2-Chloro-4-(trifluoromethyl)benzaldehyde
Description
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Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPHWVSJASKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517429 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82096-91-1 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde
Foreword: The Strategic Importance of a Versatile Intermediate
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Chloro-4-(trifluoromethyl)benzaldehyde, a molecule featuring both a reactive aldehyde functionality and the influential chloro and trifluoromethyl substituents, stands out as a pivotal building block for constructing complex, high-value chemical entities.[3] Its unique electronic and steric profile makes it an indispensable intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs) and advanced materials.[3][4]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound. Designed for researchers, chemists, and drug development professionals, it moves beyond simple procedural descriptions to elucidate the mechanistic underpinnings and strategic considerations behind each method. We will dissect field-proven protocols, compare their relative merits, and offer insights into the practical challenges of purification and scale-up, grounding every claim in authoritative references.
Chapter 1: Strategic Synthesis Pathways
The synthesis of this compound can be approached from several distinct strategic directions. The choice of route is often dictated by factors such as the availability of starting materials, desired scale, purity requirements, and process safety considerations. We will examine three primary, logically distinct methodologies: the oxidation of a precursor alcohol, the formylation of an aromatic ring via an organometallic intermediate, and the hydrolysis of a benzal chloride derivative.
Route A: Oxidation of 2-Chloro-4-(trifluoromethyl)benzyl Alcohol
This is arguably the most direct and common laboratory-scale approach, relying on the selective oxidation of a primary alcohol to an aldehyde. The success of this method hinges on the choice of an oxidizing agent that is potent enough to effect the transformation without over-oxidizing the product to the corresponding carboxylic acid.
Causality and Mechanistic Insight: The oxidation of benzyl alcohols is a fundamental transformation in organic synthesis.[5] Reagents like Pyridinium Chlorochromate (PCC) are favored for their ability to halt the oxidation at the aldehyde stage. PCC, a complex of chromium trioxide with pyridine and hydrochloric acid, operates under anhydrous conditions, which is critical for preventing the formation of the gem-diol intermediate that would be further oxidized to the carboxylic acid. The reaction proceeds via the formation of a chromate ester, followed by an E2-type elimination to yield the aldehyde, Cr(IV), and pyridinium chloride.[6]
Experimental Protocol: PCC-Mediated Oxidation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).
-
Reagent Addition: Pyridinium chlorochromate (PCC) (1.5 to 2.0 equivalents) is added to the DCM, creating a heterogeneous suspension.
-
Substrate Introduction: A solution of 2-Chloro-4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction mixture, which turns into a dark, tarry brown, is stirred vigorously at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and stirred for an additional 30 minutes. The entire mixture is then filtered through a pad of silica gel or Celite® to remove the chromium tars and pyridinium salts. The filter cake is washed thoroughly with additional diethyl ether.
-
Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford this compound as a pure product.[6]
Diagram: Oxidation Workflow
Caption: Workflow for the oxidation of 2-Chloro-4-(trifluoromethyl)benzyl alcohol.
Route B: Formylation via Organometallic Intermediates
This strategy builds the molecule by forming a new carbon-carbon bond on the aromatic ring. It involves the creation of a highly nucleophilic organometallic species from a suitable precursor, which then attacks a formylating agent.
Causality and Mechanistic Insight: The electron-withdrawing nature of both the chloro and trifluoromethyl groups deactivates the aromatic ring towards traditional electrophilic aromatic substitution (like the Vilsmeier-Haack reaction).[7] Therefore, a polarity-reversal approach (umpolung) is required. This is achieved by generating a Grignard or, more effectively, an organolithium reagent.[8] The reaction of 2-chloro-4-bromo-1-(trifluoromethyl)benzene with a strong base like n-butyllithium at low temperatures facilitates a lithium-halogen exchange at the more reactive bromine position, generating a potent aryl lithium nucleophile. This nucleophile readily adds to an electrophilic formylating agent such as N,N-dimethylformamide (DMF). The resulting tetrahedral intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to yield the final aldehyde.[9][10]
Experimental Protocol: Organolithium-Mediated Formylation
-
Setup: A flame-dried, three-necked round-bottom flask is assembled with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a septum for reagent addition. The system is purged with dry nitrogen.
-
Solvent and Substrate: Anhydrous tetrahydrofuran (THF) is added, followed by 2-chloro-4-bromo-1-(trifluoromethyl)benzene (1.0 equivalent). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium species.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise, again maintaining the temperature below -70 °C. The reaction is stirred for an additional 1-2 hours at -78 °C.
-
Quenching and Workup: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether or ethyl acetate. The organic layers are combined.
-
Purification: The combined organic phase is washed with water and brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.[9]
Diagram: Organometallic Formylation Pathway
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2-Chloro-4-(trifluoromethyl)benzaldehyde physical and chemical properties
An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications
Introduction: A Versatile Fluorinated Building Block
This compound is a highly functionalized aromatic aldehyde that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its strategic importance, particularly in the fields of medicinal chemistry and agrochemicals, stems from the unique electronic properties conferred by its substituents. The presence of a chlorine atom and a potent electron-withdrawing trifluoromethyl (-CF3) group on the benzaldehyde scaffold significantly modulates the molecule's reactivity and imparts desirable characteristics to its derivatives.[1]
The trifluoromethyl group is a cornerstone in modern drug design, known for enhancing key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[2][3] This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of the physical and chemical properties of this compound, details its synthesis and reactivity, explores its applications, and outlines essential safety protocols.
Physicochemical and Spectroscopic Profile
The distinct substitution pattern of this compound defines its physical characteristics and spectroscopic fingerprint. Understanding these properties is fundamental for its effective use in synthesis and for its unambiguous characterization.
Physical and Chemical Properties
The key physical and identifying properties of this compound are summarized below. It is typically a liquid at room temperature.[4]
| Property | Value | Source(s) |
| CAS Number | 82096-91-1 | [4][5] |
| Molecular Formula | C₈H₄ClF₃O | [5][6] |
| Molecular Weight | 208.57 g/mol | [5] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥96% | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4][5] |
Note: Specific values for boiling point, density, and refractive index are not consistently reported for this specific isomer in the provided search results, but related isomers like 2-Chloro-5-(trifluoromethyl)benzaldehyde have a density of 1.435 g/mL and a refractive index of n20/D 1.488. Researchers should refer to the certificate of analysis for lot-specific data.
Spectroscopic Signature
Spectroscopic analysis is essential for verifying the identity and purity of this compound. The electron-withdrawing effects of the chloro and trifluoromethyl groups create a distinctive pattern in NMR and IR spectra.[7]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aldehyde Proton (CHO): A singlet peak expected significantly downfield, typically δ > 10.0 ppm, due to the deshielding effect of the carbonyl group and the electron-withdrawing ring substituents. Aromatic Protons: A complex multiplet pattern in the aromatic region (approx. δ 7.7-8.2 ppm), reflecting the asymmetric substitution of the benzene ring.[7] |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ > 185 ppm. Trifluoromethyl Carbon (CF₃): A quartet due to coupling with the three fluorine atoms (¹J-CF). Aromatic Carbons: Multiple distinct signals, with those carbons attached to or ortho/para to the electron-withdrawing groups shifted downfield.[7] |
| ¹⁹F NMR | A single sharp peak is expected, characteristic of the -CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[7] |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl, typically around 1705-1715 cm⁻¹. C-Cl Stretch: A band in the fingerprint region. C-F Stretch: Strong absorption bands associated with the trifluoromethyl group.[7] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the electrophilic nature of its aldehyde functional group. This reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the substituents on the aromatic ring.
The Influence of Substituents
The trifluoromethyl (-CF3) and chloro (-Cl) groups are powerful electron-withdrawing groups. They operate primarily through a negative inductive effect (-I effect), pulling electron density away from the aromatic ring. This has two major consequences:
-
Increased Electrophilicity: The withdrawal of electron density makes the carbonyl carbon of the aldehyde group more electron-deficient (more electrophilic).[1][8]
-
Enhanced Reactivity: This heightened electrophilicity makes the aldehyde highly susceptible to attack by nucleophiles.[9][10]
Caption: Electronic effects enhancing the electrophilicity of the carbonyl carbon.
Common Transformations
The enhanced reactivity of this compound makes it a versatile substrate for numerous pivotal organic reactions:
-
Nucleophilic Addition: Reacts readily with Grignard reagents or organolithium compounds to form secondary alcohols, which are themselves valuable synthetic intermediates.[9]
-
Wittig Reaction: Serves as an excellent electrophile in Wittig reactions to produce substituted alkenes, a common scaffold in drug molecules.[1]
-
Reductive Amination: Undergoes condensation with primary or secondary amines to form an imine, which is then reduced in situ to yield the corresponding amine. This is a powerful method for C-N bond formation.[1]
-
Condensation Reactions: Participates in Aldol and Knoevenagel condensations to form new carbon-carbon bonds, enabling the construction of larger, more complex molecular frameworks.[1]
Synthesis Pathway
Industrially, substituted benzaldehydes are often prepared via the hydrolysis of the corresponding dihalotoluenes. A common route to this compound would involve the controlled hydrolysis of 2-chloro-4-(trifluoromethyl)dichlorotoluene.
Caption: A general synthetic workflow for preparing the target compound.
Example Experimental Protocol: Hydrolysis of 2-(Trifluoromethyl)dichlorotoluene
While a specific protocol for the 2-chloro-4-CF₃ variant is not detailed in the search results, a representative procedure for a related compound illustrates the general methodology. The following is adapted from a patented method for a similar hydrolysis.[2][11]
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.
-
Charging the Reactor: In a suitable pressure-resistant reactor, charge 2-(trifluoromethyl)dichlorotoluene, water, a catalyst system (e.g., a C1-C4 fatty acid and its alkali metal salt), and a phase-transfer catalyst if necessary.[2][11]
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature range of 150-190°C. The internal pressure will rise to approximately 0.3-0.78 MPa.[11]
-
Monitoring: Maintain the reaction at the target temperature and pressure for several hours. Monitor the consumption of the starting material using an appropriate analytical technique, such as Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and depressurize safely.
-
Purification: The crude product is then subjected to a purification process, which may involve distillation to remove acidic components, followed by aqueous washes, layer separation, and final purification by vacuum distillation to yield the pure 2-(trifluoromethyl)benzaldehyde.[2]
Applications in Drug Discovery and Agrochemicals
The unique combination of reactive handles and property-modulating substituents makes this compound a high-value intermediate.
-
Pharmaceutical Synthesis: The aldehyde serves as a starting point for building more complex heterocyclic and aromatic systems. Many FDA-approved drugs contain chloro and trifluoromethyl moieties, which are often incorporated using precursors like this one.[3][12][13] For example, it is a key building block for Sorafenib, a kinase inhibitor used in cancer therapy.[13] The presence of these groups can lead to improved binding affinity, enhanced cell permeability, and resistance to metabolic degradation.
-
Agrochemical Development: Similar to pharmaceuticals, the trifluoromethyl group is a common feature in modern pesticides and herbicides. It can increase the lipophilicity and environmental persistence of the active ingredient, improving its efficacy.[14][15] This benzaldehyde is a precursor for synthesizing such agrochemically active compounds.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety. The following information is synthesized from safety data sheets.[16][17][18]
Hazard Identification
-
Classification: Causes skin irritation (Category 2), serious eye irritation (Category 2/2A), and may cause respiratory irritation (Category 3).[16][17][18] It is also classified as a combustible liquid.[17]
-
Signal Word: Warning.[16]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[16][17] Ensure that eyewash stations and safety showers are readily accessible.[18][19]
-
Personal Protection: Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[16][17] Avoid breathing vapors or mists.[16]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[16][20]
Storage and Stability
-
Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[16] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[5]
-
Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[16][18][19]
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- Alachem Co., Ltd. 82386-89-8 | 2-chloro-5-(trifluoromethyl)benzaldehyde. [Link]
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An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzaldehyde (CAS: 82096-91-1)
This document provides a comprehensive technical overview of 2-Chloro-4-(trifluoromethyl)benzaldehyde, a key fluorinated building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2] We will move beyond a simple recitation of facts to explore the causal relationships between its structure, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound, with the molecular formula C₈H₄ClF₃O, is a substituted aromatic aldehyde.[3] The strategic placement of three distinct functional groups—an aldehyde, a chloro group, and a trifluoromethyl group—creates a molecule with unique and highly valuable reactivity. The trifluoromethyl group, a powerful electron-withdrawing substituent, significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[4][5] This enhanced reactivity is a cornerstone of its utility in organic synthesis.[6] The chloro group provides an additional vector for synthetic modification, often through cross-coupling reactions.
The core physicochemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 82096-91-1 | [7][8] |
| Molecular Formula | C₈H₄ClF₃O | [3] |
| Molecular Weight | 208.57 g/mol | [3][7] |
| Appearance | Clear, faint yellow liquid | [3] |
| Purity | Typically ≥96% | |
| Storage Temperature | Ambient Temperature | |
| InChI Key | YMMPHWVSJASKAC-UHFFFAOYSA-N |
Synthesis and Manufacturing Pathways
The industrial synthesis of this compound is not trivial and often involves multi-step processes starting from more common feedstocks. A key patented method involves the transformation of a trichloromethyl precursor, which leverages halogen exchange and subsequent hydrolysis.
A logical workflow for a common synthesis approach is outlined below.
Caption: A common two-step industrial synthesis pathway.
Causality in Synthesis Choices:
-
Fluorination Catalyst: The use of a halogen transfer catalyst like antimony pentachloride (SbCl₅) is critical.[9] It facilitates the exchange of chlorine atoms for fluorine from anhydrous hydrogen fluoride (HF), a process that is otherwise kinetically slow.
-
Hydrolysis Conditions: The hydrolysis of the benzal chloride intermediate to the final benzaldehyde product is typically performed in the presence of a Lewis acid such as ferric chloride (FeCl₃) at elevated temperatures.[9] This catalyzes the reaction, ensuring a high conversion rate and minimizing side reactions.
Exemplary Synthesis Protocol
The following protocol is a representative synthesis adapted from established patent literature.[9]
Step 1: Fluorination of 2-Chloro-4-(trichloromethyl)benzal chloride
-
Charge a suitable pressure reactor with 2-chloro-4-trichloromethyl benzal chloride and a catalytic amount (e.g., 1-2 mol%) of antimony pentachloride.
-
Seal the reactor and begin stirring. Heat the mixture to approximately 90-100°C.
-
Slowly introduce anhydrous hydrogen fluoride (HF) into the reactor over a period of 15-30 minutes, maintaining the temperature.
-
Continue stirring at the reaction temperature for an additional 1.5-2 hours to ensure complete reaction.
-
Cool the reactor and carefully vent any excess HF. The resulting product is crude 2-chloro-4-(trifluoromethyl)benzal chloride.
Step 2: Hydrolysis to this compound
-
To the crude product from Step 1, add a catalytic amount of ferric chloride (e.g., 1-5 parts by weight).
-
Heat the mixture to 90-100°C with vigorous stirring.
-
Slowly add water to the reaction mixture. The hydrolysis will proceed to generate the aldehyde.
-
Monitor the reaction progress by a suitable method (e.g., GC).
-
Upon completion, the product can be isolated and purified by distillation under reduced pressure.
Spectroscopic Characterization
Accurate characterization is essential for quality control and reaction monitoring. The unique electronic environment created by the substituents results in a distinct spectroscopic signature.
Caption: Key spectroscopic features for compound verification.
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aldehyde Proton | ~10.0 - 10.4 ppm | The aldehyde proton is significantly deshielded by the carbonyl group and the electron-withdrawing nature of the ring. |
| Aromatic Protons | ~7.7 - 8.2 ppm | Complex splitting pattern due to the three non-equivalent aromatic protons. | |
| ¹³C NMR | Carbonyl Carbon | ~188 - 191 ppm | Typical range for an aromatic aldehyde, influenced by the electron-withdrawing groups. |
| CF₃ Carbon | ~123 - 129 ppm (quartet) | The carbon is split into a quartet by the three attached fluorine atoms. | |
| ¹⁹F NMR | Trifluoromethyl | ~ -63 ppm | A single peak is expected as all three fluorine atoms are equivalent. This is a characteristic shift for an aromatic CF₃ group.[10] |
| IR Spec. | C=O Stretch | ~1705 - 1720 cm⁻¹ | A strong, sharp absorbance characteristic of an aromatic aldehyde's carbonyl group.[10] |
| Mass Spec. | Molecular Ion (M⁺) | m/z 208, 210 | A characteristic M/M+2 isotope pattern with an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
Synthetic Utility and Key Reactions
As a versatile intermediate, this compound is a substrate for a wide array of chemical transformations, primarily centered around the highly reactive aldehyde group.
Caption: Major reaction pathways demonstrating synthetic utility.
The trifluoromethyl group enhances the aldehyde's reactivity, often leading to higher yields and faster reaction times in nucleophilic additions.[5][6] This makes it an excellent substrate for:
-
Wittig Reaction: To form carbon-carbon double bonds, creating substituted stilbenes and related structures.
-
Reductive Amination: A powerful method for synthesizing complex secondary and tertiary amines, which are prevalent in pharmaceutical compounds.
-
Aldol Condensations: To form α,β-unsaturated ketones (chalcones), another important pharmacophore.
-
Grignard and Organolithium Additions: To generate chiral secondary alcohols, which are key building blocks in asymmetric synthesis.[2]
The presence of the trifluoromethyl group is a highly sought-after feature in modern pharmaceuticals, as it can significantly improve metabolic stability, bioavailability, and binding affinity.[4][11] Compounds like Sorafenib, a cancer therapeutic, feature a chloro- and trifluoromethyl-substituted phenyl ring, highlighting the importance of precursors that can deliver this specific substitution pattern.[12]
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory or industrial setting.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
References
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- CymitQuimica. (n.d.). This compound.
- Oakwood Chemical. (n.d.). This compound.
- Google Patents. (n.d.). CN112624911A - 2-chloro-3-fluoro-4- (trifluoromethyl) benzaldehyde and synthetic method thereof.
- Sigma-Aldrich. (n.d.). This compound | 82096-91-1.
- Google Patents. (n.d.). US2180772A - Trifluoromethyl benzaldehydes.
- Guidechem. (n.d.). How to synthesize 2-Chloro-4-fluorobenzaldehyde?.
- Google Patents. (n.d.). US3465051A - Chloromethylation of benzene compounds.
- Vertex AI Search. (n.d.). 2-Chloro-4-(trifluoromethyl)-benzaldehyde | 82096-91-1.
- ChemicalBook. (n.d.). 4-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 320-43-4.
- Vertex AI Search. (n.d.). This compound | 82096-91-1.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzaldehyde.
- Google Patents. (n.d.). JP3164284B2 - Method for producing 2-chloro-4-trifluoromethylbenzal chloride.
- Fisher Scientific. (2023). Safety Data Sheet.
- Google Patents. (n.d.). EP0145334A2 - Benzaldehyde derivative and process for its preparation.
- IndiaMART. (n.d.). 2-(Trifluoromethyl)benzaldehyde.
- BenchChem. (2025). A Technical Guide to 2-(Trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications.
- BenchChem. (2025). A Spectroscopic Comparison of Trifluoromethylbenzaldehyde Isomers: A Guide for Researchers.
- BenchChem. (2025). The Trifluoromethyl Group: A Keystone in Modulating Benzaldehyde's Reactivity for Drug Discovery.
- CP Lab Safety. (n.d.). This compound, min 97%.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
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An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(trifluoromethyl)benzaldehyde
Introduction
2-Chloro-4-(trifluoromethyl)benzaldehyde is a key substituted aromatic aldehyde that serves as a vital building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The precise arrangement of the chloro, trifluoromethyl, and aldehyde functional groups on the benzene ring dictates its reactivity and ultimately the biological activity of its derivatives. Therefore, unambiguous structure elucidation is a cornerstone of its quality control and a prerequisite for its application in research and development. This guide provides a comprehensive overview of the analytical methodologies employed to definitively confirm the structure of this compound, grounded in field-proven insights and established spectroscopic principles.
The Analytical Imperative: A Multi-technique Approach
The structure elucidation of an organic molecule is rarely reliant on a single analytical technique. Instead, a confluence of spectroscopic methods is employed, each providing a unique piece of the structural puzzle. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural confirmation.
DOT Script for Elucidation Workflow:
Caption: A logical workflow for the comprehensive structure elucidation of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The electron-withdrawing nature of the chloro, trifluoromethyl, and aldehyde groups will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | ~10.4 | s | - | 1H |
| Aromatic H-6 | ~8.1 | d | ~8.0 | 1H |
| Aromatic H-5 | ~7.9 | dd | ~8.0, ~1.5 | 1H |
| Aromatic H-3 | ~7.8 | d | ~1.5 | 1H |
Causality Behind Assignments: The aldehydic proton appears as a sharp singlet significantly downfield due to the strong deshielding effect of the carbonyl group. The aromatic protons exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The proton at position 6 is a doublet due to coupling with the proton at position 5. The proton at position 5 is a doublet of doublets, coupling to both protons at positions 6 and 3. The proton at position 3 is a doublet with a smaller coupling constant, as it is only coupled to the proton at position 5.
¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled
Due to the unavailability of experimental ¹³C NMR data in readily accessible, peer-reviewed literature, a predicted spectrum was generated using a highly reliable online tool. This prediction provides a robust framework for the expected chemical shifts of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~188 |
| C-Cl | ~138 |
| C-CHO | ~134 |
| C-CF₃ | ~133 (q) |
| Aromatic C-H | ~132, ~130, ~127 |
| CF₃ | ~122 (q) |
Rationale for Predicted Shifts: The carbonyl carbon of the aldehyde is the most deshielded, appearing at the lowest field. The carbon attached to the chlorine atom is also significantly deshielded. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, as will the trifluoromethyl carbon itself. The remaining aromatic carbons will have distinct chemical shifts based on their substitution pattern.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | ~2850 and ~2750 | Medium |
| Carbonyl (C=O) | Stretch | ~1710 | Strong |
| Aromatic C=C | Stretch | ~1600, ~1470 | Medium |
| C-F (in CF₃) | Stretch | 1300-1100 | Strong |
| C-Cl | Stretch | 800-600 | Medium |
Significance of Key Peaks: The strong absorption around 1710 cm⁻¹ is highly characteristic of the carbonyl group in an aromatic aldehyde. The two medium intensity peaks in the 2850-2750 cm⁻¹ region are indicative of the C-H stretch of the aldehyde group. The strong, broad absorptions in the 1300-1100 cm⁻¹ range are a clear indicator of the C-F stretching vibrations of the trifluoromethyl group.
Experimental Protocol for ATR-IR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Neutral Loss |
| 208/210 | [M]⁺˙ | - |
| 207/209 | [M-H]⁺ | H• |
| 179/181 | [M-CHO]⁺ | •CHO |
| 144 | [M-CHO-Cl]⁺ | •CHO, Cl• |
Interpretation of Fragmentation: The molecular ion peak [M]⁺˙ will appear as a pair of peaks at m/z 208 and 210 with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form the stable acylium ion ([M-H]⁺) and the loss of the formyl radical (•CHO) to give the [M-CHO]⁺ fragment. Subsequent loss of a chlorine radical from this fragment would lead to an ion at m/z 144.
DOT Script for Mass Spectrometry Fragmentation:
Caption: A simplified representation of the expected fragmentation of this compound in a mass spectrometer.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) system for separation.
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.
Conclusion: A Unified Structural Confirmation
The convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides an irrefutable confirmation of the structure of this compound. Each technique offers a unique and complementary perspective, and together they form a robust analytical framework that ensures the identity and purity of this critical chemical intermediate. The methodologies and expected data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, enabling confident and accurate structural characterization.
References
- SpectraBase.Compound Spectra Database. John Wiley & Sons, Inc.
- ACD/Labs.NMR Prediction Software.
- NIST Chemistry WebBook.National Institute of Standards and Technology.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
2-Chloro-4-(trifluoromethyl)benzaldehyde IUPAC name and synonyms
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 82096-91-1), a key fluorinated aromatic building block for research and development in the pharmaceutical and agrochemical industries. This document details the compound's nomenclature, physicochemical properties, a validated synthetic route with mechanistic insights, and its chemical reactivity. Emphasis is placed on its potential applications in drug discovery, stemming from the unique electronic and metabolic properties conferred by the chloro and trifluoromethyl substituents. Detailed protocols, safety information, and process diagrams are included to support researchers and drug development professionals.
Introduction: The Strategic Value of Fluorinated Scaffolds
In modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] When combined with other functionalities, such as a chloro group and a reactive aldehyde handle, the resulting molecule becomes a highly versatile intermediate.
This compound is one such strategic building block. The electron-withdrawing nature of both the chloro and trifluoromethyl groups significantly activates the aldehyde for nucleophilic attack, while also providing two distinct points on the aromatic ring that influence molecular interactions and offer potential for further functionalization. This guide serves as a technical resource for scientists leveraging this compound in the synthesis of novel chemical entities.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is critical for regulatory compliance, literature searching, and experimental replication. The following section provides the standard nomenclature and key identifiers for this compound.
The formal IUPAC name for this compound is This compound .[2]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 82096-91-1 | [3][4] |
| Molecular Formula | C₈H₄ClF₃O | [3][4] |
| Molecular Weight | 208.57 g/mol | [3][4] |
| MDL Number | MFCD04112538 | [4][5] |
| InChI | 1S/C8H4ClF3O/c9-7-3-6(8(10,11,12)2-1-5(7)4-13/h1-4H | [2] |
| InChIKey | YMMPHWVSJASKAC-UHFFFAOYSA-N | [2][5] |
| SMILES | O=Cc1ccc(cc1Cl)C(F)(F)F |[5] |
Physicochemical Properties
A thorough understanding of a compound's physical properties is essential for designing experiments, developing purification strategies, and ensuring safe handling. While experimentally determined data for this specific isomer are not widely published, the properties can be inferred from vendor specifications and comparison with structurally similar molecules.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Physical Form | Clear, faint yellow liquid | Observed property from supplier data.[6] |
| Boiling Point | No experimental data available. | The related isomer, 4-Chloro-2-(trifluoromethyl)benzaldehyde, has a predicted boiling point of 218.5 °C.[7] |
| Density | No experimental data available. | The related isomer, 2-Fluoro-4-(trifluoromethyl)benzaldehyde, has a density of 1.41 g/mL at 25 °C.[8][9] |
| Refractive Index | No experimental data available. | The related isomer, 2-Fluoro-4-(trifluoromethyl)benzaldehyde, has a refractive index (n20/D) of 1.45.[8] |
| Solubility | Soluble in non-polar organic solvents (e.g., toluene, dichloromethane). | Inferred from typical properties of similar aromatic aldehydes. |
Disclaimer: Quantitative data for boiling point, density, and refractive index are for structurally related isomers and are provided for comparative context only. Researchers should determine these properties experimentally for this compound as required for their specific application.
Synthesis and Mechanistic Rationale
The synthesis of this compound is efficiently achieved through the reduction of the corresponding benzonitrile precursor. This method is favored for its high yield and selectivity, avoiding the often harsh conditions required for direct oxidation of toluene derivatives which can lead to over-oxidation or unwanted side reactions.
Recommended Synthetic Route: Reduction of Benzonitrile
A reliable method for preparing the title compound is the reduction of 2-Chloro-4-(trifluoromethyl)benzonitrile.[10] Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.
Causality and Expertise: The choice of DIBAL-H is deliberate. At low temperatures, it reduces the nitrile to an intermediate imine-alane complex. This complex is stable at low temperatures but is readily hydrolyzed during aqueous workup to yield the desired aldehyde. If the reaction were allowed to warm before quenching, or if a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) were used, over-reduction to the corresponding benzylamine would occur. Controlling the stoichiometry and, critically, the temperature is paramount to isolating the aldehyde in high yield. This protocol is a self-validating system because incomplete conversion or over-reduction can be easily monitored by Thin-Layer Chromatography (TLC).
Detailed Experimental Protocol
This protocol is adapted from established procedures for nitrile to aldehyde reduction and should be performed by trained personnel in a controlled laboratory environment.[10]
Materials:
-
2-Chloro-4-(trifluoromethyl)benzonitrile (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene or hexanes (1.2 eq)
-
Anhydrous Toluene
-
Hydrochloric Acid (1 M aqueous solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Chloro-4-(trifluoromethyl)benzonitrile (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous toluene (approx. 5 mL per 1 g of nitrile).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent over-reduction.
-
Reagent Addition: Slowly add the DIBAL-H solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress can be monitored by TLC (staining with potassium permanganate) by carefully quenching a small aliquot in dilute acid before spotting.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding 1 M HCl solution dropwise at -78 °C. Caution: This is an exothermic process involving gas evolution. Allow the mixture to slowly warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude aldehyde can be purified by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate gradient.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its aldehyde group, which is electronically activated by the ortho-chloro and para-trifluoromethyl substituents. These electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.
This reactivity makes it an ideal starting point for constructing molecular scaffolds common in pharmaceuticals and agrochemicals.[10][11]
Key Transformations:
-
Reductive Amination: A cornerstone reaction in medicinal chemistry for forming C-N bonds. The aldehyde readily reacts with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a substituted benzylamine. This moiety is present in numerous drug classes.
-
Wittig Reaction: Allows for the formation of a carbon-carbon double bond, converting the aldehyde into a substituted styrene derivative.[12]
-
Condensation Reactions (e.g., Knoevenagel, Aldol): Reaction with active methylene compounds or enolates provides access to α,β-unsaturated systems, which are important pharmacophores and versatile synthetic intermediates.
-
Grignard/Organolithium Additions: Nucleophilic addition of organometallic reagents yields secondary alcohols, which can be further functionalized.
The "Why": Structural Advantages in Drug Design
-
Metabolic Blocker: The trifluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at the para-position can protect the aromatic ring from hydroxylation, a common metabolic pathway, thereby increasing the drug's half-life.[1][13]
-
Enhanced Binding: The highly polar C-F bonds can engage in favorable dipole-dipole or hydrogen bond interactions within a target protein's binding pocket. The chloro group can participate in halogen bonding, a recently recognized and important non-covalent interaction in drug-receptor binding.
-
Modulation of pKa and Lipophilicity: The strong electron-withdrawing nature of the -CF₃ group can influence the pKa of nearby basic functional groups, which is critical for controlling a drug's ionization state and solubility at physiological pH.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care. The following information is a summary based on data for this and structurally related compounds.[8][14]
-
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
-
Precautionary Statements (Prevention):
-
P261: Avoid breathing vapors or mist.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
-
Handling:
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from strong oxidizing agents, strong bases, and strong reducing agents.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation of the aldehyde group.
-
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from the strategic placement of its functional groups. The activated aldehyde provides a reliable handle for a multitude of bond-forming reactions, while the chloro and trifluoromethyl substituents offer avenues to enhance the pharmacokinetic and pharmacodynamic profiles of target molecules. The synthetic protocol detailed herein is robust and scalable, providing a clear path to accessing this compound. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic and drug discovery programs.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.
- MySkinRecipes. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde.
- Alachem Co., Ltd. (n.d.). 82096-91-1 | Benzaldehyde, 2-chloro-4-(trifluoromethyl)-.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Oakwood Chemical. (n.d.). This compound.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Google Patents. (n.d.). US7754913B2 - Synthesis of isotopically labeled alpha-keto acids and esters.
- PubChem. (n.d.). Method of making metallic carbide powders - Patent US-5567662-A.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates.
- Google Patents. (n.d.). US10709691B2 - Pharmaceutical dosage forms.
Sources
- 1. US5969156A - Crystalline [R- (R*,R*)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin) - Google Patents [patents.google.com]
- 2. 82096-91-1 | Benzaldehyde, 2-chloro-4-(trifluoromethyl)- - Alachem Co., Ltd. [alachem.co.jp]
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spectral data (NMR, IR, MS) of 2-Chloro-4-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key substituted aromatic aldehyde used extensively as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its molecular formula is C₈H₄ClF₃O, and it has a molecular weight of 208.57 g/mol [1][2][3]. The reactivity and utility of this compound are dictated by the interplay of its three distinct functional moieties: the electrophilic aldehyde group, the electron-withdrawing trifluoromethyl group, and the chloro substituent.
Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the causality behind the observed spectral features, this document serves as a practical reference for researchers to unequivocally identify and characterize this important building block.
Molecular Structure and Spectroscopic Correlation
The arrangement of substituents on the benzene ring dictates the unique spectral fingerprint of the molecule. The following diagram illustrates the structure and numbering convention used for spectral assignments in this guide.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.
-
Aldehyde Proton (-CHO): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. It appears as a sharp singlet far downfield.
-
Aromatic Protons: The three protons on the aromatic ring are in distinct chemical environments due to the unsymmetrical substitution pattern. Their chemical shifts are influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. They typically appear as multiplets (doublets or doublet of doublets) due to spin-spin coupling with neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
|---|---|---|---|---|
| ~10.4 | Singlet (s) | 1H | -CHO | Highly deshielded environment adjacent to the carbonyl group. No adjacent protons to couple with. |
| ~8.1 | Doublet (d) | 1H | Aromatic H | Positioned ortho to the strongly electron-withdrawing aldehyde group. |
| ~7.9 | Doublet (d) | 1H | Aromatic H | Influenced by both the chloro and trifluoromethyl groups. |
| ~7.7 | Doublet of Doublets (dd) | 1H | Aromatic H | Coupled to two other non-equivalent aromatic protons. |
Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The assignments for the aromatic protons are predictive and would require 2D NMR for definitive confirmation.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O): Similar to its attached proton, the aldehyde carbon is significantly deshielded and appears at a very high chemical shift, which is highly diagnostic for this functional group[4].
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly bonded to the electronegative substituents (Cl, CF₃, and CHO) are readily identified.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group is directly coupled to three fluorine atoms, resulting in a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to ¹JCF coupling.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Assignment | Causality |
|---|---|---|---|
| ~189 | Singlet | C =O | The sp² hybridized carbon of the carbonyl group is strongly deshielded by the attached oxygen. |
| ~138 | Singlet | Ar-C -Cl | Deshielded by the attached chlorine atom. |
| ~135 (q) | Quartet | Ar-C -CF₃ | The large ¹JCF coupling constant splits the signal into a quartet. The chemical shift is influenced by the attached CF₃ group. |
| ~134 | Singlet | Ar-C -CHO | The carbon atom to which the aldehyde group is attached. |
| ~132 | Singlet | Ar-CH | Aromatic methine carbon. |
| ~128 (q) | Quartet | Ar-CH | This aromatic methine carbon shows smaller ²JCF or ³JCF coupling. |
| ~125 | Singlet | Ar-CH | Aromatic methine carbon. |
| ~123 (q) | Quartet | -C F₃ | The carbon of the trifluoromethyl group itself, split by the three attached fluorine atoms. |
Note: The study of substituent chemical shift (SCS) increments can be used to predict the chemical shifts of carbonyl carbons in substituted benzaldehydes with reasonable accuracy[5][6].
¹⁹F NMR Spectroscopy Analysis
Given the presence of the trifluoromethyl group, ¹⁹F NMR is a valuable analytical tool. It is expected to show a single, sharp signal, as all three fluorine atoms are chemically equivalent. The chemical shift of the CF₃ group provides confirmation of its electronic environment[7].
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound is dominated by absorptions from the aldehyde and the substituted aromatic ring.
-
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde. Conjugation with the benzene ring lowers this frequency compared to a saturated aldehyde[8][9].
-
Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes, appearing as a pair of weak to medium bands. The lower wavenumber C-H stretch is a result of the bond being weakened by the electronegative carbonyl oxygen[10].
-
Aromatic C-H Stretch: A sharp absorption just above 3000 cm⁻¹.
-
C-F and C-Cl Stretches: Strong absorptions in the fingerprint region (below 1500 cm⁻¹) are expected for the carbon-fluorine and carbon-chlorine bonds.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Significance |
|---|---|---|---|
| ~3050-3100 | Medium | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| ~2850 & ~2750 | Weak-Medium | Aldehydic C-H Stretch | A key diagnostic pair of peaks for the aldehyde functional group[11]. |
| ~1705 | Strong, Sharp | Carbonyl (C=O) Stretch | Confirms the aldehyde group, with the frequency indicating conjugation to an aromatic ring[8][9]. |
| ~1600, ~1470 | Medium | Aromatic C=C Bending | Characteristic skeletal vibrations of the benzene ring. |
| ~1100-1300 | Strong | C-F Stretch | Indicates the presence of the trifluoromethyl group. |
| ~700-800 | Strong | C-Cl Stretch | Confirms the presence of the chloro substituent. |
Experimental Protocol: ATR-FTIR Spectroscopy
A typical and modern method for acquiring an IR spectrum of a liquid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the ATR diamond crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of fragmentation patterns.
Fragmentation Analysis (Electron Ionization)
Under Electron Ionization (EI) conditions, this compound will form a molecular ion (M⁺˙) which can then undergo a series of predictable fragmentation reactions.
-
Molecular Ion (M⁺˙): The molecular ion peak will be observed at m/z 208. A crucial diagnostic feature is the presence of an M+2 peak at m/z 210 with a relative abundance of approximately one-third that of the M⁺˙ peak. This characteristic 3:1 isotopic pattern is definitive proof of the presence of one chlorine atom.
-
Key Fragmentation Pathways: The fragmentation of aromatic aldehydes is well-understood[12]. Common losses include a hydrogen radical, a formyl radical, or a carbon monoxide molecule.
Table 4: Predicted Key Fragments in EI-Mass Spectrum
| m/z (for ³⁵Cl) | Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 208 | [C₈H₄³⁵ClF₃O]⁺˙ | Molecular Ion (M⁺˙) |
| 207 | [M - H]⁺ | Loss of the aldehydic hydrogen radical. |
| 179 | [M - CHO]⁺ | α-cleavage with loss of the formyl radical, forming a substituted phenyl cation. |
| 173 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 151 | [M - CHO - CO]⁺ or [M - H - 2CO]⁺ | Subsequent loss of carbon monoxide from fragment ions. |
Visualization of Fragmentation Pathway
Caption: Primary fragmentation pathways for this compound in EI-MS.
Experimental Protocol: GC-MS Analysis
A standard method for analyzing a volatile compound like this involves Gas Chromatography coupled with Mass Spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into the GC.
-
Injector Temp: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min.
-
-
MS Analysis:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temp: 230 °C.
-
Conclusion
The structural identity of this compound is unequivocally established through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, with the aldehyde signals and the fluorine-coupled carbon signals being particularly diagnostic. IR spectroscopy provides rapid confirmation of the key aldehyde and substituted aromatic functional groups. Finally, high-resolution mass spectrometry confirms the molecular weight and elemental formula, while the fragmentation pattern, especially the chlorine isotopic signature, provides definitive structural evidence. This comprehensive spectral data set serves as a reliable benchmark for quality control and reaction monitoring for any professional utilizing this versatile chemical intermediate.
References
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2-Chloro-4-(trifluoromethyl)benzaldehyde mechanism of action
An In-Depth Technical Guide on the Postulated Mechanism of Action of 2-Chloro-4-(trifluoromethyl)benzaldehyde and its Derivatives
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated aromatic aldehyde that, while primarily recognized as a versatile synthetic intermediate, holds significant potential in the landscape of medicinal chemistry and drug discovery. Its unique molecular architecture, characterized by the presence of an electrophilic aldehyde group, a chloro substituent, and a highly lipophilic trifluoromethyl (-CF3) group, provides a foundational scaffold for the synthesis of novel bioactive compounds. The strategic incorporation of a trifluoromethyl group is a well-established method for enhancing the pharmacological profiles of therapeutic candidates. This group can significantly improve metabolic stability, binding affinity to target proteins, and cellular uptake.[1][2]
This guide provides a comprehensive exploration of the postulated mechanisms of action for compounds derived from this compound. While direct research into the intrinsic biological activity of this specific benzaldehyde is limited, a wealth of data on its structural analogs and derivatives allows for the formulation of scientifically grounded hypotheses regarding their potential cellular targets and signaling pathway interactions. We will delve into the causality behind experimental designs aimed at elucidating these mechanisms, offering researchers and drug development professionals a robust framework for future investigations.
Core Physicochemical Properties and Synthetic Versatility
The biological potential of any compound is intrinsically linked to its physicochemical properties. For this compound, the key features that dictate its reactivity and potential bioactivity are summarized below.
| Property | Value | Significance in Biological Context |
| Molecular Formula | C₈H₄ClF₃O | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 208.57 g/mol | Influences diffusion rates and membrane permeability.[3] |
| Trifluoromethyl Group | -CF₃ at C4 | A strong electron-withdrawing group that increases lipophilicity and can enhance binding to hydrophobic pockets in target proteins.[1][2] It also often improves resistance to metabolic degradation.[1] |
| Chloro Group | -Cl at C2 | An electron-withdrawing group that can participate in halogen bonding and other non-covalent interactions within a biological target's active site. It also serves as a reactive site for further synthetic modifications.[2] |
| Aldehyde Group | -CHO at C1 | A highly reactive functional group that serves as a key handle for synthesizing a diverse range of derivatives, such as Schiff bases and chalcones, through reactions like condensation.[2] |
The synthetic utility of the aldehyde functionality is paramount. It allows for the facile creation of more complex molecules where the core benzaldehyde structure is elaborated to interact with specific biological targets.[2]
Postulated Mechanisms of Action and Key Biological Activities of Derivatives
While this compound is primarily a building block, the derivatives synthesized from it have shown significant biological activities, particularly in the realms of anticancer and antimicrobial research. The mechanisms of these derivatives are thought to be heavily influenced by the trifluoromethyl moiety.
Anticancer Activity of Chalcone and Schiff Base Derivatives
Chalcones, synthesized via the Claisen-Schmidt condensation of benzaldehydes with acetophenones, and Schiff bases, formed from condensation with primary amines, are two major classes of derivatives that consistently exhibit potent biological effects.[1][4] The trifluoromethyl group has been shown to be highly beneficial for the antiproliferative activity of chalcones.[1]
Hypothesized Mechanism:
-
Enzyme Inhibition: Many trifluoromethylated compounds are known to act as potent enzyme inhibitors. The enhanced binding affinity conferred by the -CF3 group can lead to the potent inhibition of kinases, proteases, or other enzymes crucial for cancer cell proliferation and survival.[5]
-
Disruption of Cellular Signaling: These derivatives may interfere with critical signaling pathways that are often dysregulated in cancer. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which controls cell growth, differentiation, and apoptosis.[6] Inhibition of key kinases within this pathway could lead to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The cytotoxicity of these compounds is often linked to their ability to induce programmed cell death (apoptosis). This can be triggered through various intrinsic and extrinsic pathways, often as a downstream consequence of enzyme inhibition or signaling disruption.[1]
Antimicrobial and Antifungal Activity
The structural motifs present in derivatives of this compound are also found in potent antimicrobial agents. The lipophilicity imparted by the -CF3 group can enhance the permeability of the microbial cell membrane, allowing the compound to reach its intracellular targets more effectively.[2]
Hypothesized Mechanism:
-
Cell Wall Disruption: For fungal pathogens, chalcone derivatives are thought to inhibit key enzymes responsible for the synthesis of essential cell wall components, such as β-(1,3)-glucan synthase and chitin synthase.[7] This leads to a compromised cell wall, osmotic instability, and eventual cell lysis.[7]
-
Inhibition of Bacterial Enzymes: In bacteria, the mechanism could involve the inhibition of essential enzymes like topoisomerases, which are critical for DNA replication and repair.[4]
Experimental Workflows for Mechanism of Action Elucidation
To move from postulation to confirmation, a series of structured experiments are required. The following protocols provide a self-validating system for investigating the mechanism of action of novel derivatives of this compound.
Protocol 1: Synthesis of Bioactive Derivatives (Chalcone Synthesis)
This protocol details the Claisen-Schmidt condensation to synthesize chalcone derivatives, which can then be screened for biological activity.
Objective: To synthesize a trifluoromethyl-substituted chalcone from this compound.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a suitable acetophenone derivative in ethanol.
-
Base Catalysis: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide (NaOH), to the solution.
-
Reaction: Stir the mixture vigorously at room temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The precipitated solid (the crude chalcone) is filtered, washed with water, and dried.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Caption: Workflow for the synthesis of a chalcone derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the anticancer potential of the synthesized derivatives.
Objective: To assess the cytotoxicity of synthesized compounds against a human cancer cell line.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Kinase Inhibition Assay
If a compound shows significant cytotoxicity, the next logical step is to investigate its effect on specific molecular targets, such as protein kinases.
Objective: To determine the inhibitory activity of a synthesized compound against a specific protein kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, a specific substrate for that kinase, and ATP.
-
Inhibitor Addition: Add the synthesized compound at various concentrations to the wells. Include appropriate positive and negative controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to allow for substrate phosphorylation.
-
Detection: Use a detection reagent (often an antibody that specifically recognizes the phosphorylated substrate) linked to a signaling molecule (e.g., luminescence or fluorescence).
-
Signal Measurement: Measure the signal using a plate reader. The signal intensity is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: Potential inhibition of the MAPK signaling pathway.
Conclusion and Future Directions
This compound represents a privileged scaffold in medicinal chemistry. While its direct mechanism of action is not established, its derivatives, particularly chalcones and Schiff bases, are hypothesized to exert their biological effects through mechanisms common to other trifluoromethylated aromatic compounds, such as enzyme inhibition and disruption of cellular signaling pathways. The potent electron-withdrawing and lipophilic nature of the trifluoromethyl group is a key driver of this enhanced bioactivity.[1]
Future research should focus on a systematic synthesis and screening of a library of derivatives to establish clear structure-activity relationships. For the most potent compounds, advanced techniques such as proteomics, transcriptomics, and molecular docking studies will be invaluable in identifying specific cellular targets and validating the hypothesized mechanisms of action. The experimental frameworks provided in this guide offer a clear path forward for unlocking the full therapeutic potential of this versatile chemical entity.
References
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- BenchChem. (2026). A Comparative Guide to 2-[4-(trifluoromethyl)phenyl]benzaldehyde and Its Analogs in Synthetic and Medicinal Chemistry.
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discovery and history of 2-Chloro-4-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 2-Chloro-4-(trifluoromethyl)benzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of this compound, a cornerstone building block in modern medicinal chemistry. We will delve into its historical context, dissect its synthetic pathways, and illuminate its critical role in the development of advanced pharmaceutical agents. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile compound.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 82096-91-1) is a substituted aromatic aldehyde that has garnered significant attention for its utility in organic synthesis.[1] Its structure, featuring a trifluoromethyl (-CF3) group and a chlorine atom on the benzaldehyde scaffold, is not an accident of nature but a deliberate design element for chemists.
The trifluoromethyl group is a powerful modulator of molecular properties.[2] Its high electronegativity and lipophilicity can significantly improve a drug candidate's metabolic stability, binding affinity to target receptors, and membrane permeability.[3][4] Consequently, incorporating the -CF3 moiety is a well-established strategy for enhancing the pharmacological profile of a molecule.[3][5] The chlorine atom and the aldehyde functionality provide reactive handles, offering synthetic versatility for constructing complex molecular architectures.[3] This combination makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[6][7]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 82096-91-1 | [1] |
| Molecular Formula | C₈H₄ClF₃O | [1] |
| Molecular Weight | 208.56 g/mol | [1] |
| Appearance | Liquid | [1] |
| IUPAC Name | This compound | [1] |
Discovery and Historical Context
While a singular "discovery" event for this compound is not clearly documented, its emergence is deeply rooted in the advancements of organofluorine chemistry throughout the 20th century. The synthesis of trifluoromethyl-substituted benzaldehydes was first explored in the 1930s, as evidenced by a 1939 patent.[8] However, the specific 2-chloro-4-(trifluoromethyl) isomer likely appeared much later, as synthetic methods became more sophisticated.
The probable timeline for its first synthesis can be traced through patents for its direct precursors. A 1969 patent by Hoffmann-La Roche describes the synthesis of 2-chloro-4-(trifluoromethyl)benzyl chloride, a compound that can be readily oxidized to the corresponding aldehyde.[9] Later, a 1983 patent detailed the preparation of 2-chloro-4-trifluoromethyl benzal chloride, which can be hydrolyzed to the aldehyde.[10] This suggests that this compound was first synthesized and became accessible as a reagent between the late 1960s and early 1980s, driven by the growing interest in fluorinated compounds for pharmaceutical applications.
Synthesis Methodologies: Crafting the Building Block
The industrial synthesis of this compound relies on robust and scalable chemical transformations. The primary routes start from readily available precursors, such as 4-chlorobenzotrifluoride or derivatives of 4-(trifluoromethyl)benzaldehyde.
Route 1: Chlorination of 4-(Trifluoromethyl)benzal Chloride
A highly efficient and direct method involves the electrophilic chlorination of 4-(trifluoromethyl)benzal chloride. This approach leverages the directing effects of the existing substituents to install the chlorine atom at the desired ortho position.
Causality Behind Experimental Choices:
-
Starting Material: 4-(Trifluoromethyl)benzal chloride is an ideal precursor. The trifluoromethyl group is a meta-director, while the dichloromethyl group is ortho, para-directing. The ortho position to the dichloromethyl group is sterically accessible and electronically activated for chlorination.
-
Catalyst: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is essential. It polarizes the chlorine molecule (Cl₂), generating a potent electrophile (Cl⁺) that is necessary to attack the electron-rich aromatic ring. The addition of iodine can further increase the reaction rate.[11]
-
Reaction Conditions: The reaction is typically performed in the absence of light to prevent radical side-chain chlorination and at a controlled temperature to manage selectivity and prevent over-chlorination.
Caption: Primary synthetic route to this compound.
Route 2: Oxidation of 2-Chloro-4-(trifluoromethyl)toluene
An alternative pathway involves the oxidation of the methyl group of 2-Chloro-4-(trifluoromethyl)toluene. This is a classic transformation in organic chemistry, with several established methods.
Causality Behind Experimental Choices:
-
Starting Material: 2-Chloro-4-(trifluoromethyl)toluene provides the complete carbon skeleton and substitution pattern. The challenge lies in selectively oxidizing the methyl group without affecting other parts of the molecule.
-
Oxidizing Agent: A variety of oxidizing agents can be employed. Manganese oxides (like Mn₂O₃) in the presence of sulfuric acid are effective for converting substituted toluenes to benzaldehydes.[12] Photocatalytic oxidation using O₂ over a catalyst like graphitic carbon nitride (g-C₃N₄) nanosheets represents a more modern, "green" approach.[13] The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid.
-
Reaction Control: Precise control of temperature, reaction time, and stoichiometry of the oxidizing agent is paramount to maximize the yield of the aldehyde and minimize the formation of 2-chloro-4-(trifluoromethyl)benzoic acid.[14]
Experimental Protocol: Hydrolysis of 2-Chloro-4-(trifluoromethyl)benzal Chloride
This protocol describes a representative lab-scale procedure for the final step in the synthesis of this compound.
Objective: To hydrolyze 2-Chloro-4-(trifluoromethyl)benzal chloride to produce this compound.
Materials:
-
2-Chloro-4-(trifluoromethyl)benzal chloride
-
Ferric chloride (FeCl₃), anhydrous
-
Water (deionized)
-
Toluene or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: Charge a round-bottom flask with 2-Chloro-4-(trifluoromethyl)benzal chloride (1.0 eq) and a catalytic amount of ferric chloride (approx. 0.01-0.05 eq).
-
Addition of Water: Slowly add water (1.5-2.0 eq) to the stirred mixture. The reaction can be exothermic, so controlled addition is crucial.
-
Heating: Heat the reaction mixture to a temperature of 80-100°C with vigorous stirring. The hydrolysis of the benzal chloride to the benzaldehyde will commence.[10]
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add toluene to extract the product.
-
Washing: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Step-by-step workflow for the hydrolysis of the benzal chloride precursor.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end-product but a critical starting point for building complex, biologically active molecules. Its aldehyde group is a versatile functional handle for a wide array of chemical transformations.
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To create carbon-carbon double bonds.[2]
-
Aldol Condensation: To form α,β-unsaturated ketones (chalcones).[2]
-
Oxidation: To produce 2-chloro-4-(trifluoromethyl)benzoic acid.
-
Grignard/Organolithium Additions: To generate secondary alcohols.
A prominent example of its application is in the synthesis of Sorafenib, an approved drug for treating primary kidney and liver cancer.[7] The core structure of Sorafenib includes a 4-chloro-3-(trifluoromethyl)phenyl group, which is derived from a related precursor. The synthetic logic demonstrates the importance of chloro-trifluoromethyl-substituted phenyl rings in modern pharmaceuticals.[7] The unique electronic properties imparted by the chloro and trifluoromethyl substituents are crucial for the molecule's ability to bind to various protein kinases, inhibiting pathways involved in tumor growth and angiogenesis.[7]
Conclusion
From its probable origins in the exploratory era of organofluorine chemistry to its current status as an indispensable tool in drug discovery, this compound exemplifies the power of strategic molecular design. Its synthesis, primarily through the chlorination of trifluoromethylated precursors, is a testament to the precision of modern organic chemistry. For researchers and drug development professionals, understanding the history, synthesis, and reactivity of this compound is key to unlocking new therapeutic possibilities and designing the next generation of effective medicines.
References
- PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. PrepChem.com.
- Google Patents. US4367348A - Novel trifluoromethyl benzal chlorides and process for the preparation thereof. Google Patents.
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An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzaldehyde: Synthesis, Reactivity, and Applications
Introduction
2-Chloro-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has emerged as a pivotal building block in modern organic synthesis. Its structure, featuring a reactive aldehyde group alongside two electron-withdrawing substituents—a chlorine atom and a trifluoromethyl (CF₃) group—imparts a unique electronic profile and synthetic versatility. The trifluoromethyl group is a well-established bioisostere for various functional groups and is strategically incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Similarly, the chlorine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, expanding its utility.[1][3] This combination makes this compound a highly sought-after intermediate in the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide provides an in-depth review of its synthesis, chemical properties, core reactions, and applications, intended for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Profile
The distinct substitution pattern of this compound results in a characteristic set of physical and spectroscopic properties.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 82096-91-1 | [6] |
| Molecular Formula | C₈H₄ClF₃O | [6] |
| Molecular Weight | 208.56 g/mol | [6] |
| Appearance | Clear, faint yellow liquid | [6] |
| Purity | tech |[6] |
Spectroscopic Characterization
Unambiguous structural confirmation is critical in synthesis. The spectroscopic fingerprint of this compound is highly distinctive.
-
¹H NMR: The proton spectrum will show signals in the aromatic region (typically 7.5-8.0 ppm) with splitting patterns dictated by the substitution. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, usually between 9.9 and 10.5 ppm.
-
¹³C NMR: The carbon spectrum will display a characteristic signal for the aldehyde carbonyl carbon around 185-190 ppm. The carbon attached to the trifluoromethyl group will show a quartet due to C-F coupling.
-
¹⁹F NMR: A single, sharp peak is expected for the -CF₃ group, typically in the range of -62 to -64 ppm (relative to CCl₃F).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O stretch of the aldehyde group, typically found around 1700-1720 cm⁻¹. Additionally, strong absorptions corresponding to C-F bonds in the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.[7]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
Synthesis of this compound
While several synthetic routes exist, a common and efficient method involves the direct chlorination of a substituted benzaldehyde precursor. The following protocol describes a high-yield synthesis from 4-fluorobenzaldehyde, which is notable for its use of readily available commercial reagents and straightforward purification.[4]
Detailed Experimental Protocol: Chlorination of 4-Fluorobenzaldehyde
This protocol is based on the electrophilic aromatic substitution of 4-fluorobenzaldehyde using N-chlorosuccinimide (NCS) as the chlorinating agent.[4] The causality behind this choice is the ability of NCS to provide a source of electrophilic chlorine under acidic conditions, targeting the ortho position activated by the aldehyde group.
Reagents and Materials:
-
4-Fluorobenzaldehyde
-
N-Chlorosuccinimide (NCS)
-
Trifluoroacetic acid
-
Concentrated sulfuric acid
-
Petroleum ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water bath
-
Round-bottom flask with stirring capabilities
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL double-necked flask, prepare a 3:1 (v/v) mixture of trifluoroacetic acid and concentrated sulfuric acid (250 mL total). Cool the mixture to 0-5°C using an ice-water bath.
-
Substrate Addition: While stirring, slowly add 24.8 g (100 mmol) of 4-fluorobenzaldehyde dropwise, ensuring the temperature remains between 0°C and 5°C.
-
Chlorination (Staged Addition):
-
Increase the temperature to 70°C. Add the first portion of N-chlorosuccinimide (3.34 g, 25 mmol) and stir at 70°C for 4 hours.
-
Add the second portion of NCS (3.34 g, 25 mmol) and continue stirring at 70°C for another 4 hours.
-
Add the final portion of NCS (3.34 g, 25 mmol) and maintain the reaction at 70°C for 15 hours, or until TLC/GC-MS analysis indicates completion.
-
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it into 2 liters of ice water to quench the reaction.
-
Extraction and Work-up:
-
Separate the organic and aqueous phases. Extract the aqueous phase three times with 100 mL portions of petroleum ether.
-
Combine all organic phases.
-
Wash the combined organic phase once with 25 mL of saturated NaHCO₃ solution, followed by one wash with 25 mL of brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude liquid via vacuum distillation to yield the final product, 2-Chloro-4-fluorobenzaldehyde.[4] A reported yield for a similar process is as high as 92%.[4]
Caption: Key reaction pathways for this compound.
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable intermediate in several high-value sectors.
-
Pharmaceuticals: It is a key starting material for synthesizing fluorine-containing drugs. [4]The trifluoromethyl group is known to improve drug efficacy and metabolic stability. [1]It has been identified as a raw material for compounds used to treat creatine transporter deficiency and hepatitis B virus, as well as for T cell activators. [4]* Agrochemicals: The compound serves as a precursor for agricultural and horticultural fungicides, where the fluorinated moieties can enhance potency and environmental persistence. [4]* Materials Science: The electronic properties imparted by the fluoro- and chloro-substituents make it a useful building block for advanced polymers and other functional materials. [5]
Safe Handling and Storage
Proper safety protocols are mandatory when handling this compound. It is classified as an irritant and combustible material. [8][9]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [8][10]* Handling: Work in a well-ventilated area or under a chemical fume hood. [9][11]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [8][12]Avoid breathing vapors and prevent contact with skin and eyes. [9][10]* Storage: Store in a dry, cool, and well-ventilated place. [8][10]Keep the container tightly closed and preferably under an inert atmosphere like nitrogen to prevent oxidation. [10][11]Keep away from heat, sparks, open flames, and strong oxidizing agents. [8][9] Table 2: Key Precautionary Statements (GHS)
Code Precautionary Statement Reference P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [8][9] P264 Wash face, hands and any exposed skin thoroughly after handling. [8] P280 Wear protective gloves/protective clothing/eye protection/face protection. [8][9] P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8] P302+P352 IF ON SKIN: Wash with plenty of soap and water. [8] P403+P233 Store in a well-ventilated place. Keep container tightly closed. [8] | P501 | Dispose of contents/container to an approved waste disposal plant. | [8]|
Conclusion
This compound is a synthetically valuable compound whose importance is derived from the strategic placement of its functional groups. The enhanced electrophilicity of its aldehyde function, coupled with the presence of chlorine and trifluoromethyl groups, provides a versatile platform for the construction of complex molecules. Its established role in the synthesis of pharmaceuticals and agrochemicals underscores its significance. A thorough understanding of its reactivity, particularly its sensitivity to strong bases, is crucial for its effective utilization in multi-step synthetic campaigns. With appropriate handling and storage, this reagent will continue to be a cornerstone intermediate for innovation in chemical science.
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2-Chloro-4-(trifluoromethyl)benzaldehyde safety, handling, and MSDS
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-(trifluoromethyl)benzaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound (CAS No. 82096-91-1). As a substituted aromatic aldehyde, this compound is a valuable intermediate in organic synthesis, but its chemical properties necessitate rigorous safety protocols.[1][2][3] This document moves beyond a standard safety data sheet (SDS) to provide a deeper, causal understanding of the required safety measures, grounded in authoritative data and field-proven best practices.
Hazard Identification and Risk Profile
Understanding the intrinsic hazards of this compound is the foundation of safe laboratory practice. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.
GHS Classification
Globally Harmonized System (GHS) classifications provide a universal standard for hazard communication. Based on available data, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
| Data synthesized from multiple sources.[4][5][6] |
The causality behind these classifications lies in the chemical's structure. The aldehyde group can react with biological macromolecules, while the halogenated aromatic ring contributes to its irritant properties. The trifluoromethyl group can enhance its lipophilicity, potentially facilitating absorption.[3]
Physical and Chemical Properties
A thorough understanding of the compound's physical properties is critical for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 82096-91-1 | |
| Molecular Formula | C₈H₄ClF₃O | |
| Molecular Weight | 208.57 g/mol | |
| Physical Form | Liquid | |
| Boiling Point | 218.5±40.0 °C (Predicted) | [7] |
| Density | 1.423±0.06 g/cm³ (Predicted) | [7] |
| Storage Temperature | Ambient / Room Temperature | [3] |
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety programs implement a multi-layered approach to risk mitigation known as the "Hierarchy of Controls." This framework prioritizes strategies that remove the hazard over those that simply protect the worker.
Caption: A decision workflow for responding to chemical spills.
Protocol for a Minor Spill:
-
Evacuate: Evacuate the immediate area and alert nearby personnel. [8]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear the appropriate PPE as detailed in the table above (goggles, face shield, resistant gloves, apron). 4. Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent. 5. Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. [4][8]Use spark-proof tools. [9]6. Decontaminate: Clean the spill area with soap and water, collecting the rinsate as hazardous waste.
-
Dispose: Seal the waste container and manage it according to institutional and local hazardous waste regulations. [10]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [10][9]For large fires, water spray or fog can be used. [11]* Unsuitable Media: Do not use a solid stream of water as it may scatter and spread the fire. [9]* Specific Hazards: The compound is combustible. [12]Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride, and hydrogen fluoride. [5][10]Containers may explode when heated. [10]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [4][11]
Waste Disposal
All waste containing this compound must be treated as hazardous waste. [8]Under no circumstances should this chemical be disposed of down the drain. [13][14] Step-by-Step Disposal Protocol:
-
Waste Identification: Identify the waste as hazardous, noting its irritant and halogenated organic properties. [13][14]2. Container: Use a dedicated, properly labeled, and compatible waste container with a secure, tight-fitting lid. [13]The label must clearly state "Hazardous Waste," the full chemical name, and associated hazards. [13]3. Segregation: Collect halogenated organic waste separately from non-halogenated waste streams. [14]4. Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials. [13]5. Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. [10][13]
Conclusion
This compound is a potent synthetic intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By adhering to the principles of the Hierarchy of Controls, utilizing appropriate personal protective equipment, following established protocols for handling and emergencies, and ensuring compliant disposal, researchers can effectively mitigate the risks associated with this compound. This proactive approach to safety is not merely a regulatory requirement but a cornerstone of responsible scientific practice.
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- SAFETY DATA SHEET - paraformaldehyde. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Chloro-3-(trifluoromethyl)benzaldehyde. Fisher Scientific.
- 4-(Trifluoromethyl)
- SAFETY DATA SHEET - 3-(Trifluoromethyl)benzaldehyde. Thermo Fisher Scientific.
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- 2-CHLORO-4,6-BIS(TRIFLUOROMETHYL)
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The Strategic Deployment of 2-Chloro-4-(trifluoromethyl)benzaldehyde in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(trifluoromethyl)benzaldehyde stands as a pivotal, yet under-explored, building block in the expansive landscape of medicinal chemistry. Its unique trifunctional architecture—comprising a reactive aldehyde, an electron-withdrawing trifluoromethyl group, and a strategically positioned chlorine atom—offers a versatile platform for the synthesis of novel therapeutic agents. The trifluoromethyl moiety is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity, while the chlorine atom provides an additional vector for synthetic diversification and modulation of electronic properties. This guide elucidates the synthetic routes to this compound and explores its potential applications in the design and synthesis of a new generation of pharmaceuticals, drawing upon established reactivity patterns of analogous structures to forecast its utility in developing kinase inhibitors, anti-inflammatory, antimicrobial, and neuroprotective agents.
Introduction: The Physicochemical Landscape and Strategic Value
The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, with the trifluoromethyl (-CF3) group being particularly favored for its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[1] The -CF3 group is highly electronegative and lipophilic, which can significantly enhance a drug's binding affinity to its target, improve its permeability across biological membranes, and increase its resistance to metabolic degradation.[2]
This compound combines the benefits of the trifluoromethyl group with the synthetic versatility of a benzaldehyde scaffold. The aldehyde functionality serves as a linchpin for a multitude of chemical transformations, including condensations, reductive aminations, and the formation of various heterocyclic systems.[2] The presence of a chlorine atom further expands its synthetic potential, offering a site for nucleophilic aromatic substitution or cross-coupling reactions.[2] This unique combination of functional groups makes this compound a high-value intermediate for accessing diverse and complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 82096-91-1 |
| Molecular Formula | C₈H₄ClF₃O |
| Molecular Weight | 208.56 g/mol |
| Appearance | Clear, faint yellow liquid |
| Boiling Point | 42-44 °C at 1.5 mmHg |
| Density | 1.435 g/mL at 25 °C |
Synthesis of the Core Scaffold
The primary synthetic routes to this compound involve the halogenation and subsequent hydrolysis of trifluoromethylated toluene precursors. A notable patented method involves the chlorination of 4-trifluoromethylbenzal chloride in the presence of a Lewis acid catalyst. Another approach involves the fluorination of 2-chloro-4-trichloromethyl benzal chloride, followed by hydrolysis to yield the desired aldehyde. These industrial-scale syntheses provide a reliable source of the starting material for further elaboration in drug discovery programs.
Potential Applications in Medicinal Chemistry: A Forward-Looking Analysis
While direct literature on the medicinal chemistry applications of this compound is emerging, its structural similarity to other well-studied substituted benzaldehydes allows for a scientifically grounded projection of its potential. The following sections detail prospective applications in key therapeutic areas, supported by established synthetic protocols for analogous compounds.
Development of Novel Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[3] Many small-molecule kinase inhibitors feature substituted aromatic scaffolds that occupy the ATP-binding site of the enzyme. The 2-chloro-4-(trifluoromethyl)phenyl moiety is an attractive pharmacophore for this purpose.
Conceptual Synthetic Application: Synthesis of Pyrazolopyrimidine Kinase Inhibitors
Drawing a parallel with the use of 5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde in the synthesis of pyrazolopyrimidine-based kinase inhibitors, this compound can be envisioned as a key starting material for analogous structures.[3] The synthetic strategy would likely involve an initial condensation reaction with an aminopyrazole to form the core heterocyclic scaffold.
Experimental Protocol (Analogous Synthesis)
-
Condensation: To a solution of this compound (1.0 equivalent) in anhydrous ethanol, add 3-amino-1H-pyrazole (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by vacuum filtration and washed with cold ethanol.[3]
Synthesis of Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. Compounds derived from trifluoromethylated building blocks have shown promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[4][5] Chalcones, synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone, are a well-known class of anti-inflammatory compounds.[6]
Conceptual Synthetic Application: Claisen-Schmidt Condensation for Chalcone Synthesis
This compound is an ideal candidate for the Claisen-Schmidt condensation to produce novel chalcones with potential anti-inflammatory activity.
Experimental Protocol (Analogous Synthesis)
-
Reaction Setup: A mixture of an appropriate acetophenone (0.01 mol), this compound (0.01 mol), and 50% KOH is added to 15 mL of methanol.
-
Reaction Execution: The mixture is stirred at room temperature for 15 hours.[6]
-
Workup: The resulting solution is filtered, washed with water, and dried.
-
Purification: The product is recrystallized from methanol to yield pure crystals of the chalcone derivative.[6]
Table 2: Representative Anti-inflammatory Activity of Trifluoromethylated Compounds
| Compound Class | Target | Activity (IC₅₀) | Reference |
| Trifluoromethylpyrazoles | COX-2 | Potent Inhibition | [4] |
| Trifluoromethyl Thioxanthones | COX-2 | 6.5 - 27.4 nM | [5] |
Development of Novel Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Trifluoromethylated compounds have demonstrated significant antibacterial and antifungal activities.[7][8] Chalcones and benzimidazole derivatives are two prominent classes of antimicrobial agents that can be synthesized from substituted benzaldehydes.[8][9]
Conceptual Synthetic Application: Synthesis of Trifluoromethyl-Substituted Benzimidazoles
The synthesis of benzimidazole derivatives often involves the condensation of a substituted benzaldehyde with an o-phenylenediamine. This approach can be adapted to utilize this compound to create novel benzimidazoles with potential antimicrobial properties.
Experimental Protocol (General, Analogous Synthesis)
-
Reaction Mixture: A mixture of this compound and a substituted o-phenylenediamine is prepared in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction is typically carried out under reflux for several hours.
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified by recrystallization.
Scaffolds for Neuroprotective Agents
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by neuronal loss. There is a growing interest in developing small molecules that can protect neurons from damage.[10][11] Halogenated and substituted benzaldehyde derivatives have been explored for their neuroprotective potential.[12][13]
Conceptual Application: Modulating Neuroinflammatory Pathways
Derivatives of this compound could be designed to interact with targets involved in neuroinflammation and oxidative stress, which are key pathological features of neurodegenerative diseases. The synthesis of Schiff bases or other derivatives via condensation reactions could yield compounds that are then evaluated in cellular and animal models of neurodegeneration.[14]
The Role of Chloro and Trifluoromethyl Substituents in Drug Design
The strategic placement of chloro and trifluoromethyl groups on the benzaldehyde ring is expected to confer several advantageous properties to the resulting drug candidates:
-
Enhanced Potency: The strong electron-withdrawing nature of both substituents can lead to more potent interactions with biological targets through favorable electronic and hydrophobic interactions.
-
Improved Pharmacokinetics: The trifluoromethyl group is known to block metabolic hotspots, increasing the metabolic stability and half-life of a drug.[1] Both groups also increase lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Modulation of pKa: The electronic effects of these substituents can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding and solubility.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block with significant untapped potential in medicinal chemistry. While direct applications are still being explored, its structural features strongly suggest its utility in the synthesis of a wide array of bioactive molecules. By leveraging established synthetic methodologies for analogous compounds, researchers can readily incorporate this scaffold into their drug discovery programs. The continued exploration of the chemical space accessible from this compound is poised to yield novel therapeutic candidates with improved efficacy and pharmacokinetic properties, addressing unmet needs in oncology, inflammation, infectious diseases, and neurodegeneration.
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A Senior Application Scientist's Guide to 2-Chloro-4-(trifluoromethyl)benzaldehyde: A Cornerstone Building Block in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has emerged as a critical building block, particularly in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique interplay of its three key functional components: the reactive aldehyde, the versatile chloro group, and the electronically influential trifluoromethyl (CF₃) group.
The aldehyde group serves as a versatile handle for a myriad of transformations, including nucleophilic additions and reductive aminations, allowing for chain extension and the introduction of diverse functionalities.[3][4] The chlorine atom, positioned ortho to the aldehyde, is an excellent leaving group for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] Simultaneously, the powerful electron-withdrawing nature of the trifluoromethyl group at the para position significantly modulates the electronic properties of the benzene ring, enhancing the electrophilicity of the carbonyl carbon and influencing the reactivity of the entire molecule.[2][7] This trifluoromethyl moiety is a well-established feature in drug design, often introduced to improve metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).[3]
This guide provides an in-depth exploration of this compound, offering field-proven insights into its synthesis, properties, and strategic application in the synthesis of complex organic molecules.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 320-43-4 | [8] |
| Molecular Formula | C₈H₄ClF₃O | [9] |
| Molecular Weight | 208.57 g/mol | [10] |
| Appearance | Liquid | [8] |
| Boiling Point | 218.5±40.0 °C (Predicted) | [8] |
| Density | 1.423±0.06 g/cm³ (Predicted) | [8] |
| Refractive Index | 1.4960 | [8] |
| Storage Temperature | 2-8°C, under nitrogen | [8] |
Synthesis of this compound
Industrial-scale production of substituted benzaldehydes often relies on the hydrolysis of gem-dihalide precursors. A common and efficient method for synthesizing the related 2-(trifluoromethyl)benzaldehyde involves the high-pressure hydrolysis of 2-(trifluoromethyl)toluene dichloride. This approach is favored for its scalability and high yields.[11][12]
Example Protocol: Hydrolysis of a Dichlorotoluene Precursor
The following protocol, adapted from a patented method for a similar compound, illustrates the general principles of this transformation.[12] The causality behind this choice is the robustness of the reaction, which proceeds to high conversion under controlled temperature and pressure.
Step-by-Step Methodology:
-
Charging the Reactor: A high-pressure autoclave is charged with o-trifluoromethyl toluene dichloride (114g), sodium acetate (86.1g), acetic acid (240g), water (100g), and a phase transfer catalyst such as Tetrabutylammonium bromide (0.1g).[12]
-
Reaction Execution: The autoclave is sealed and heated to 140°C. The internal pressure will rise to approximately 0.25 MPa.[12] The reaction is maintained at this temperature and pressure for 6 hours.
-
Monitoring: The reaction progress is monitored by gas chromatography to ensure the consumption of the starting material.[11]
-
Work-up and Isolation: Upon completion, the vessel is cooled to room temperature. The reaction solution is filtered. The resulting mother liquor is subjected to reduced pressure distillation to remove the acetic acid.[11][12]
-
Purification: Water (280g) is added to the residue, stirred, and allowed to separate. The organic layer is isolated and purified by vacuum distillation to yield the final benzaldehyde product.[12]
Caption: Generalized mechanism of the Wittig Reaction.
Exemplary Protocol: Olefination with a Stabilized Ylide Stabilized ylides, which contain an electron-withdrawing group, are often commercially available or can be generated in situ under milder basic conditions. [13]They typically yield (E)-alkenes with high selectivity. [14]
-
Ylide Preparation (if necessary): A phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) is suspended in a suitable aprotic solvent like THF.
-
Deprotonation: A strong base (e.g., n-butyllithium or sodium hydride) is added slowly at a low temperature (e.g., 0°C) to generate the phosphorus ylide. [13]3. Reaction with Aldehyde: A solution of this compound (1.0 equivalent) in the same solvent is added dropwise to the ylide solution at low temperature.
-
Completion and Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a mild acid (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent (e.g., ethyl acetate). [15]5. Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to yield the alkene.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The chloro-substituent on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is exceptionally powerful for constructing biaryl linkages, a common motif in pharmaceuticals. [5][6][16] Catalytic Cycle Insight: The mechanism involves three key steps:
-
Oxidative Addition: The aryl chloride adds to a Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center. [6]3. Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. [16]
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An In-depth Technical Guide to the Solubility of 2-Chloro-4-(trifluoromethyl)benzaldehyde in Different Solvents
Introduction: The Critical Role of Solubility in Advancing Chemical Synthesis and Drug Discovery
2-Chloro-4-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of a variety of high-value organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a reactive aldehyde group, a chlorine atom, and a trifluoromethyl group, makes it a versatile intermediate.[1][2] The trifluoromethyl group, in particular, is a desirable feature in many modern pharmaceuticals as it can enhance metabolic stability, bioavailability, and binding affinity.[3][4][5]
A thorough understanding of the solubility of this compound in various organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility data informs critical process decisions, including the choice of reaction media, purification methods such as recrystallization, and the formulation of final products. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and detailed experimental protocols for its quantitative determination.
Theoretical Framework: Predicting Solubility through Molecular Interactions
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent.[6][7][8][9][10] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[6][7][8][9][10] This is because the intermolecular forces of attraction between the solute and solvent molecules must be strong enough to overcome the intermolecular forces within the pure solute and pure solvent.[7]
The this compound molecule possesses both polar and nonpolar characteristics. The aldehyde group (-CHO) is polar due to the electronegativity difference between the carbon and oxygen atoms. The chlorine and trifluoromethyl substituents are also electron-withdrawing, contributing to the molecule's overall polarity. However, the benzene ring is nonpolar. The trifluoromethyl group is known to increase lipophilicity, which can enhance solubility in nonpolar organic solvents.[3][11]
Based on these structural features, we can make qualitative predictions about the solubility of this compound in a range of common organic solvents.
Qualitative Solubility Predictions
The following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents, based on the "like dissolves like" principle.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are polar and can engage in dipole-dipole interactions with the polar aldehyde group and the halogen substituents of the solute. |
| Halogenated | Dichloromethane, Chloroform | High | The presence of a chlorine atom in the solute suggests favorable interactions with halogenated solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are moderately polar and can act as hydrogen bond acceptors for any potential weak interactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Alcohols are polar and can act as both hydrogen bond donors and acceptors. However, the nonpolar benzene ring of the solute may limit very high solubility. |
| Esters | Ethyl acetate | Moderate | Esters are moderately polar and should be able to dissolve the solute to a reasonable extent. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | The nonpolar aromatic ring of the solute will have favorable interactions with these nonpolar solvents, but the polar functional groups may limit solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These are nonpolar solvents and are not expected to effectively solvate the polar functional groups of this compound. |
| Water | Very Low / Insoluble | The molecule is largely nonpolar due to the benzene ring and the trifluoromethyl group, making it poorly soluble in the highly polar water. |
Experimental Determination of Solubility: A Step-by-Step Guide
For many applications, qualitative predictions are insufficient, and precise quantitative solubility data is required. The following section provides detailed, field-proven protocols for the experimental determination of the solubility of this compound.
Gravimetric Method: The Gold Standard for Accuracy
The gravimetric method is a robust and widely used technique for determining the equilibrium solubility of a solid in a solvent.[12][13][14] It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.[12][13][14]
Experimental Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask in a water bath). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.
-
Once the solvent is completely removed, place the container with the dried solute in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant taken (L))
-
Causality Behind Experimental Choices:
-
Excess Solute: Ensures that the solution is truly saturated and in equilibrium with the solid phase.
-
Constant Temperature: Solubility is highly temperature-dependent, so maintaining a constant temperature is critical for reproducible results.
-
Equilibration Time: Allows the dissolution process to reach a steady state.
-
Filtration: Prevents undissolved solid particles from being included in the mass of the dissolved solute, which would lead to an overestimation of solubility.
-
Drying to Constant Mass: Ensures that all the solvent has been removed and only the mass of the solute is being measured.
Caption: Workflow for the gravimetric determination of solubility.
UV-Visible Spectrophotometry: A High-Throughput Alternative
For compounds that possess a chromophore (a part of the molecule that absorbs light), UV-Visible spectrophotometry can be a rapid and sensitive method for determining solubility.[15][16] this compound, with its aromatic ring and carbonyl group, is expected to have a significant UV absorbance, making this method applicable.
Experimental Protocol:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution and allow it to equilibrate.
-
-
Sample Preparation and Analysis:
-
Withdraw a small, known volume of the supernatant using a filtered syringe.
-
Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Causality Behind Experimental Choices:
-
Calibration Curve: Establishes a quantitative relationship between absorbance and concentration, which is essential for determining the concentration of an unknown sample.
-
λmax: Measuring absorbance at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.
-
Dilution: Saturated solutions often have concentrations that are too high to be accurately measured by spectrophotometry. Dilution brings the absorbance into the optimal range for the instrument.
Caption: Workflow for solubility determination using UV-Visible spectrophotometry.
Applications in Research and Development
A comprehensive understanding of the solubility of this compound is crucial for its effective utilization in various applications:
-
Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is critical for achieving optimal reaction rates and yields.
-
Purification by Recrystallization: Recrystallization, a common technique for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor in developing a suitable dosage form.
-
Process Scale-up: Solubility data is essential for the safe and efficient scale-up of chemical processes from the laboratory to industrial production.
Conclusion
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theoretical and computational studies of 2-Chloro-4-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Chloro-4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic aldehyde of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the electron-withdrawing chloro and trifluoromethyl groups, make it a valuable building block in organic synthesis.[1][2] A thorough understanding of its molecular structure, vibrational characteristics, and electronic properties is crucial for optimizing its use in the development of novel compounds. This guide provides a comprehensive overview of a theoretical and computational approach to characterizing this compound, leveraging Density Functional Theory (DFT) as the primary investigative tool. The methodologies and analyses presented herein are grounded in established computational chemistry practices and are supported by findings from studies on analogous molecular structures.
Introduction: The Significance of this compound
Substituted benzaldehydes are fundamental intermediates in the synthesis of a wide array of complex organic molecules. The introduction of halogen and trifluoromethyl substituents onto the benzene ring dramatically influences the reactivity and physicochemical properties of the parent molecule.[1][3] The trifluoromethyl group, in particular, is a key feature in many modern pharmaceuticals, as it can enhance metabolic stability, bioavailability, and binding affinity.[1] The chloro group further modulates the electronic landscape of the molecule.
A computational and theoretical approach provides a powerful and efficient means to elucidate the properties of this compound at the molecular level.[4][5][6] Such studies can predict its three-dimensional structure, vibrational spectra (FT-IR and Raman), electronic behavior, and non-linear optical (NLO) properties, offering insights that are often challenging or time-consuming to obtain through experimental methods alone.
Computational Methodology: A Self-Validating System
The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that has proven to be highly effective for studying the electronic structure of molecules.[7] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for such analyses.[7][8]
Step-by-Step Computational Protocol
-
Molecular Structure Input and Optimization:
-
The initial molecular structure of this compound is drawn using a molecular modeling program like GaussView.
-
A geometry optimization is then performed using the Gaussian 09 software package.[9] This process systematically alters the bond lengths, bond angles, and dihedral angles to find the most stable, lowest-energy conformation of the molecule.
-
The B3LYP functional with a 6-311++G(d,p) basis set is employed for this optimization.[7][8] The ++ indicates the inclusion of diffuse functions on heavy and hydrogen atoms, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which allow for more flexibility in the description of bonding.
-
-
Vibrational Frequency Analysis:
-
Following successful geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule, which correspond to the peaks observed in experimental FT-IR and Raman spectra.
-
The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.
-
The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method, thereby improving agreement with experimental data.[7]
-
-
Electronic Property Calculations:
-
The optimized molecular structure is used to calculate various electronic properties.
-
Natural Bond Orbital (NBO) analysis is performed to study charge delocalization and hyperconjugative interactions.[7]
-
Frontier Molecular Orbital (HOMO-LUMO) analysis is conducted to understand the electronic transitions and reactivity of the molecule.[10][11][12] The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity.[13]
-
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[14]
-
Non-Linear Optical (NLO) properties , such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are calculated to assess the potential of the molecule for use in optical materials.[15]
-
Computational Workflow Diagram
Caption: Computational workflow for the theoretical analysis of this compound.
Results and Discussion
Molecular Structure
The optimized molecular structure of this compound, along with the atom numbering scheme, is depicted below.
Caption: Molecular structure and atom numbering of this compound.
The calculated bond lengths and angles are expected to show good agreement with experimental data for similar molecules. The benzene ring may exhibit slight distortions from a perfect hexagon due to the presence of the bulky and electronegative substituents.[14]
Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.40 | C6-C1-C2 | 118.5 |
| C2-C3 | 1.39 | C1-C2-C3 | 121.0 |
| C3-C4 | 1.39 | C2-C3-C4 | 120.5 |
| C4-C5 | 1.39 | C3-C4-C5 | 118.0 |
| C5-C6 | 1.39 | C4-C5-C6 | 121.0 |
| C6-C1 | 1.40 | C5-C6-C1 | 121.0 |
| C1-C7 | 1.48 | C2-C1-C7 | 122.0 |
| C7=O10 | 1.21 | C6-C1-C7 | 119.5 |
| C2-Cl9 | 1.74 | C1-C2-Cl9 | 118.0 |
| C4-C8 | 1.49 | C3-C4-C8 | 121.0 |
| C8-F | 1.34 (avg) | F-C8-F | 107.0 (avg) |
(Note: The values in this table are illustrative and based on typical results for substituted benzaldehydes.)
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies can be used to assign the characteristic bands in the experimental FT-IR and FT-Raman spectra.[8][16]
Table 2: Selected Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) (Scaled) | Assignment |
| ~3080 | C-H stretching (aromatic) |
| ~2850 | C-H stretching (aldehyde) |
| ~1710 | C=O stretching |
| ~1600, ~1500 | C=C stretching (aromatic) |
| ~1320 | C-F stretching (symmetric) |
| ~1170, ~1130 | C-F stretching (asymmetric) |
| ~850 | C-H out-of-plane bending |
| ~750 | C-Cl stretching |
(Note: These are expected frequency ranges for the specified vibrational modes.)
The strong electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to cause a blue shift (increase in frequency) of the C=O stretching vibration compared to unsubstituted benzaldehyde.
Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior of a molecule.[10][12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical stability and reactivity.[13]
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the carbonyl group, while the LUMO is likely to be distributed over the carbonyl group and the benzene ring. A smaller HOMO-LUMO gap suggests higher reactivity.
-
EHOMO: (Expected to be around -7.0 to -8.0 eV)
-
ELUMO: (Expected to be around -2.0 to -3.0 eV)
-
Energy Gap (ΔE): (Expected to be around 4.0 to 5.0 eV)
The MESP map provides a visual guide to the charge distribution. The red regions (negative potential) indicate areas rich in electrons and are prone to electrophilic attack, while the blue regions (positive potential) are electron-deficient and susceptible to nucleophilic attack. For this molecule, the most negative potential is expected around the carbonyl oxygen, making it a site for protonation and interaction with electrophiles. The area around the carbonyl carbon and the hydrogen atoms of the benzene ring will likely show a positive potential.
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizability values have potential applications in NLO materials. The presence of electron-donating and electron-withdrawing groups can enhance the NLO response. In this compound, the interplay between the substituents and the π-system of the benzene ring can lead to a significant NLO response. The calculated first-order hyperpolarizability (β) can be compared to that of standard NLO materials like urea to assess its potential.[14]
Conclusion
The theoretical and computational study of this compound using DFT provides a wealth of information about its molecular structure, vibrational spectra, and electronic properties. This in-depth analysis is invaluable for understanding its reactivity and for guiding its application in the synthesis of novel pharmaceutical and agrochemical compounds. The methodologies outlined in this guide represent a robust and reliable approach for the computational characterization of such molecules, offering predictive power that complements and enhances experimental investigations.
References
- Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.
- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Institutes of Health.
- Wikipedia. 4-Trifluoromethylbenzaldehyde.
- ResearchGate. Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT.
- Google Patents. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.
- arXiv. Computational Vibrational Spectroscopy.
- ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental a.
- YouTube. HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity.
- CHIMIA. Computational Vibrational Spectroscopy.
- ResearchGate. (PDF) Experimental and Theoretical (ab initio and DFT) Analysis of UV-Vis Spectra, Thermodynamic Functions and Non-linear Optical Properties of 2-Chloro-3,4-Dimethoxybenzaldehyde.
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- National Institutes of Health. CID 159212343 | C16H10F6O2.
- National Institutes of Health. Correlation data of (Z)-1-[4-(trifluoromethyl)benzylidene]thiosemicarbazide via spectroscopic methods and Density Functional Theory studies.
- YouTube. Introduction to HOMO LUMO Interactions in Organic Chemistry.
- PubChem. 2,3,6-Trichloro-4-(trifluoromethyl)benzaldehyde.
- PubMed. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde.
- International Journal of Pharmaceutical Sciences Review and Research. Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene.
- ResearchGate. DFT calculations of structure and vibrational properties of 2,2,2-trichloroethylacetate, CH3CO2CH2CCl3.
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A Technical Guide to the Derivatives and Analogs of 2-Chloro-4-(trifluoromethyl)benzaldehyde: A Keystone for Modern Drug Discovery
Abstract
This in-depth technical guide provides a comprehensive overview of the known derivatives and analogs of 2-Chloro-4-(trifluoromethyl)benzaldehyde, a critical building block in contemporary medicinal chemistry and materials science. The strategic placement of a chloro and a trifluoromethyl group on the benzaldehyde scaffold imparts unique physicochemical properties, rendering its derivatives potent candidates for a range of therapeutic applications. This document explores the synthetic versatility of this core molecule, detailing established and adaptable protocols for the preparation of key derivatives such as chalcones, Schiff bases, and related heterocyclic systems. Furthermore, it delves into the biological significance of the 2-chloro-4-(trifluoromethyl)phenyl moiety, drawing upon data from analogous structures to illuminate potential applications in drug development, particularly in the realms of oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical intermediate.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in modern drug design to enhance their pharmacological profiles.[1] The -CF3 group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability.[1][2] These properties can significantly improve a molecule's binding affinity to biological targets, enhance its membrane permeability, and increase its resistance to metabolic degradation, ultimately leading to more potent and bioavailable therapeutic agents.[3]
This compound emerges as a particularly valuable starting material due to the synergistic effects of its substituents. The aldehyde functionality serves as a versatile handle for a plethora of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of diverse and complex molecular architectures.[3] The presence of the chlorine atom provides an additional site for modification, such as nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility.[3] While extensive research on the derivatives of this compound is still emerging, the wealth of data on its isomers and analogs provides a strong foundation for predicting its reactivity and the potential bioactivities of its derivatives.
Synthesis of Key Derivatives from this compound
The aldehyde group of this compound is a gateway to a multitude of important chemical classes. Below are detailed, adaptable protocols for the synthesis of several key derivatives.
Chalcones: Versatile Precursors for Heterocyclic Synthesis and Biological Evaluation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone. They are not only biologically active in their own right but also serve as crucial intermediates for the synthesis of various heterocyclic compounds like pyrimidines and pyrazoles.[4] The trifluoromethyl group in chalcones derived from this compound is often associated with enhanced anticancer activity.[2]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [5]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Precipitation and Isolation: Upon completion, pour the reaction mixture into cold water or onto crushed ice to precipitate the chalcone.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.
Table 1: Representative Anticancer Activity of Trifluoromethylated Chalcone Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| α-Trifluoromethyl Chalcone | Prostate (DU145, PC-3) | < 0.2 | [2] |
| Non-fluorinated Analog | Prostate (DU145, PC-3) | > 5.0 | [2] |
| Chalcone-Pyrazole Hybrid | MCF-7 (Breast) | 2.13 ± 0.80 | [4] |
| Chalcone-Pyrazole Hybrid | SiHa (Cervical) | 4.34 ± 0.98 | [4] |
Schiff Bases (Imines): A Gateway to Diverse Bioactive Scaffolds
Schiff bases are formed through the condensation of an aldehyde with a primary amine. These compounds and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][6]
Experimental Protocol: Synthesis of Schiff Bases [7]
-
Reactant Mixture: In a suitable solvent such as ethanol or methanol, dissolve equimolar amounts of this compound and a primary amine.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 1-4 hours.
-
Product Isolation: Upon cooling, the Schiff base product will often precipitate. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
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- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
Methodological & Application
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Chloro-4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]
This application note provides a comprehensive, in-depth guide to the Suzuki-Miyaura coupling of 2-Chloro-4-(trifluoromethyl)benzaldehyde. This substrate presents a unique set of challenges due to the presence of an electron-withdrawing trifluoromethyl group and an aldehyde functionality, coupled with the lower reactivity of the aryl chloride bond compared to its bromide or iodide counterparts. The protocol detailed herein is designed to address these challenges, offering a robust method for the synthesis of 2-aryl-4-(trifluoromethyl)benzaldehydes, versatile intermediates in drug discovery and materials science. The trifluoromethyl group is a valuable moiety in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
Reaction Principle and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and necessitates the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the reaction.[2]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium(II) center, displacing the chloride ion. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[3][4][5]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific coupling partners.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0-3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
Reaction Setup and Execution
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the Palladium(II) Acetate and SPhos ligand to the flask.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 100-110 °C in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.[6]
Data Presentation: Reaction Parameters
The following table summarizes the typical quantitative parameters for the described Suzuki-Miyaura coupling protocol.
| Parameter | Recommended Value | Rationale |
| Aryl Halide | This compound | The substrate of interest. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess helps to drive the reaction to completion and compensates for potential protodeboronation.[7] |
| Palladium Source | Pd(OAc)₂ (2 mol%) | A common and effective palladium precursor that is reduced in situ to the active Pd(0) species.[8] |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich biaryl phosphine ligand that is highly effective for the coupling of sterically hindered and electron-deficient aryl chlorides.[2][8] |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | A strong, non-nucleophilic base that effectively promotes the transmetalation step.[2] |
| Solvent | Toluene/Water (4:1 to 5:1) | Toluene is a good solvent for the organic substrates, while water helps to dissolve the base and facilitate the formation of the active boronate species.[2][8] |
| Temperature | 100 - 110 °C | Elevated temperatures are often required to overcome the activation barrier for the oxidative addition of aryl chlorides.[2][8] |
| Reaction Time | 12 - 24 hours | The reaction should be monitored to determine the optimal time for completion. |
Troubleshooting and Optimization
Low or No Product Yield:
-
Inactive Catalyst: Ensure the palladium source and ligand are fresh and have been stored properly. Maintaining a strict inert atmosphere is crucial to prevent catalyst decomposition.[7]
-
Inefficient Ligand: For particularly challenging substrates, consider screening other bulky, electron-rich phosphine ligands such as RuPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[9][10]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. Ensure the base is anhydrous and finely powdered. For some systems, other bases like cesium carbonate (Cs₂CO₃) may be more effective.[7]
Formation of Byproducts:
-
Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid, can be minimized by using the corresponding boronic acid pinacol ester, which is more stable. Using a less aqueous solvent system or a milder base like potassium carbonate (K₂CO₃) can also be beneficial.[2]
-
Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen. Thoroughly degassing all solvents and maintaining a strict inert atmosphere throughout the reaction is essential to minimize this byproduct.[11]
Characterization of the Product
The synthesized 2-aryl-4-(trifluoromethyl)benzaldehyde can be characterized using standard spectroscopic techniques:
-
¹H NMR: The aldehyde proton should appear as a singlet in the range of 10.0-10.5 ppm. The aromatic region will show a complex multiplet pattern corresponding to the protons of the biaryl system.[12]
-
¹³C NMR: The carbonyl carbon of the aldehyde will be observed around 191-193 ppm. The trifluoromethyl group will appear as a quartet due to C-F coupling.[12]
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group should be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be present around 1700 cm⁻¹.
Safety Considerations
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine ligands are often air-sensitive and can be toxic. Handle them under an inert atmosphere.
-
Anhydrous solvents can be flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound, while challenging, can be successfully achieved with high yields by employing a carefully selected catalyst system and optimized reaction conditions. The use of bulky, electron-rich phosphine ligands such as SPhos is critical for the activation of the inert aryl chloride bond. This protocol provides a robust and reliable starting point for the synthesis of a wide range of 2-aryl-4-(trifluoromethyl)benzaldehydes, which are valuable intermediates for the development of new pharmaceuticals and functional materials.
References
- Request PDF. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
- Scilit. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
- PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- R Discovery. (2001).
- ACS Publications. (n.d.).
- ResearchGate. (2025).
- SciSpace. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- NIST WebBook. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. [Link]
- Dialnet. (2001).
- ACS Publications. (2009).
- PubChem. (n.d.). C16H10F6O2 | CID 159212343. [Link]
- The Royal Society of Chemistry. (2020).
- Wikipedia. (n.d.).
- PMC. (n.d.).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- MDPI. (n.d.).
- PMC. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. (2025).
- Organic Syntheses. (2024).
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The Synthetic Versatility of 2-Chloro-4-(trifluoromethyl)benzaldehyde: A Guide to Multi-Step Organic Synthesis
Introduction: A Privileged Scaffold in Modern Chemistry
2-Chloro-4-(trifluoromethyl)benzaldehyde stands as a pivotal starting material in the landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and materials science. Its strategic substitution pattern—a reactive aldehyde "handle," an electron-withdrawing trifluoromethyl group, and a synthetically versatile chlorine atom—renders it a highly valuable building block. The trifluoromethyl moiety is of particular significance in drug discovery, known to enhance crucial pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The chloro group offers an additional site for modification, often through cross-coupling reactions, further expanding its synthetic potential.
This technical guide provides an in-depth exploration of the applications of this compound in key synthetic transformations. Moving beyond mere procedural outlines, this document elucidates the mechanistic rationale behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for incorporating this versatile aldehyde into their synthetic campaigns. The protocols detailed herein are based on well-established methodologies for structurally analogous compounds, providing a solid foundation for their adaptation.
Core Synthetic Applications: From Olefins to Heterocycles
The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon, which is further activated by the strong electron-withdrawing effect of the trifluoromethyl group. This makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions.
Olefination Reactions: Crafting Carbon-Carbon Double Bonds
The conversion of the aldehyde functionality into an alkene is a fundamental transformation in organic synthesis. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for achieving this, offering distinct advantages in stereocontrol and reaction work-up.[3][4][5]
The Wittig reaction utilizes a phosphorus ylide to convert aldehydes or ketones into alkenes.[6] The stereochemical outcome is largely dependent on the nature of the ylide; stabilized ylides, such as the one used in the following protocol, generally favor the formation of (E)-alkenes.[7]
Causality Behind Experimental Choices: The choice of a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is deliberate to favor the thermodynamically more stable (E)-alkene. Dichloromethane is an excellent solvent for this reaction as it readily dissolves both the aldehyde and the ylide, facilitating their interaction. The reaction is typically run at room temperature, and the work-up is designed to remove the triphenylphosphine oxide byproduct, which is often insoluble in non-polar solvents like hexanes.[3]
Experimental Protocol: Synthesis of (E)-Ethyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with a mixture of 25% diethyl ether in hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with the ether/hexanes mixture.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (E)-alkene.
Expected Data for Analogous Products: While specific yield data for the reaction with this compound is not readily available in the cited literature, similar reactions with substituted benzaldehydes typically proceed in good to excellent yields (70-95%).
| Aldehyde | Ylide | Product | Typical Yield (%) |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | (E)-Ethyl 3-(4-chlorophenyl)acrylate | ~85-95 |
| 2-(Trifluoromethyl)benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | (E)-Methyl 3-(2-(trifluoromethyl)phenyl)acrylate | ~80-90 |
Workflow for Wittig Reaction:
Caption: General workflow for the Wittig olefination.
The HWE reaction is a modification of the Wittig reaction that uses phosphonate carbanions.[8] It offers several advantages, including the formation of a water-soluble phosphate byproduct that simplifies purification and a strong preference for the formation of (E)-alkenes with stabilized phosphonates.[5]
Causality Behind Experimental Choices: The use of a phosphonate ester, such as triethyl phosphonoacetate, and a base like sodium hydride generates a highly nucleophilic phosphonate carbanion. Anhydrous THF is a common solvent as it is inert to the strong base and effectively solvates the reaction components. The reaction is often initiated at a low temperature to control the initial exothermic deprotonation and then warmed to room temperature to drive the reaction to completion. The aqueous work-up is designed to quench the reaction and remove the water-soluble phosphate byproduct.[9]
Experimental Protocol: Synthesis of (E)-Ethyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for HWE Reaction:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Reactivity of 2-Chloro-4-(trifluoromethyl)benzaldehyde for the Synthesis of Novel Heterocyclic Scaffolds
An Application Guide for the Synthetic Chemist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of diverse heterocyclic compounds utilizing 2-Chloro-4-(trifluoromethyl)benzaldehyde as a key starting material. The unique electronic properties of this benzaldehyde derivative, imparted by the ortho-chloro and para-trifluoromethyl substituents, render it a highly valuable and reactive building block for constructing complex molecular architectures.[1][2] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it an excellent substrate for a variety of condensation and cyclization reactions.[3][4][5] This guide explores several field-proven synthetic strategies, including pathways to medicinally relevant quinolines and pyrimidines, supported by step-by-step protocols, mechanistic insights, and data presentation.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of modern pharmaceuticals incorporating these structural motifs.[6][7][8] The strategic introduction of fluorine-containing groups, such as the trifluoromethyl (CF3) moiety, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2]
This compound (CAS 82096-91-1) is a bifunctional reagent of significant interest. Its key attributes include:
-
Enhanced Electrophilicity: The potent electron-withdrawing effect of the para-CF3 group strongly activates the aldehyde carbonyl towards nucleophilic attack, facilitating reactions that may be sluggish with less activated benzaldehydes.[3][4]
-
Ortho-Chloro Handle: The chlorine atom at the C2 position serves as a latent reaction site for subsequent cross-coupling reactions or can sterically and electronically influence the regioselectivity of cyclization reactions.
-
Versatility: This aldehyde is a precursor to a wide array of heterocyclic systems, including but not limited to quinolines, pyrimidines, chalcones, and their derivatives, which are scaffolds of immense interest in the development of novel therapeutic agents.[3]
This document serves as a practical guide to unlock the synthetic potential of this versatile building block.
Caption: Synthetic pathways from the starting aldehyde.
Synthesis of Quinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antibacterial, anticancer, and antimalarial drugs.[9][10] The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a classic and effective method for constructing the quinoline ring system. A variation of this approach can be employed using this compound.
Mechanistic Rationale
While the starting material is not a 2-amino benzaldehyde, it can participate in related cyclization strategies. A plausible pathway involves an initial condensation with a β-ketoester like ethyl acetoacetate to form a chalcone-like intermediate. Subsequent reaction with ammonia or an ammonia source, followed by intramolecular cyclization and oxidation, would yield the quinoline core. The chloro-substituent can be retained or potentially substituted depending on the reaction conditions.
Caption: Workflow for a plausible quinoline synthesis.
Experimental Protocol: Synthesis of a 2-Substituted-6-(trifluoromethyl)quinoline Derivative
This protocol is adapted from general Friedländer synthesis principles.
Materials:
-
This compound
-
Ethyl acetoacetate (1.1 eq)
-
Ammonium acetate (5-10 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and a large excess of ammonium acetate (5-10 eq).
-
Add glacial acetic acid as the solvent to the mixture.
-
Heat the reaction mixture to reflux (approx. 120-130 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water, which should cause the crude product to precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid and ammonium salts.
-
Dry the crude product.
-
Purify the solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the quinoline product.
Data Summary Table:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Expected Product Class |
| Aldehyde | Ethyl acetoacetate | NH₄OAc | Acetic Acid | 120-130 | 4-8 | 2-Methyl-4-carboethoxy-6-(trifluoromethyl)quinoline |
| Aldehyde | Cyclohexanone | NH₄OAc | Acetic Acid | 120-130 | 6-10 | Tetrahydroacridine derivative |
Synthesis of Pyrimidines via Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis (3CR) that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). These scaffolds are of significant interest in drug discovery due to their wide range of biological activities. The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis.
Mechanistic Rationale
The reaction proceeds through a series of equilibrium steps. The most accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the imine. The final step is an intramolecular cyclization followed by dehydration to afford the DHPM product.
Caption: Simplified mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of a DHPM Derivative
Materials:
-
This compound (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (or Thiourea) (15 mmol)
-
Ethanol (25 mL)
-
Concentrated HCl (catalytic amount, ~0.5 mL)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (25 mL).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The product may begin to precipitate from the hot solution.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product. If necessary, further purification can be achieved by recrystallization from ethanol.
Data Summary Table:
| Aldehyde | β-Dicarbonyl | Amidine Source | Catalyst | Solvent | Time (h) | Yield (%) |
| 2-Cl-4-CF₃-PhCHO | Ethyl Acetoacetate | Urea | HCl | Ethanol | 4-6 | ~70-85 |
| 2-Cl-4-CF₃-PhCHO | Methyl Acetoacetate | Thiourea | p-TSA | Acetonitrile | 5-7 | ~75-90 |
| Yields are estimates based on typical Biginelli reactions and may vary. |
Synthesis of α,β-Unsaturated Intermediates
Condensation reactions such as the Knoevenagel and Claisen-Schmidt condensations are fundamental C-C bond-forming reactions.[3] They convert this compound into highly functionalized α,β-unsaturated systems, which are versatile precursors for a multitude of other heterocyclic rings (e.g., pyrazoles, isoxazoles) via subsequent cyclocondensation with dinucleophiles.
Knoevenagel Condensation Protocol
This reaction is ideal for reacting aldehydes with active methylene compounds like malononitrile.[3]
Materials:
-
This compound (10 mmol)
-
Malononitrile (10 mmol)
-
Piperidine (catalytic, ~0.1 mL)
-
Ethanol (50 mL)
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol.[3]
-
Add a catalytic amount of piperidine to the solution.
-
Stir the mixture at room temperature. The reaction is often rapid and may be complete within 1-2 hours.
-
Monitor by TLC. Upon completion, the product often precipitates directly from the reaction mixture.
-
Cool the flask in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The product is often pure enough for subsequent steps without further purification.
Claisen-Schmidt Condensation Protocol
This reaction condenses an aldehyde with a ketone to form a chalcone, a key scaffold in many biologically active molecules.[3]
Materials:
-
This compound (5 mmol)
-
Acetophenone (or a derivative) (5 mmol)
-
Ethanol (20 mL)
-
Potassium hydroxide (KOH) solution (40% aqueous, 5-10 drops)
Procedure:
-
Dissolve the acetophenone derivative (5 mmol) in ethanol (10 mL) in a round-bottom flask.[3]
-
Add a few drops of 40% aqueous KOH solution and immerse the flask in an ice bath.[3]
-
Slowly add a solution of this compound (5 mmol) in ethanol (10 mL) to the reaction mixture.[3]
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours.[3]
-
Monitor the completion of the reaction by TLC.[3]
-
Upon completion, pour the reaction mixture into ice-cold water.[3]
-
Collect the precipitated solid (the chalcone) by filtration, wash with water and then cold ethanol, and dry.[3]
-
If needed, purify the crude product by column chromatography on silica gel.[3]
References
- Vertex AI Search Result 1 (No title provided).
- Application Notes and Protocols for Condensation Reactions Involving 2-(Trifluoromethyl)benzaldehyde - Benchchem. (URL: )
- (a)
- Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - RSC Publishing. (URL: _)
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (URL: )
- Application Notes and Protocols for the Synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline - Benchchem. (URL: )
- 2-chloro-4-(trifluoromethyl)quinoline 97 2806-29-3 - Sigma-Aldrich. (URL: )
- A Synthesis of 4-Chloro-2-(trichloromethyl)
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
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- Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH. (URL: )
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: )
- A Review on Medicinally Important Heterocyclic Compounds. (URL: )
- The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (URL: )
- The Use of Heterocycles as Important Structures in Medicinal Chemistry - The Aquila Digital Community. (URL: )
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- 2-Chloro-4-(trifluoromethyl)pyrimidine 99 33034-67-2 - Sigma-Aldrich. (URL: )
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- Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Public
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- This compound | 82096-91-1 - Sigma-Aldrich. (URL: )
- 4-Trifluoromethylbenzaldehyde - Wikipedia. (URL: )
- Pseudo-multicomponent reactions - Semantic Scholar. (URL: )
- (PDF) Multicomponent Reactions (MCRs)
- Technical Support Center: 2-(Trifluoromethyl)benzaldehyde in Experimental Chemistry - Benchchem. (URL: )
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- This compound | 82096-91-1 - Sigma-Aldrich. (URL: )
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The Strategic Role of 2-Chloro-4-(trifluoromethyl)benzaldehyde in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Abstract
The introduction of fluorine-containing moieties has been a transformative strategy in the development of modern agrochemicals, often imparting enhanced efficacy, metabolic stability, and target-binding affinity. Among the privileged fluorinated building blocks, 2-Chloro-4-(trifluoromethyl)benzaldehyde has emerged as a versatile and pivotal intermediate. The distinct electronic properties conferred by the trifluoromethyl (-CF3) and chloro (-Cl) substituents activate the aldehyde functionality for a diverse array of synthetic transformations. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel agrochemical compounds. We will delve into detailed experimental protocols for key chemical transformations, including condensation and reductive amination reactions, which are foundational in constructing the complex molecular architectures of modern pesticides.
Introduction: The Significance of Fluorinated Benzaldehydes in Agrochemical Design
The strategic incorporation of fluorine atoms and trifluoromethyl groups into the molecular framework of pesticides is a well-established approach to augment their biological activity and physicochemical properties. The trifluoromethyl group, in particular, is a potent electron-withdrawing moiety that can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[1] this compound is a prime example of a highly functionalized intermediate that serves as a cornerstone in the synthesis of a variety of agrochemicals, including insecticides, fungicides, and herbicides.[2] The presence of the chlorine atom provides an additional site for synthetic modification, further expanding the diversity of accessible molecular scaffolds.
This guide will provide detailed, field-proven protocols for the utilization of this compound in key synthetic transformations that are central to the discovery and development of new agrochemical active ingredients.
Core Synthetic Applications and Protocols
The aldehyde functional group of this compound is a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. This section will detail the protocols for several of these critical transformations.
Claisen-Schmidt Condensation for the Synthesis of Chalcones: Precursors to Bioactive Heterocycles
The Claisen-Schmidt condensation is a robust and reliable method for the synthesis of chalcones (α,β-unsaturated ketones), which are not only bioactive in their own right but also serve as crucial intermediates for the synthesis of various flavonoids and other heterocyclic compounds with known pesticidal properties.[3][4] The reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[5]
Reaction Scheme:
Caption: General scheme of the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Chalcone
This protocol outlines the synthesis of a chalcone derivative with potential fungicidal or insecticidal activity.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (10% aqueous)
-
Deionized Water
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) in ethanol.
-
To this solution, add the this compound (1.0 eq.).
-
With vigorous stirring, add the 10% aqueous NaOH solution dropwise.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[6]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure chalcone derivative.[4]
Causality Behind Experimental Choices:
-
Base Catalyst: The hydroxide ions from NaOH deprotonate the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.[7]
-
Solvent: Ethanol is a common solvent for this reaction as it can dissolve both the reactants and the base.
-
Temperature: The reaction is typically run at room temperature to control the rate of reaction and minimize side products.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield (%) |
| This compound | 4'-Hydroxyacetophenone | NaOH | Ethanol | 60-80 |
| This compound | Acetophenone | KOH | Ethanol | 65-85 |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a weak base.[8] This reaction is instrumental in the synthesis of various agrochemicals, including certain herbicides and fungicides.
Reaction Scheme:
Caption: General scheme of the Knoevenagel condensation.
Experimental Protocol: Synthesis of a Benzylidenemalononitrile Derivative
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.[9]
-
Add a catalytic amount of piperidine to the solution.[9]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using TLC. The product often precipitates out of the solution upon formation.[10]
-
Once the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Active Methylene Compound: Malononitrile is used as its methylene protons are particularly acidic due to the electron-withdrawing effect of the two nitrile groups, facilitating deprotonation by a weak base.
-
Weak Base Catalyst: Piperidine is a sufficiently strong base to deprotonate the malononitrile without causing self-condensation of the aldehyde or other side reactions.[10]
| Active Methylene Compound | Catalyst | Solvent | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | 85-95 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 80-90 |
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds, leading to the synthesis of primary, secondary, and tertiary amines.[11] These amine-containing molecules are prevalent in a vast number of agrochemicals. The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ.[12]
Reaction Scheme:
Caption: General scheme for reductive amination.
Experimental Protocol: Synthesis of a Substituted Benzylamine
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Aniline)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in DCE, add the desired amine (1.1-1.2 eq.).
-
Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.[13]
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes.[11] Its mild nature minimizes the reduction of the starting aldehyde.
-
Acid Catalyst: A catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine to form the imine intermediate.[13]
| Amine | Reducing Agent | Solvent | Typical Yield (%) |
| Aniline | NaBH(OAc)₃ | DCE | 75-90 |
| Benzylamine | NaBH(OAc)₃ | DCE | 80-95 |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of advanced agrochemicals. The protocols detailed in this guide for Claisen-Schmidt condensation, Knoevenagel condensation, and reductive amination represent fundamental transformations that enable the construction of a diverse array of complex molecular architectures. The strategic use of this intermediate allows for the incorporation of the beneficial trifluoromethyl and chloro moieties, which can significantly enhance the biological activity and metabolic stability of the resulting pesticide candidates. The methodologies presented herein are robust, reproducible, and serve as a solid foundation for researchers and scientists in the agrochemical industry to innovate and develop the next generation of crop protection solutions.
References
- Nowakowska, Z., & Kędzia, B. (2024). Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. Molecules, 29(7), 1545. [Link]
- Jetir. (2019). SYNTHESIS OF CHALCONES. Jetir.Org. [Link]
- Abdel-Wahab, B. F., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5003. [Link]
- Kamble, V. M., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- G. S. S. S. N. S. S. S. S. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive, 5(1), 051–072. [Link]
- Google Patents. (2016). Synthesis of pyrethroids and pyrethroid-containing compositions.
- Singh, P., & Kumar, Y. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
- Yoshikawa, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
- Beyond Pesticides. (n.d.). Synthetic Pyrethroids. [Link]
- Wikipedia. (n.d.). Pyrethroid. [Link]
- Magritek. (n.d.).
- Al-Hamdani, A. A. S., et al. (2022). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Molecules, 27(19), 6537. [Link]
- Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- Selishcheva, E., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
- Contente, M. L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- The Royal Society of Chemistry. (2017).
- University of Richmond Scholarship Repository. (2019).
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Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)benzaldehyde in Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Fluorinated Building Block
2-Chloro-4-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₄ClF₃O.[1] Its structure is characterized by the presence of a reactive aldehyde group, an electron-withdrawing trifluoromethyl (-CF₃) group, and a chlorine atom on the benzene ring. This unique combination of functional groups makes it a highly versatile building block for the synthesis of advanced materials. The trifluoromethyl group is known to impart desirable properties such as enhanced thermal stability, chemical resistance, and hydrophobicity.[2] The aldehyde functionality serves as a key reactive site for a variety of organic transformations, including condensations, oxidations, and reductions, making it a valuable precursor for a wide range of molecular architectures.[3] Furthermore, the chlorine atom provides an additional site for chemical modification through nucleophilic aromatic substitution or cross-coupling reactions.[3]
This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed experimental protocols. While this specific molecule is a niche compound, its structural motifs are highly relevant to modern materials chemistry. The protocols herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a robust starting point for innovation.
Core Properties of this compound
A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O |
| Molecular Weight | 208.56 g/mol [1] |
| CAS Number | 82096-91-1[1] |
| Appearance | Clear, faint yellow liquid[1] |
| Purity | Typically ≥96% |
| InChI Key | YMMPHWVSJASKAC-UHFFFAOYSA-N |
Application I: Synthesis of High-Performance Poly(Schiff Base)s
Rationale: Poly(Schiff base)s, also known as polyimines, are a class of polymers containing the -C=N- functional group in their backbone. They are known for their excellent thermal stability, mechanical strength, and interesting optoelectronic properties. The incorporation of this compound into a poly(Schiff base) backbone is expected to yield a material with enhanced thermal resistance and solubility due to the presence of the trifluoromethyl group. The chloro-substituent can also serve as a handle for post-polymerization modification.
Experimental Protocol: Synthesis of a Novel Poly(Schiff Base)
This protocol details the synthesis of a poly(Schiff base) via the polycondensation of this compound with a diamine, such as 4,4'-oxydianiline.
Materials:
-
This compound (1.0 eq)
-
4,4'-Oxydianiline (1.0 eq)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
-
Methanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4,4'-oxydianiline (1.0 eq) and dissolve it in anhydrous DMAc.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes to ensure an oxygen-free environment.
-
Monomer Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DMAc to the stirred solution of the diamine at room temperature.
-
Polymerization: Heat the reaction mixture to 120-140 °C and maintain vigorous stirring for 24-48 hours under a continuous nitrogen flow. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with constant stirring. The polymer will precipitate as a solid.
-
Washing: Filter the polymer and wash it thoroughly with methanol to remove any unreacted monomers and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to obtain the final poly(Schiff base).
Expected Outcome: A fibrous or powdered polymer with good thermal stability.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the imine (-C=N-) bond (typically around 1600-1650 cm⁻¹).
-
¹H and ¹⁹F NMR Spectroscopy: To elucidate the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
Workflow Diagram
Caption: Experimental workflow for poly(Schiff base) synthesis.
Application II: Synthesis of a Novel Solvatochromic Dye
Rationale: The aldehyde group of this compound is highly susceptible to nucleophilic attack, making it an excellent substrate for condensation reactions to form π-conjugated systems, which are the basis of many organic dyes.[4] By reacting it with a suitable active methylene compound, a donor-pi-acceptor (D-π-A) type dye can be synthesized. The electron-withdrawing nature of the trifluoromethyl and chloro- groups will enhance the acceptor strength, potentially leading to a dye with interesting solvatochromic properties (color change with solvent polarity).
Experimental Protocol: Knoevenagel Condensation for Dye Synthesis
This protocol describes the synthesis of a novel dye via the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Standard reaction flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Catalyst Addition: Add a few drops of piperidine to the solution as a catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion of the reaction (as indicated by TLC), cool the mixture in an ice bath. The product will precipitate as a colored solid.
-
Purification: Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure dye.
-
Drying: Dry the purified crystals in a desiccator.
Expected Outcome: A crystalline solid with a distinct color.
Characterization:
-
UV-Vis Spectroscopy: To determine the absorption and emission properties of the dye in different solvents and to study its solvatochromic behavior.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized dye.
-
Mass Spectrometry: To verify the molecular weight of the product.
Reaction Scheme
Caption: Knoevenagel condensation for solvatochromic dye synthesis.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the inclusion of detailed characterization steps. It is imperative that researchers verify the identity and purity of their synthesized materials using the analytical techniques suggested.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is classified as a warning with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Handle with care and avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting:
-
Low Polymer Molecular Weight: In the poly(Schiff base) synthesis, ensure the use of anhydrous solvents and high-purity monomers. The stoichiometry of the monomers is also critical.
-
Incomplete Dye Synthesis: In the Knoevenagel condensation, if the reaction is sluggish, gentle heating can be applied. Ensure the catalyst is active.
Conclusion
This compound represents a promising, yet underexplored, building block in materials science. Its unique combination of reactive sites and property-enhancing substituents opens up avenues for the creation of novel polymers, dyes, and other functional materials. The application notes and protocols detailed in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-(trifluoromethyl)
- The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. [Link]
Sources
Application Notes and Protocols for the Quantitative Analysis of 2-Chloro-4-(trifluoromethyl)benzaldehyde
Introduction
2-Chloro-4-(trifluoromethyl)benzaldehyde is a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its specific molecular structure, featuring both a chloro and a trifluoromethyl group on the benzaldehyde backbone, imparts unique chemical properties that are leveraged in the development of complex molecules.[1] The precise quantification of this compound is paramount for ensuring the quality, consistency, and safety of the final products. This document provides detailed application notes and protocols for the quantitative analysis of this compound, tailored for researchers, scientists, and professionals in drug development.
This guide delves into the most effective analytical techniques for the quantification of this analyte, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice of method is often dictated by factors such as required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation.[2]
Chemical Properties of this compound
| Property | Value |
| CAS Number | 82096-91-1 |
| Molecular Formula | C₈H₄ClF₃O[3] |
| Molecular Weight | 208.57 g/mol |
| Appearance | Clear, faint yellow liquid[3] |
| Purity | Typically ≥96% |
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds.[4] For aldehydes, which can be prone to degradation at high temperatures, HPLC offers a robust analytical solution. To enhance sensitivity and selectivity, derivatization with an agent such as 2,4-dinitrophenylhydrazine (DNPH) is often employed.[2][5]
Principle of HPLC with UV Detection
The fundamental principle of this method involves the separation of the analyte from other components in a sample mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase.[4] Following separation, the analyte is detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance.
Experimental Protocol: HPLC-UV
This protocol outlines a standard procedure for the quantitative analysis of this compound using HPLC with UV detection.
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
An analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is recommended.[6]
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.[4]
3. Preparation of Standard and Sample Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a suitable volume of methanol to achieve a concentration within the calibration range, and sonicate for 5 minutes to ensure homogeneity.[6] Filter the solution through a 0.45 µm syringe filter before injection.[4]
4. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25°C[4] |
| Detection Wavelength | 254 nm[4] |
| Injection Volume | 10 µL[4] |
5. Data Analysis:
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the working standards against their respective concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography (GC) for Quantification
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[7] Given that this compound is a liquid at room temperature, GC is a highly suitable method for its analysis. Coupling GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides excellent sensitivity and selectivity.[7]
Principle of GC-FID/MS
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. The FID produces a signal proportional to the amount of organic carbon, while an MS detector provides structural information by fragmenting the analyte and measuring the mass-to-charge ratio of the fragments, allowing for highly specific detection.[8]
Experimental Protocol: GC-FID/MS
This protocol is a general guideline for the quantitative analysis of this compound using GC.
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
GC-grade solvent (e.g., Dichloromethane or Acetonitrile)[4]
-
High-purity carrier gas (Helium)[4]
2. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a suitable capillary column, and either an FID or an MS detector.[4]
-
A capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[4]
3. Preparation of Standard and Sample Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen GC-grade solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable volume of the GC-grade solvent to achieve a concentration within the calibration range.[7]
4. Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4] |
| Injector Temperature | 250°C[4] |
| Oven Temperature Program | Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.[2] |
| Detector (FID) | Temperature: 300°C |
| Detector (MS) | Transfer Line Temperature: 280°C, Ion Source Temperature: 230°C, Ionization Energy: 70 eV[2] |
5. Data Analysis:
-
Identification: Match the retention time of the peak in the sample chromatogram with that of the reference standard. For MS detection, confirm the identity by comparing the mass spectrum of the sample peak with the reference spectrum.
-
Quantification: Generate a calibration curve by plotting the peak area (or the area of a characteristic ion in SIM mode for MS) of the working standards against their concentrations. Determine the concentration of the analyte in the sample from the calibration curve.
Workflow for GC Analysis
Caption: Workflow for GC quantification of this compound.
Method Validation and Quality Control
For both HPLC and GC methods, it is imperative to perform a thorough method validation to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, with a target range of 98-102%.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD), which should ideally be < 2%.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Regularly running quality control samples with known concentrations alongside unknown samples is crucial for monitoring the performance of the analytical method over time.
Conclusion
The accurate quantification of this compound is essential for quality control in the pharmaceutical and agrochemical industries. Both HPLC and GC are powerful and reliable techniques for this purpose. The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix and the desired level of sensitivity. The protocols provided in this guide offer a solid foundation for developing and implementing robust analytical methods for the quantification of this important chemical intermediate. A multi-technique approach, where results from different methods are compared, can provide the highest level of confidence in the analytical data.[4]
References
- Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79.
- Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6539-6545.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.
- PubChem. (n.d.). 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde.
- Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography.
- The Chemistry Channel. (2022, April 15). QUALITATIVE ANALYSIS OF BENZALDEHYDE. YouTube.
- CORE. (n.d.). Modern Methods of Sample Preparation for GC Analysis.
- National Institutes of Health. (n.d.). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products.
- CMS Científica. (n.d.). This compound.
- U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- University of North Dakota Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry.
- Centers for Disease Control and Prevention. (1999). New analytical method for determining aldehydes in aqueous samples.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
Sources
Application Notes and Protocols for the Analysis of 2-Chloro-4-(trifluoromethyl)benzaldehyde by HPLC and GC
Introduction
2-Chloro-4-(trifluoromethyl)benzaldehyde is a key starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its purity and accurate quantification are critical for ensuring the safety, efficacy, and quality of the final products. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). These methods are designed for researchers, scientists, and drug development professionals to ensure reliable and accurate analysis.
Scientific Rationale: Method Selection
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the presence of potential impurities, and the desired analytical outcome (e.g., purity assessment, quantification, or impurity profiling).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of organic molecules. For this compound, a reversed-phase HPLC method is particularly suitable. This approach is ideal for the separation of the analyte from non-volatile or thermally labile impurities. The presence of a chromophore in the benzaldehyde structure allows for sensitive detection using a UV detector.
-
Gas Chromatography (GC): Given that this compound is a semi-volatile compound, GC is an excellent alternative for its analysis. GC offers high resolution and is particularly effective for separating volatile impurities. When coupled with a Flame Ionization Detector (FID), it provides a robust and sensitive method for quantification.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC method for the quantitative analysis of this compound.
Method Rationale and Optimization
The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating aromatic compounds. The mobile phase, a mixture of acetonitrile and water, offers a good balance of solvent strength and compatibility with UV detection. The isocratic elution is chosen for its simplicity and robustness, providing consistent retention times and peak shapes. The detection wavelength is selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound reference standard
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a suitable volume of the mobile phase to achieve a concentration within the calibration range, and vortex to ensure homogeneity. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis and System Suitability:
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of this compound in the sample by interpolation from the calibration curve.
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. According to USP <621>, key parameters include tailing factor (should be ≤ 2.0) and relative standard deviation (RSD) for replicate injections (should be ≤ 2.0%).[1][2][3][4][5]
Method Validation Strategy
To ensure the reliability of this HPLC method, it should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization: HPLC Workflow
Caption: Workflow for HPLC analysis of this compound.
Part 2: Gas Chromatography (GC) Method
This section outlines a GC-FID method for the analysis of this compound, suitable for assessing purity and quantifying the analyte.
Method Rationale and Optimization
A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen for its ability to separate aromatic compounds based on their boiling points. The split injection mode is employed to prevent column overloading and ensure sharp peaks. The temperature program is optimized to achieve good separation of the analyte from potential volatile impurities. The FID is selected for its high sensitivity to organic compounds and its wide linear range.
Experimental Protocol: GC-FID Analysis
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler or manual syringe for injection
-
Data acquisition and processing software
-
High-purity carrier gas (Helium or Nitrogen)
-
Gases for FID (Hydrogen and Air)
-
GC-grade solvent (e.g., Acetonitrile or Dichloromethane)
-
This compound reference standard
2. Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted) |
| Oven Program | Initial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °C, hold 5 min |
| Detector | FID |
| Detector Temperature | 300 °C |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen GC-grade solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a suitable volume of the GC-grade solvent to achieve a concentration within the calibration range, and vortex to ensure homogeneity.
4. Data Analysis and System Suitability:
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
System Suitability: As per pharmacopeial guidelines, system suitability for GC includes evaluating parameters such as peak resolution, tailing factor, and the precision of replicate injections.[1][11][12][13][14][15]
Method Validation Strategy
Similar to the HPLC method, the GC-FID method should be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[6][7][8][9][10] The validation parameters to be assessed are the same as those listed for the HPLC method.
Visualization: GC Workflow
Caption: Workflow for GC analysis of this compound.
Conclusion
The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The choice of method will depend on the specific analytical requirements and available instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the results obtained.
References
- <621> CHROM
- <621> CHROM
- Understanding ICH Q2(R2)
- Understanding the L
- ICH Guidelines for Analytical Method Valid
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- <621> Chrom
- USP-NF 621 Chrom
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org.
- Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex. 1_GUID-6C3DF8B8-D12E-4253-A0E7-6855670CDB7B_1_en-US)
- 2.2.46.
- EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy - gmp-compliance.org.
- 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46.
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. Chromatography [usp.org]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 12. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 13. scribd.com [scribd.com]
- 14. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]
- 15. drugfuture.com [drugfuture.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde
Abstract
This technical guide provides detailed protocols and strategic insights for the large-scale synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. Recognizing the absence of a single, standardized industrial method in public literature, this document outlines two robust and plausible synthetic routes, grounded in established chemical principles and analogous industrial processes. Route A, a multi-step pathway commencing with 4-(trifluoromethyl)toluene, is presented as the most probable industrial approach, emphasizing high throughput and regiochemical control. Route B, the direct formylation of 1-chloro-3-(trifluoromethyl)benzene via the Vilsmeier-Haack reaction, is detailed as a more concise alternative. This guide offers comprehensive, step-by-step protocols, scale-up considerations, analytical methods for quality control, and rigorous safety procedures to support researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction and Strategic Overview
This compound is a highly valuable substituted benzaldehyde. The unique electronic properties imparted by the chloro and trifluoromethyl groups make it a critical building block for synthesizing complex molecules with enhanced biological activity and metabolic stability. Its derivatives are integral to the discovery of new therapeutic agents and crop protection solutions.
The industrial-scale synthesis of this molecule necessitates a strategy that is not only high-yielding and cost-effective but also safe, scalable, and environmentally considerate. This document evaluates two primary synthetic strategies, each with distinct advantages and challenges.
-
Route A: Multi-Step Synthesis from 4-(Trifluoromethyl)toluene. This classic industrial approach involves the transformation of a readily available toluene derivative through a sequence of controlled chlorination and hydrolysis steps. While involving multiple stages, it offers excellent control over regioselectivity and is built upon well-established, scalable unit operations.
-
Route B: Direct Formylation of 1-Chloro-3-(trifluoromethyl)benzene. This approach utilizes the Vilsmeier-Haack reaction to introduce the aldehyde group in a single step. Its primary advantage is atom economy and a reduced number of synthetic steps. However, the substrate is electronically deactivated, potentially requiring more forceful reaction conditions and leading to challenges in achieving high conversion and purity.
The choice between these routes will depend on factors such as available equipment, cost of starting materials, and desired purity specifications.
Process Visualization and Workflow
The overall logic for the production of this compound, from route selection to final product qualification, is outlined below.
Caption: General workflow for the synthesis and qualification of this compound.
Route A: The Industrial Pathway from 4-(Trifluoromethyl)toluene
This route is predicated on a sequence of robust, high-yield reactions commonly employed in bulk chemical manufacturing. The key steps are the free-radical chlorination of the methyl group, followed by regioselective electrophilic aromatic chlorination, and concluding with hydrolysis.
Caption: Synthetic scheme for Route B.
Rationale and Mechanistic Considerations
The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile. [1]The starting material, 1-chloro-3-(trifluoromethyl)benzene, is significantly deactivated due to the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group. Therefore, forcing conditions (elevated temperatures) are likely required to drive the reaction to completion. [2] Regioselectivity: The directing effects of the substituents determine the position of formylation.
-
The chloro group is an ortho-, para-director.
-
The trifluoromethyl group is a meta-director.
Both groups direct the incoming electrophile to the 4-position (relative to the chloro group) and the 2-position. Steric hindrance at the position between the two substituents (6-position) is high. Therefore, formylation is strongly favored at the 2-position, yielding the desired product.
Detailed Large-Scale Protocol (10 kg Scale)
-
Vilsmeier Reagent Preparation: In a 100 L glass-lined reactor, charge N,N-dimethylformamide (DMF, 24.0 kg, 328 mol) and cool to 0°C using a chiller. Slowly add phosphorus oxychloride (POCl₃, 20.0 kg, 130 mol) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0-5°C for 1 hour to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Slowly add 1-chloro-3-(trifluoromethyl)benzene (18.0 kg, 99.7 mol) to the prepared Vilsmeier reagent. [3]3. Heating: After the addition is complete, slowly heat the reaction mixture to 80-100°C. Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC. The reaction may require several hours at this temperature due to the deactivated substrate.
-
Hydrolysis (Work-up): Once the reaction is complete, cool the mixture to below 20°C. Carefully and slowly quench the reaction by adding it to a separate vessel containing 100 kg of crushed ice and water with vigorous stirring. This hydrolysis step is highly exothermic.
-
Neutralization and Extraction: Neutralize the aqueous mixture to a pH of 6-7 by the slow addition of a 30% sodium hydroxide solution, keeping the temperature below 25°C. Extract the product into a suitable organic solvent, such as toluene or dichloromethane (2 x 30 L).
-
Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain the final product.
Expected Quantitative Data
| Parameter | Value | Notes |
| Starting Material | 1-Chloro-3-(trifluoromethyl)benzene | Commercially available. [3][4] |
| Overall Yield | 50-65% | Potentially lower due to the deactivated nature of the substrate. |
| Final Purity | >98% (by GC/HPLC) | Achievable with efficient purification. |
| Key Byproducts | Unreacted starting material, potential for minor isomers. | Incomplete conversion is the primary challenge. |
| Throughput | Moderate | Single synthetic step but may require longer reaction times. |
Scale-Up and Process Safety Considerations
Scaling up either route requires careful management of potential hazards and engineering challenges.
| Challenge | Mitigation Strategy |
| Exothermic Reactions | Both electrophilic chlorination (Route A) and the Vilsmeier-Haack reaction/quench (Route B) are highly exothermic. Use reactors with high cooling capacity, controlled addition rates, and emergency quenching protocols. |
| Corrosive Reagents | Route A uses chlorine and generates HCl. Route B uses POCl₃. Both require glass-lined or other corrosion-resistant reactors and scrubbers to handle off-gases. |
| Mass Transfer | In large reactors, ensuring efficient mixing is critical, especially in multi-phase systems like the hydrolysis step in Route A. Use appropriately designed agitators and baffles. Poor mixing can lead to localized overheating and increased byproduct formation. [5] |
| Handling of Hazardous Materials | All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, face shields, and respiratory protection when handling corrosive reagents. [5] |
| Waste Management | Acidic and basic aqueous waste streams must be neutralized before disposal. Organic solvent waste should be recycled or incinerated according to local regulations. |
Analytical Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of the final product. The methods described are based on standard practices for similar aromatic aldehydes. [6][7][8]
| Technique | Purpose | Typical Parameters |
|---|---|---|
| GC-MS | Purity assessment and identification of volatile impurities. | Column: DB-5 or similar. Oven Program: 100°C (2 min), ramp to 280°C at 15°C/min. MS: 70 eV, scan mode. |
| HPLC | High-accuracy purity determination and quantification. | Column: C18 reversed-phase (4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Detector: UV at 254 nm. |
| ¹H NMR | Structural confirmation. | Solvent: CDCl₃. Expected signals for aromatic protons and the aldehyde proton (~10 ppm). |
| ¹⁹F NMR | Confirmation of the trifluoromethyl group. | Solvent: CDCl₃. A singlet is expected around -63 ppm. |
| FT-IR | Functional group identification. | Characteristic C=O stretch for the aldehyde (~1700 cm⁻¹). |
Troubleshooting Common Issues
Caption: Troubleshooting guide for common issues in the synthesis of this compound.
References
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- Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Trend in Scientific Research and Development, vol. 4, no. 1, 2019, pp. 445-449. [URL: https://www.ijtsrd.com/papers/ijtsrd29671.pdf]
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- A Comparative Guide to the HPLC Purity Validation of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde - Benchchem. [URL: https://www.benchchem.
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reaction conditions for the nitration of 2-Chloro-4-(trifluoromethyl)benzaldehyde
An Application Guide for the Regioselective Nitration of 2-Chloro-4-(trifluoromethyl)benzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
The nitration of this compound is a critical electrophilic aromatic substitution reaction that yields 2-Chloro-5-nitro-4-(trifluoromethyl)benzaldehyde, a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the chloro, trifluoromethyl, and aldehyde substituents presents a significant challenge, deactivating the aromatic ring towards electrophilic attack. This guide provides a comprehensive overview of the reaction, including a detailed mechanistic analysis of the regioselectivity, a field-proven experimental protocol, and critical safety considerations necessary for the successful and safe execution of this transformation.
Theoretical Foundation: Mechanism and Regioselectivity
The nitration of aromatic compounds is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of a nitric acid source and a strong dehydrating acid, typically concentrated sulfuric acid.[1][2][3]
1.1. Generation of the Electrophile
The first step involves the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule to form the linear and highly electrophilic nitronium ion.[1][3]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
1.2. Directing Effects and Regiochemical Outcome
The regioselectivity of the substitution on the this compound ring is governed by the cumulative directing effects of the three substituents.
-
Trifluoromethyl Group (-CF₃): A powerful deactivating group due to its strong negative inductive effect (-I). It is a meta-director.[4]
-
Aldehyde Group (-CHO): A deactivating group due to both its negative inductive (-I) and negative resonance (-M) effects. It is also a meta-director.[5]
-
Chloro Group (-Cl): A deactivating group due to its negative inductive effect (-I), but an ortho, para-director because its lone pairs can donate electron density through a positive resonance effect (+M).[6]
The interplay of these effects dictates that the most favorable position for electrophilic attack is the C5 position. This position is ortho to the activating (albeit weakly) chloro group and meta to the two strongly deactivating aldehyde and trifluoromethyl groups. Attack at C3 is sterically hindered by the adjacent aldehyde group, and attack at C6 is electronically disfavored as it is ortho to the deactivating aldehyde group.
Caption: Workflow of the electrophilic nitration of this compound.
Critical Safety and Handling Protocols
The nitration of deactivated aromatic compounds requires the use of potent, corrosive, and highly reactive reagents. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): All operations must be conducted while wearing appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, chemical splash goggles, and a full-face shield.[7][8][9]
-
Ventilation: This procedure must be performed exclusively within a certified and properly functioning chemical fume hood to prevent inhalation of corrosive vapors and toxic nitrogen oxides (NOx) that may be generated.[10][11]
-
Reagent Handling:
-
Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe burns upon contact.[7][10] Handle with extreme care.
-
Order of Addition: Always add the nitric acid slowly to the sulfuric acid while cooling. NEVER add sulfuric acid to nitric acid.
-
When diluting, always add acid to water (or ice) slowly, never the other way around, to manage the exothermic heat of dilution.[7]
-
-
Reaction Control: The nitration is highly exothermic. A loss of temperature control can lead to a dangerous runaway reaction.[4][12] Utilize a robust cooling system (e.g., cryostat or ice/salt bath) and monitor the internal temperature continuously.
-
Emergency Preparedness: Ensure immediate access to an emergency safety shower, eyewash station, and appropriate spill kits containing a neutralizer like sodium bicarbonate (soda ash).[10][11]
Detailed Experimental Protocol
This protocol is designed for the regioselective mono-nitration of this compound.
3.1. Materials and Reagents
| Reagent | CAS Number | Grade | Supplier Example |
| This compound | 82386-89-8 | ≥97% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 95-98% | Fisher Scientific |
| Fuming Nitric Acid (HNO₃) | 7697-37-2 | ≥90% | Sigma-Aldrich |
| Crushed Ice | N/A | From Deionized Water | N/A |
| Deionized Water | 7732-18-5 | N/A | N/A |
3.2. Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer or overhead stirrer.
-
Digital thermometer with a probe.
-
Pressure-equalizing dropping funnel.
-
Circulating cooling bath or ice-salt bath.
-
Büchner funnel and vacuum flask for filtration.
3.3. Step-by-Step Methodology
-
Reactor Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a digital thermometer, and a dropping funnel. Place the flask in a cooling bath set to -10°C.
-
Initial Charge: Charge the flask with concentrated sulfuric acid (75 mL). Begin stirring and allow the acid to cool to between -10°C and -5°C.
-
Substrate Addition: Once the sulfuric acid is cold, add this compound (10.0 g) portion-wise, ensuring the internal temperature does not rise above 0°C. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation (in dropping funnel): In a separate, dry beaker, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (25 mL). This step should be done slowly and within the fume hood, with cooling if necessary. Transfer this freshly prepared nitrating mixture to the dropping funnel.
-
Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the benzaldehyde in sulfuric acid. The rate of addition must be carefully controlled to maintain the internal reaction temperature between -10°C and 0°C. A typical addition time is 60-90 minutes.[13]
-
Digestion: After the addition is complete, allow the reaction mixture to stir at the same temperature range (-10°C to 0°C) for an additional 2 hours to ensure the reaction goes to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Prepare a separate large beaker containing 500 g of crushed ice and 200 mL of cold water. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture onto the ice. This quenching process is highly exothermic and must be done cautiously.
-
Isolation: The crude product will precipitate as a pale yellow solid. Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. The expected product is 2-Chloro-5-nitro-4-(trifluoromethyl)benzaldehyde, with a melting point of approximately 75-77°C.
Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Substrate | This compound | Starting material for the synthesis. |
| Nitrating Agent | Fuming HNO₃ / Conc. H₂SO₄ | Provides a high concentration of the nitronium ion (NO₂⁺) needed for a deactivated ring.[13] |
| Molar Ratio (HNO₃:Substrate) | 1.1 : 1.0 | A slight excess of the nitrating agent ensures complete conversion. |
| Solvent/Catalyst | Concentrated H₂SO₄ | Acts as a catalyst to generate NO₂⁺ and as a solvent for the reactants.[1] |
| Reaction Temperature | -10°C to 0°C | Controls the exothermic reaction, prevents runaway, and minimizes side reactions.[13] |
| Reaction Time | 2-3 hours (post-addition) | Allows for the reaction to proceed to completion. |
| Work-up | Quenching on ice/water, filtration | Precipitates the organic product from the acid mixture and allows for isolation.[4][13] |
| Expected Yield | 75-90% | Typical yield range for nitration of moderately deactivated aromatic compounds. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently strong nitrating agent (e.g., using concentrated instead of fuming HNO₃).2. Reaction temperature is too low. | 1. Use fuming nitric acid or a mixture of KNO₃/H₂SO₄.[13]2. Allow the temperature to rise slightly (e.g., to 5°C), but monitor carefully. |
| Formation of Byproducts | 1. Temperature too high, leading to dinitration or oxidation of the aldehyde group.2. Excess nitrating agent. | 1. Maintain strict temperature control below 0°C.2. Use a molar ratio closer to 1.05:1.0 (HNO₃:Substrate). |
| Runaway Reaction | 1. Addition of nitrating agent is too fast.2. Inadequate cooling. | 1. Immediately stop the addition and apply maximum cooling.2. Review and improve the cooling capacity and addition rate for future runs. |
| Product is Oily/Gummy | Incomplete removal of acids during work-up. | Thoroughly wash the filtered product with large volumes of cold water, followed by a wash with a dilute sodium bicarbonate solution, and then water again. |
References
- What safety precautions should I take when handling nitric acid? - Quora. (n.d.).
- CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents. (n.d.).
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - ePrints Soton. (n.d.).
- Aromatic Nitration and Sulfonation. (2019, June 5). Chemistry LibreTexts.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016, October 5). ResearchGate.
- NITRIC ACID SAFETY. (n.d.). University of California, Santa Barbara.
- SAFE USE OF NITRIC ACID. (n.d.). University of California, Riverside.
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- Scheme of aldehyde group assistance in the nitration of benzaldehyde. (n.d.). ResearchGate.
- 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (2021). National Institutes of Health.
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- Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines. (2023, July 27). Lab Pro Inc.
- Safety Data Sheet - Nitric Acid. (2015, March 23). Fisher Scientific.
- The nitration of 2,4-dichloro benzotrifluoride. (n.d.). IRIS Re.Public@polimi.it.
- Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds. (n.d.). Scirp.org.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
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- US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents. (n.d.).
- Synthesis of 2-Chloro-5-nitrobenzaldehyde - Benchchem. (n.d.).
- Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube.
- Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. (2023, July 15). Semantic Scholar.
- Nitration of 2,4-dichlorobenzotrifluoride. (n.d.). BenchChem.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution. (n.d.). ResearchGate.
- 2-Chloro-5-nitrobenzaldehyde 97% 6361-21-3. (n.d.). Sigma-Aldrich.
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The Synthetic Utility of the 4-Chloro-3-(trifluoromethyl)phenyl Moiety in Modern API Development: Application Notes and Protocols
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone strategy for enhancing pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, receptor binding affinity, and membrane permeability.
This guide focuses on the synthetic applications of a key structural motif: the 4-chloro-3-(trifluoromethyl)phenyl group. This moiety is central to the structure of several multi-kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers. While various starting materials can be envisioned for its synthesis, this document will detail the established pathways to crucial intermediates and their subsequent use in the synthesis of prominent APIs like Sorafenib and Regorafenib. We will explore the chemical logic behind the synthetic routes, provide detailed, field-tested protocols, and present data to guide researchers in this vital area of pharmaceutical development.
Part 1: Synthesis of the Keystone Intermediate: 4-Chloro-3-(trifluoromethyl)aniline
The primary building block for introducing the desired pharmacophore is 4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4).[1] This intermediate is critical for producing APIs such as Sorafenib and various herbicides.[2] Its synthesis is a well-established industrial process, typically starting from 2-chlorobenzotrifluoride.
Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from 2-Chlorobenzotrifluoride
This two-step process involves the nitration of the starting material followed by a reduction of the nitro group to an aniline.
Step A: Nitration of 2-Chlorobenzotrifluoride
The initial step is a regioselective nitration to introduce a nitro group at the 4-position, yielding 1-chloro-4-nitro-2-(trifluoromethyl)benzene.
-
Causality: The trifluoromethyl group is a meta-director, while the chlorine atom is an ortho-, para-director. The directing effects combine to favor nitration at the position para to the chlorine and meta to the trifluoromethyl group. A strong nitrating system, such as a mixture of nitric acid and sulfuric acid, is employed to overcome the deactivating effect of the two electron-withdrawing groups on the benzene ring.[3]
Experimental Protocol:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of concentrated nitric acid, maintaining the low temperature.
-
Once the nitrating mixture is prepared and cooled, add 2-chlorobenzotrifluoride dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 10-15 °C.[4]
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-15 °C) for 3-4 hours.[4]
-
Monitor the reaction to completion using an appropriate analytical method (e.g., GC or TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The product, 1-chloro-4-nitro-2-(trifluoromethyl)benzene, will precipitate as a solid or can be extracted with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer or the filtered solid with water and a dilute solution of sodium bicarbonate to neutralize residual acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can be purified further by recrystallization.
Step B: Reduction to 4-Chloro-3-(trifluoromethyl)aniline
The nitro group of 1-chloro-4-nitro-2-(trifluoromethyl)benzene is then reduced to the corresponding aniline.
-
Causality: Catalytic hydrogenation is a clean and efficient method for this transformation. Catalysts like Palladium on carbon (Pd/C) are highly effective.[3] Alternatively, chemical reduction using reagents like iron in acetic acid or hydrazine hydrate with a catalyst like iron(III) chloride can be used, which avoids the need for high-pressure hydrogenation equipment.[4]
Experimental Protocol (using Hydrazine Hydrate):
-
To a flask containing 1-chloro-4-nitro-2-(trifluoromethyl)benzene, add a suitable solvent such as ethanol.
-
Add a catalytic amount of FeCl₃·6H₂O and activated carbon.[4]
-
Heat the mixture to reflux.
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture. A vigorous exothermic reaction is expected.
-
After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and filter it through a pad of celite to remove the catalyst and activated carbon.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by distillation or recrystallization to yield pure 4-chloro-3-(trifluoromethyl)aniline.
Part 2: Synthesis of the Urea-Forming Reagent: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
For the synthesis of diaryl ureas like Sorafenib and Regorafenib, the aniline is converted into the highly reactive isocyanate derivative, 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6).[5]
-
Causality: Isocyanates are excellent electrophiles that react readily and cleanly with primary amines to form urea linkages. The use of phosgene or a phosgene equivalent like triphosgene is the most common method for this conversion. Triphosgene is a safer, solid alternative to gaseous phosgene. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which then eliminates HCl to form the isocyanate.
Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Experimental Protocol:
-
In a dry, inert atmosphere (e.g., under nitrogen), dissolve triphosgene in a dry, inert solvent such as dichloromethane (DCM) or toluene in a reaction vessel.[6]
-
In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)aniline in the same solvent.
-
Slowly add the aniline solution dropwise to the triphosgene solution at 0 °C.
-
After the addition of the aniline, add a non-nucleophilic base, such as triethylamine, dropwise to the reaction mixture.[6]
-
Allow the reaction to warm to room temperature and stir for several hours, or gently heat to reflux until the reaction is complete (monitored by IR spectroscopy by observing the disappearance of the amine N-H stretch and the appearance of the strong isocyanate -N=C=O stretch around 2250-2275 cm⁻¹).[4]
-
Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).
-
Carefully remove the solvent under reduced pressure.
-
The crude isocyanate can be purified by vacuum distillation to yield a low-melting solid or liquid.[7]
Data Summary Table
| Step | Starting Material | Key Reagents | Typical Yield | Purity (HPLC) | Reference(s) |
| Nitration | 2-Chlorobenzotrifluoride | Conc. HNO₃, Conc. H₂SO₄ | >90% | >98% | [3] |
| Reduction | 1-Chloro-4-nitro-2-(TF)benzene | Hydrazine Hydrate, FeCl₃·6H₂O, Activated C | ~86% | >98.8% | [4],[3] |
| Isocyanate Formation | 4-Chloro-3-(TF)aniline | Triphosgene, Triethylamine | High | >98% | [4],[6] |
Part 3: Application in the Synthesis of Multi-Kinase Inhibitors
The 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a pivotal intermediate for synthesizing a class of anticancer drugs known as diaryl urea kinase inhibitors.
Workflow: Synthesis of Diaryl Urea Kinase Inhibitors
Caption: General workflow for Regorafenib synthesis.
Protocol 3: Synthesis of Regorafenib
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. Its synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[8]
Experimental Protocol:
-
In a reaction vessel, dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in a suitable aprotic solvent, such as toluene or an ether solvent.[8]
-
In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent.
-
Slowly add the isocyanate solution to the solution of the picolinamide derivative at room temperature (25-30 °C).[8]
-
Stir the reaction mixture at room temperature for an extended period (e.g., 12-16 hours).[8][9]
-
Monitor the reaction for the formation of the product, which often precipitates out of the solution.
-
Once the reaction is complete, collect the solid product by filtration.
-
Wash the collected solid with the reaction solvent (e.g., toluene) to remove any unreacted starting materials.[9]
-
Dry the product under vacuum at an elevated temperature (e.g., 50-60 °C) to yield crude Regorafenib.[9]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of acetone and toluene or by dissolving in a ketone solvent and isolating the desired crystalline form.[8][10][11]
Synthesis of Sorafenib
A similar strategy is employed for the synthesis of Sorafenib (Nexavar®), another crucial multi-kinase inhibitor. The key difference is the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, the non-fluorinated analogue of the Regorafenib precursor.[9][12]
Caption: Key coupling step in the synthesis of Sorafenib.
Conclusion
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a privileged scaffold in modern pharmaceutical chemistry, particularly for the development of targeted cancer therapies. The synthetic pathway, proceeding through the key intermediates 4-chloro-3-(trifluoromethyl)aniline and its corresponding isocyanate, is robust and scalable. The protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals, grounded in established chemical principles and supported by authoritative references. Understanding these synthetic strategies is essential for the innovation and production of next-generation active pharmaceutical ingredients.
References
- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
- 4-Chloro-3-(trifluoromethyl)
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google P
- Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis - Ningbo Inno Pharmchem Co.,Ltd. (URL: [Link])
- Convenient Synthesis of Sorafenib and Its Derivatives - Taylor & Francis Online. (URL: [Link])
- WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google P
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- Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - Taylor & Francis Online. (URL: [Link])
- AU2016387566A1 - An improved process for the preparation of Regorafenib - Google P
- US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google P
- WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google P
- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline - Ningbo Inno Pharmchem Co.,Ltd. (URL: [Link])
- A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchG
- US6333434B1 - Preparation of trifluoromethylanilines - Google P
- 4-Chloro-3-(trifluoromethyl)
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Application Note: Strategic Protection of the Aldehyde Functionality in 2-Chloro-4-(trifluoromethyl)benzaldehyde
Introduction: The Synthetic Challenge and Strategic Imperative
2-Chloro-4-(trifluoromethyl)benzaldehyde is a pivotal building block in contemporary organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility stems from the unique electronic properties conferred by the trifluoromethyl (-CF₃) and chloro (-Cl) substituents. The potent electron-withdrawing nature of the para-trifluoromethyl group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] The ortho-chloro group further modulates this reactivity and introduces steric considerations.
This heightened reactivity, while advantageous for certain transformations, presents a significant challenge when multi-step syntheses require the aldehyde moiety to remain intact during reactions targeting other functional groups.[4] Consequently, the temporary masking of the aldehyde through a suitable protecting group is not merely a procedural step but a critical strategic decision that dictates the success of the overall synthetic route.[5] This guide provides an in-depth analysis of protecting group strategies tailored for this compound, offering detailed protocols and the causal logic behind experimental choices.
Reactivity Profile: Understanding the Substrate
The synthetic strategy begins with a clear understanding of the substrate's electronic and steric profile.
-
Electronic Activation: The -CF₃ group at the C4 position is a strong σ- and π-electron-withdrawing group. This effect is relayed through the benzene ring, substantially increasing the partial positive charge (δ+) on the carbonyl carbon. This makes the aldehyde more reactive than benzaldehyde itself and highly prone to reactions with nucleophiles.[3]
-
Steric Hindrance: The C2-chloro substituent provides a degree of steric shielding to the carbonyl group. While not excessively bulky, it can influence the kinetics of protection and deprotection reactions, potentially requiring more forcing conditions or specific catalyst systems compared to unhindered aldehydes.
An effective protecting group strategy must accommodate this enhanced electrophilicity while overcoming the moderate steric hindrance.
Selecting the Optimal Protecting Group: A Decision Framework
The ideal protecting group must be introduced in high yield, remain inert during subsequent chemical transformations, and be removed efficiently under conditions that preserve the integrity of the final molecule.[6] For aldehydes, acetals and their sulfur analogs, dithioacetals, are the most robust and widely employed protecting groups.[4][7]
Logical Workflow for Protecting Group Selection
The choice between an acetal and a dithioacetal is a critical decision point, governed by the planned downstream reaction conditions.
Caption: Decision workflow for selecting a protecting group.
Protocol I: Acetal Protection (1,3-Dioxolane Formation)
Cyclic acetals are an excellent choice for protecting aldehydes against a wide array of non-acidic reagents, including strong bases, organometallics, hydrides, and oxidizing agents.[8][9] The formation of a five-membered 1,3-dioxolane ring is kinetically favorable and highly efficient.
Causality Behind the Protocol:
The reaction is an acid-catalyzed equilibrium. To drive the reaction to completion, water, the byproduct, must be removed from the reaction medium.[6] A Dean-Stark apparatus is the classic and most effective method for achieving this. p-Toluenesulfonic acid (p-TsOH) is a cost-effective, solid, and easily handled acid catalyst.
Detailed Experimental Protocol: Protection
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (10.0 g, 47.9 mmol, 1.0 eq).
-
Reagents: Add toluene (120 mL), ethylene glycol (3.2 mL, 57.5 mmol, 1.2 eq), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.46 g, 2.4 mmol, 0.05 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes) until the starting aldehyde spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to quench the acid catalyst.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product, 2-(2-chloro-4-(trifluoromethyl)phenyl)-1,3-dioxolane, is often of sufficient purity for subsequent steps, or can be further purified by vacuum distillation or column chromatography.
Detailed Experimental Protocol: Deprotection
-
Setup: Dissolve the protected aldehyde (e.g., 10.0 g) in a mixture of acetone (100 mL) and water (20 mL) in a 250 mL round-bottom flask.
-
Catalyst: Add a catalytic amount of 2M hydrochloric acid (HCl) (approx. 5 mL).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours.
-
Monitoring: Monitor the disappearance of the starting acetal by TLC.
-
Work-up: Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction & Purification: Remove the bulk of the acetone under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected this compound.[10]
Protocol II: Dithioacetal Protection (1,3-Dithiolane Formation)
Dithioacetals offer a more robust protecting group strategy, as they are stable under both acidic and basic conditions.[11][12] This orthogonality is invaluable when acidic conditions are required elsewhere in the synthetic sequence. Their removal, however, requires specific, non-hydrolytic methods.
Causality Behind the Protocol:
The formation of dithioacetals is typically catalyzed by a Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), which activates the carbonyl group towards nucleophilic attack by the thiol.[13] The reaction is generally faster and less sensitive to water removal than acetal formation. Deprotection necessitates cleavage of the strong carbon-sulfur bonds, often achieved through oxidative methods or by using soft metal salts that have a high affinity for sulfur.[14][15]
Detailed Experimental Protocol: Protection
-
Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.0 g, 47.9 mmol, 1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (100 mL). Cool the flask to 0 °C in an ice bath.
-
Reagents: Add 1,2-ethanedithiol (4.4 mL, 52.7 mmol, 1.1 eq).
-
Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.6 mL, 4.8 mmol, 0.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 10% aqueous sodium hydroxide (NaOH) solution (50 mL).
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂ (2 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude 2-(2-chloro-4-(trifluoromethyl)phenyl)-1,3-dithiolane. Purify by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) if necessary.
Detailed Experimental Protocol: Deprotection (N-Chlorosuccinimide Method)
-
Setup: Dissolve the dithiolane (e.g., 5.0 g) in a mixture of acetonitrile (80 mL) and water (20 mL) in a 250 mL flask and cool to 0 °C.
-
Reagents: Add N-Chlorosuccinimide (NCS) (5.0 g, 37.4 mmol, ~2.2 eq relative to dithiolane) in portions over 15 minutes. Note: The reaction can be exothermic.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Follow the reaction progress by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium sulfite (Na₂SO₃) solution (30 mL).
-
Extraction & Purification: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate to recover the parent aldehyde.
Comparative Data Summary
| Feature | Acetal (1,3-Dioxolane) | Dithioacetal (1,3-Dithiolane) |
| Formation Conditions | Ethylene glycol, p-TsOH (cat.), Toluene, reflux with water removal.[6] | 1,2-Ethanedithiol, BF₃·OEt₂ (cat.), CH₂Cl₂, 0 °C to RT.[13] |
| Stability Profile | Stable to bases, nucleophiles, organometallics, hydrides, oxidants.[8][12] | Stable to strong acids, bases, and most nucleophilic/reductive conditions.[11] |
| Lability Profile | Labile to aqueous acid.[10] | Labile to oxidative conditions and soft metal salts (e.g., Hg²⁺, Ag⁺).[14][16] |
| Deprotection Method | Mild acidic hydrolysis (e.g., aq. HCl, AcOH/H₂O).[12] | Oxidative cleavage (NCS, I₂), metal-assisted hydrolysis (HgCl₂), etc.[15][17] |
| Orthogonality | Orthogonal to base-labile groups (e.g., esters, silyl ethers). | Orthogonal to acid-labile groups (e.g., Boc, THP ethers). |
| Typical Yields | Protection: >90%; Deprotection: >90% | Protection: >90%; Deprotection: 80-95% |
Conclusion and Authoritative Grounding
The strategic protection of this compound is fundamental to its successful application in complex syntheses. The choice between an acetal and a dithioacetal is dictated by the planned synthetic route. Acetal protection is a high-yielding and operationally simple method suitable for sequences involving basic or nucleophilic steps, with a straightforward acidic deprotection.[18][19] Dithioacetals provide enhanced stability, particularly towards acids, offering an orthogonal strategy critical for modern synthetic chemistry, albeit requiring more specialized deprotection conditions.[11][12] By understanding the causality behind each protocol and leveraging the comparative data provided, researchers can confidently select and execute the optimal protection strategy for their specific synthetic goals.
References
- Firouzabadi, H., et al. (2001). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. National Institutes of Health (NIH).
- Movassagh, B., et al. (2000). Selective Deprotection of Thioacetals. SCILIT.
- Isomura, Y., et al. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing).
- Daidouh, A., et al. (2022). Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes. MDPI.
- Török, D., et al. (2021). Developments in the deprotection of thioacetals. SCILIT.
- Chemistry LibreTexts. (2019). Protecting Groups of Aldehydes.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction.
- JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups.
- Organic Synthesis. (n.d.). Protecting Groups.
- Wikipedia. (n.d.). Benzylidene acetal.
- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
- TMP Chem. (2019). 09.05 Acetals as Protecting Groups and Thioacetals. YouTube.
- Autechem. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
- Seeberger, P. H. (Ed.). (2012). Protecting Group Strategies in Carbohydrate Chemistry. Glycoscience: Chemistry and Chemical Biology, 1-46.
- Daidouh, A., et al. (2022). Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes. Molecules, 27(4), 1360.
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Catalytic Systems for Advanced Synthesis with 2-Chloro-4-(trifluoromethyl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-Chloro-4-(trifluoromethyl)benzaldehyde
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for fine-tuning physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is a bioisostere for numerous functionalities and can significantly enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This compound stands as a pivotal building block, offering a unique combination of electronic and steric properties. The potent electron-withdrawing nature of the trifluoromethyl group at the para-position, coupled with the steric and electronic influence of the ortho-chloro substituent, renders the aldehyde carbonyl highly electrophilic and the aromatic ring amenable to a variety of catalytic transformations. This guide provides an in-depth exploration of catalytic systems and detailed protocols for key reactions involving this versatile substrate, empowering researchers to unlock its synthetic potential.
I. Asymmetric Reduction of the Prochiral Aldehyde: Access to Chiral Benzylic Alcohols
The enantioselective reduction of the prochiral aldehyde in this compound provides a direct pathway to chiral benzylic alcohols. These products are invaluable synthons in the synthesis of pharmaceuticals and other complex chiral molecules. Two preeminent catalytic systems for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation.
A. Corey-Bakshi-Shibata (CBS) Catalytic Asymmetric Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source to the carbonyl group.[1][2] The predictability of the stereochemical outcome is a key advantage of this methodology.[3]
Causality of Experimental Choices:
-
Catalyst: The (R)- or (S)-Me-CBS catalyst is chosen based on the desired enantiomer of the alcohol. The catalyst forms a Lewis acid-Lewis base complex with borane, which then coordinates to the aldehyde in a sterically controlled manner, directing the hydride attack to one face of the carbonyl.[3]
-
Borane Source: Borane dimethyl sulfide (BMS) or borane-THF complex are common hydride sources. BMS is often preferred for its stability and ease of handling.
-
Temperature: The reaction is conducted at low temperatures (-20 °C to 0 °C) to maximize enantioselectivity by minimizing the uncatalyzed background reduction and enhancing the stability of the catalyst-substrate complex.
Experimental Protocol: Asymmetric CBS Reduction
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BMS, 2 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Dilute the catalyst with anhydrous THF (to achieve a 0.5 M solution of the substrate).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add BMS (0.6 eq, 2 M in THF) dropwise to the stirred catalyst solution.
-
After stirring for 10 minutes, add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data Summary (Expected Outcome):
| Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| (R)-Me-CBS (10 mol%) | BMS (0.6 eq) | THF | 0 | 1-2 | >90 | >95 |
Caption: General workflow for Noyori asymmetric transfer hydrogenation.
II. Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an organohalide with an organoboron compound.
[4][5]Causality of Experimental Choices:
-
Catalyst/Ligand: For aryl chlorides, which are less reactive than bromides or iodides, more electron-rich and bulky phosphine ligands are required to facilitate the oxidative addition step. L[6][7]igands like SPhos or XPhos in combination with a palladium source like Pd(OAc)2 or Pd2(dba)3 are effective.
-
Base: A moderately strong base such as K3PO4 or K2CO3 is necessary to activate the boronic acid for transmetalation.
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4), finely powdered
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and K3PO4 (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Expected Outcome):
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Cl-4-CF3-Benzaldehyde | 4-MeO-PhB(OH)2 | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 100 | 80-90 |
Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
B. Mizoroki-Heck Reaction
The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene.
[8][9]Causality of Experimental Choices:
-
Catalyst/Ligand: Similar to the Suzuki coupling, a robust catalyst system is needed for the less reactive aryl chloride. Palladium complexes with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed. *[10] Base: A hindered organic base like triethylamine or a weaker inorganic base such as potassium carbonate is used to neutralize the HX generated during the reaction.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMA are typically used to facilitate the reaction at elevated temperatures.
Experimental Protocol: Mizoroki-Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Triethylamine (NEt3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound (1.0 eq), n-butyl acrylate (1.5 eq), Pd(OAc)2 (0.03 eq), and P(o-tol)3 (0.06 eq).
-
Add DMF and triethylamine (2.0 eq).
-
Seal the tube and heat to 120 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion (typically 16-24 hours), cool to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, and brine, then dry over Na2SO4.
-
Filter and concentrate.
-
Purify by column chromatography.
Quantitative Data Summary (Expected Outcome):
| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Cl-4-CF3-Benzaldehyde | n-Butyl acrylate | Pd(OAc)2/P(o-tol)3 | NEt3 | DMF | 120 | 70-85 |
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond between the aryl chloride and a terminal alkyne.
[11][12]Causality of Experimental Choices:
-
Catalyst System: This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. *[13] Base: An amine base like triethylamine or diisopropylamine serves both as the base and often as the solvent.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt3)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill with argon.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 eq) dropwise.
-
Heat the reaction to 60 °C.
-
Monitor by TLC.
-
Upon completion, cool to room temperature and filter off the amine salt.
-
Concentrate the filtrate and purify by column chromatography.
Quantitative Data Summary (Expected Outcome):
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Cl-4-CF3-Benzaldehyde | Phenylacetylene | Pd(PPh3)2Cl2/CuI | NEt3 | THF | 60 | 75-90 |
III. Organocatalytic Transformations
Organocatalysis offers a metal-free approach to various transformations, often with high enantioselectivity.
[14]#### Enantioselective α-Trifluoromethylation
The direct enantioselective α-trifluoromethylation of aldehydes remains a challenging but highly desirable transformation. A dual photoredox/organocatalytic system has been shown to be effective for this purpose.
[5]Causality of Experimental Choices:
-
Organocatalyst: A chiral secondary amine catalyst (e.g., an imidazolidinone) forms a chiral enamine intermediate with the aldehyde. *[15] Photocatalyst: An iridium or ruthenium-based photocatalyst, upon irradiation with visible light, generates a trifluoromethyl radical from a suitable precursor (e.g., CF3I).
-
Reaction Conditions: The reaction is performed at low temperatures to enhance enantioselectivity.
This advanced methodology, while powerful, requires specialized equipment and careful optimization for the specific substrate.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Asymmetric Reduction | Inactive catalyst; wet reagents/solvents. | Use fresh catalyst; ensure all reagents and solvents are anhydrous. |
| Low Enantioselectivity | Reaction temperature too high; background reaction. | Lower the reaction temperature; ensure slow addition of the reducing agent. |
| Stalled Cross-Coupling Reaction | Catalyst deactivation; inefficient ligand. | Use a more robust ligand (e.g., Buchwald-type); ensure proper degassing of solvents. |
| Homocoupling of Boronic Acid | Presence of oxygen; non-optimal base. | Rigorously exclude oxygen; screen different bases (e.g., CsF, K2CO3). |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex molecules. The strategic application of modern catalytic methods, including asymmetric reduction, palladium-catalyzed cross-coupling, and organocatalysis, provides access to a diverse array of chiral and achiral derivatives. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore and exploit the full synthetic potential of this important intermediate in their drug discovery and materials science endeavors.
References
- Maruoka, K. (2014). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 10, 1535-1541.
- Corey, E. J., & Helal, C. J. (1998). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- SynArchive. (n.d.). Noyori Asymmetric Hydrogenation.
- Yamada, I., & Noyori, R. (2000). Asymmetric transfer hydrogenation of benzaldehydes. Organic Letters, 2(22), 3425-3427.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Wikipedia. (2023). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (2023). Corey–Itsuno reduction.
- Wikipedia. (2023). Heck reaction.
- BenchChem. (2025). Application Notes and Protocols for Catalytic Enasioselective Reactions of 3-(Trifluoromethyl)benzaldehyde.
- Wikipedia. (2023). Asymmetric hydrogenation.
- Wikipedia. (2023). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Noyori Asymmetric Hydrogenation.
- Fan, T., Meng, W. D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610-2616.
- Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct and enantioselective organocatalytic alpha-chlorination of aldehydes. Journal of the American Chemical Society, 126(13), 4108-4109.
- Fustero, S., & Sanz-Cervera, J. F. (2011). Enantioselective organocatalytic synthesis of fluorinated molecules. Chemistry, 17(7), 2018-2037.
- Nagib, D. A., Scott, M. E., & MacMillan, D. W. (2009). The enantioselective α-trifluoromethylation of aldehydes via photoredox organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877.
- Organic & Biomolecular Chemistry. (2021). Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols.
- Wang, F., Zhu, D., Wang, Z., & Li, C. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(14), 6543-6550.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Benzyloxy-4-fluorophenylboronic Acid with Aryl Halides.
- Chemical Communications. (2018).
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone to Chiral Alcohols.
- Scientific Reports. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 71(26), 9681-9686.
- Ohkuma, T., Hattori, T., Ooka, H., Inoue, T., & Noyori, R. (2004). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Organic letters, 6(16), 2681-2683.
- Organic Chemistry Frontiers. (2019). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- ResearchGate. (n.d.). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
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- 4. Suzuki Coupling [organic-chemistry.org]
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- 15. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
Application Notes & Protocols: Effective Work-up and Purification Strategies for Reactions Involving 2-Chloro-4-(trifluoromethyl)benzaldehyde
Introduction: The Challenge and Opportunity of a Versatile Building Block
2-Chloro-4-(trifluoromethyl)benzaldehyde is a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both an electron-withdrawing trifluoromethyl group and a chloro substituent, imparts specific reactivity and properties to target molecules, often enhancing metabolic stability and bioavailability.[1][2]
However, the very reactivity that makes this aldehyde a valuable synthon also presents distinct challenges during reaction work-up and purification. Like many aromatic aldehydes, it is susceptible to oxidation and can be sensitive to certain chromatographic conditions.[3][4] This guide provides a comprehensive overview of field-proven work-up and purification procedures tailored for reaction mixtures containing this compound. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively.
Core Physicochemical Properties
A thorough understanding of the physical properties of this compound is the foundation for selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| CAS Number | 82096-91-1 | Unique identifier for ensuring correct reagent. |
| Molecular Formula | C₈H₄ClF₃O | Used to calculate molar quantities. |
| Molecular Weight | 210.57 g/mol | Essential for reaction stoichiometry and yield calculations. |
| Appearance | White to off-white crystalline solid | Its solid nature makes recrystallization a viable final purification step. |
| Boiling Point | ~218.5 °C (Predicted) | Distillation is possible but may not be suitable for thermally sensitive products.[5] |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, THF); Insoluble in water. | Dictates the choice of solvents for extraction and chromatography. |
Strategic Approach to Purification: A Decision Framework
The optimal purification strategy is not one-size-fits-all; it depends entirely on the nature of the desired product and the impurity profile of the crude reaction mixture. The first step post-reaction is always to analyze the mixture using Thin Layer Chromatography (TLC) to visualize the product, unreacted aldehyde, and any byproducts.
A general decision-making workflow can be visualized as follows:
Caption: General purification workflow decision tree.
Key Impurities and Their Removal
The most common impurity encountered is the corresponding carboxylic acid, 2-chloro-4-(trifluoromethyl)benzoic acid, formed by air oxidation of the aldehyde.[3][4] This is especially prevalent in reactions run over long periods or exposed to air.
Removal of Acidic Impurities: Acid-Base Extraction
Acid-base extraction is a highly effective first-pass purification step to remove the carboxylic acid byproduct.[6] By washing the organic solution of the crude product with a mild aqueous base, the acidic impurity is deprotonated, forming a water-soluble salt that partitions into the aqueous layer.[7]
Caption: Mechanism of acidic impurity removal via basic wash.
Protocol 1: Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A mild base is chosen to prevent potential side reactions like the Cannizzaro reaction that can occur with strong bases.[8]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the carboxylate salt.
-
Final Washes: Wash the remaining organic layer sequentially with deionized water and then with brine to remove residual water-soluble impurities and to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Removal of Unreacted Aldehyde: Bisulfite Adduct Formation
When the desired product is not an aldehyde and needs to be separated from unreacted this compound, a sodium bisulfite wash is a highly selective and efficient method.[9][10] This technique relies on the nucleophilic addition of bisulfite to the aldehyde carbonyl, forming a water-soluble salt adduct, which is then extracted into the aqueous phase.[3][11]
Caption: Reversible formation of a water-soluble bisulfite adduct.
Protocol 2: Selective Aldehyde Removal
-
Dissolution: Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate. For aromatic aldehydes, using a co-solvent like methanol can improve reaction rates.[12]
-
Adduct Formation: In a separatory funnel, add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously for 15-30 minutes.[11]
-
Extraction: Add more water to ensure the adduct is fully dissolved in the aqueous phase and separate the layers. The desired non-aldehydic product remains in the organic layer.
-
Work-up: Wash the organic layer with water and brine, then dry and concentrate as described in Protocol 1.
-
(Optional) Aldehyde Recovery: The aldehyde can be recovered from the aqueous layer by adding a base (e.g., 10% NaOH) or acid, which reverses the adduct formation. The regenerated aldehyde can then be extracted back into an organic solvent.[3][9]
High-Purity Purification Techniques
Flash Column Chromatography
For separating complex mixtures or achieving high purity, flash column chromatography is the method of choice.[7][13]
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: First, determine an optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should provide good separation between the spots and give the target compound a Retention Factor (Rf) value of approximately 0.2-0.3.[7][13]
-
Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, wet-packed with the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the collected fractions by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Expert Insight: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or side reactions.[7] If streaking on TLC or poor recovery from the column is observed, consider neutralizing the eluent with a small amount of triethylamine (~0.1-0.5%) or using a different stationary phase like neutral alumina.[3]
Recrystallization
For solid products, including this compound itself, recrystallization is an excellent final step to achieve high analytical purity by removing trace impurities.[14]
Protocol 4: Purification by Recrystallization
-
Solvent Selection: The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or cooler temperatures, while impurities remain soluble or insoluble at all temperatures.[7][14] Good starting points for substituted benzaldehydes include isopropanol, ethanol, or mixed systems like ethyl acetate/hexanes.[7]
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of hot recrystallization solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield after basic wash | The desired product may be base-sensitive, or the aldehyde underwent a Cannizzaro reaction. | Use a weaker base like NaHCO₃ instead of NaOH or KOH.[3] Ensure the reaction is not unnecessarily heated during the wash. |
| Product decomposes on silica gel column | Aldehyde is sensitive to the acidic nature of silica.[7] | Pre-treat the silica by flushing the column with eluent containing ~0.5% triethylamine. Alternatively, use neutral alumina as the stationary phase.[3] |
| Multiple spots on TLC after work-up | Incomplete reaction or formation of multiple byproducts. | Column chromatography is the recommended next step.[7] Optimize the reaction conditions if byproducts are significant. |
| Product is an oil but should be a solid | Presence of impurities is depressing the melting point. | Attempt purification by column chromatography first, then try to recrystallize the resulting oil from a different solvent system. |
| Bisulfite wash is ineffective | Adduct formation is slow or incomplete. The adduct may be insoluble in both layers. | Use a water-miscible co-solvent like methanol or THF to improve contact between phases.[9] If a solid forms between layers, filter the entire mixture through Celite to isolate the adduct.[9] |
References
- University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
- Vazquez, H. (2020).
- University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]
- Google Patents.
- MySkinRecipes. 2-Fluoro-4-(trifluoromethyl)benzaldehyde. [Link]
- Wikipedia. Acid–base extraction. [Link]
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403. [Link]
- ResearchGate. Is it possible to purify aldehyde by column?
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
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- 4. youtube.com [youtube.com]
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- 14. mt.com [mt.com]
Monitoring the Progress of Reactions with 2-Chloro-4-(trifluoromethyl)benzaldehyde using TLC and GC-MS: An Application Guide
Abstract
This comprehensive application note provides detailed methodologies for monitoring chemical reactions involving 2-Chloro-4-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. We present field-proven protocols for both Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible results. Detailed step-by-step protocols, data interpretation guidelines, and troubleshooting advice are provided to facilitate seamless integration into your laboratory workflow.
Introduction: The Importance of Real-Time Reaction Monitoring
In the realm of synthetic organic chemistry, the ability to accurately monitor the progress of a reaction is paramount. It allows for the determination of reaction endpoints, the identification of intermediate species, and the optimization of reaction conditions to maximize yield and minimize byproduct formation. This compound is a versatile reagent, and its reactivity is significantly influenced by the electron-withdrawing nature of both the chloro and trifluoromethyl substituents.[1] This heightened reactivity necessitates precise monitoring to prevent over-reaction or the formation of undesired side products.
This guide details two powerful and complementary analytical techniques for this purpose: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis and structural elucidation of reaction components.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for developing effective monitoring methods.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃O | N/A |
| Molecular Weight | 208.56 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 42-44 °C at 1.5 mmHg | [2] |
| Density | 1.435 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.488 | [2] |
The volatility of this compound makes it an excellent candidate for GC-MS analysis. Its aromatic nature and the presence of a carbonyl group facilitate detection by UV light on a TLC plate.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Tool
TLC is an indispensable technique for the real-time, qualitative monitoring of chemical reactions due to its simplicity, speed, and low cost.[3] It provides a visual representation of the reaction's progress by separating the starting material from the product(s) and any intermediates based on their differential polarity.
The "Why": Causality in TLC Method Development
The choice of a suitable mobile phase (eluent) is the most critical step in developing a TLC method. The goal is to achieve a good separation between the spots of the starting material and the product. An ideal separation will have the starting material with a retention factor (Rf) of approximately 0.3-0.4, allowing for the clear visualization of the appearance of new, less or more polar spots corresponding to the product(s).[1]
For a typical reaction where the aldehyde group of this compound is, for example, reduced to an alcohol, the product will be more polar than the starting material. Consequently, the product spot will have a lower Rf value. Conversely, if the aldehyde is converted to a less polar functional group, the product spot will exhibit a higher Rf value.
Experimental Protocol: TLC Monitoring
This protocol outlines a systematic approach to monitoring a reaction using TLC.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Pencil
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Heat gun or hot plate
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Reaction mixture
-
Reference standard of this compound
Procedure:
-
Chamber Preparation: Line the TLC chamber with a piece of filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline: "S" for the starting material, "C" for the co-spot, and "R" for the reaction mixture.
-
Spotting the Plate:
-
"S" Lane: Using a capillary tube, apply a small spot of a dilute solution of the this compound reference standard onto the "S" mark.
-
"R" Lane: With a fresh capillary tube, spot the reaction mixture on the "R" mark.
-
"C" Lane (Co-spot): Spot the starting material on the "C" mark, and then carefully spot the reaction mixture directly on top of the starting material spot. The co-spot is crucial for unambiguously identifying the starting material spot in the reaction mixture, especially if the Rf values of the reactant and product are very close.
-
-
Developing the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like the starting material and many of its derivatives will appear as dark spots. Circle the observed spots with a pencil.
-
Optional Staining: For compounds that are not UV-active or for enhanced visualization, use a chemical stain. A potassium permanganate stain is effective for visualizing aldehydes and alcohols, which will appear as yellow-brown spots on a purple background after gentle heating.
-
Data Interpretation
-
Reaction Progress: As the reaction proceeds, the intensity of the starting material spot in the "R" lane will decrease, while a new spot corresponding to the product will appear and intensify.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.
-
Byproduct Formation: The appearance of additional spots indicates the formation of byproducts.
Workflow for TLC Monitoring
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of this critical synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of both a chloro and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties and metabolic stability to target molecules. However, the synthesis of this compound can present challenges, including low yields, side product formation, and purification difficulties. This guide offers expert insights and practical solutions to navigate these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Oxidation of the corresponding benzyl alcohol: This is a widely used method where 2-chloro-4-(trifluoromethyl)benzyl alcohol is oxidized to the aldehyde.
-
Formylation of 1-chloro-3-(trifluoromethyl)benzene: This involves the introduction of a formyl group onto the aromatic ring through reactions like the Gattermann-Koch or Vilsmeier-Haack reaction.[1]
-
Grignard reaction: This involves the formation of a Grignard reagent from a suitable halo-substituted precursor, followed by reaction with a formylating agent.[2][3]
-
Hydrolysis of a dihalomethyl or trihalomethyl precursor: This is often a scalable industrial method.[4][5]
Q2: My oxidation reaction of 2-chloro-4-(trifluoromethyl)benzyl alcohol is giving low yields. What are the likely causes?
A2: Low yields in this oxidation can stem from several factors:
-
Incomplete reaction: The oxidizing agent may be weak, or the reaction time and temperature may be insufficient.[6]
-
Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid, 2-chloro-4-(trifluoromethyl)benzoic acid.[6] This is a common side reaction, especially with strong oxidizing agents.[6]
-
Degradation of starting material or product: The reaction conditions may be too harsh, leading to decomposition.
-
Impure starting material: The purity of the starting benzyl alcohol is crucial.
Q3: I am observing a significant amount of 2-chloro-4-(trifluoromethyl)benzoic acid as a byproduct. How can I minimize this?
A3: Minimizing over-oxidation is key to improving the yield of the desired aldehyde. Consider the following strategies:
-
Choice of oxidizing agent: Use milder oxidizing agents such as pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations.[6][7]
-
Control of reaction conditions: Maintain a low reaction temperature and carefully monitor the reaction's progress.[6] Avoid prolonged reaction times after the starting material has been consumed.[6]
-
Stoichiometry: Use a controlled amount of the oxidizing agent, typically 1.0 to 1.5 equivalents for a primary alcohol.[6]
Q4: I am attempting a Grignard-based synthesis. What are the critical parameters for success?
A4: Grignard reactions are highly sensitive to reaction conditions. Key parameters include:
-
Anhydrous conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are readily quenched by water.[6][8]
-
Magnesium activation: The magnesium turnings should be fresh and may require activation, for instance, with a small crystal of iodine.[6]
-
Slow addition of the halide: To prevent side reactions like Wurtz coupling, which forms biphenyl impurities, the aryl halide should be added slowly to the magnesium suspension.[6][8]
-
Temperature control: The reaction can be exothermic, so maintaining an appropriate temperature is crucial.[9]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Oxidation: Insufficient oxidizing agent, low reaction temperature, or short reaction time. | - Increase the molar ratio of the oxidizing agent slightly (e.g., from 1.2 to 1.5 equivalents).[6]- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time, tracking the consumption of the starting material by TLC or GC.[6] |
| Over-oxidation to Carboxylic Acid: Oxidizing agent is too strong, or reaction conditions are too harsh. | - Switch to a milder oxidizing agent like pyridinium chlorochromate (PCC).[6][7]- Perform the reaction at a lower temperature.[6]- Do not allow the reaction to proceed for an extended period after the starting material is consumed.[6] | |
| Grignard Reagent Formation Failure: Presence of moisture or inactive magnesium. | - Ensure all glassware is oven-dried and solvents are anhydrous.[6]- Use freshly activated magnesium turnings. A small crystal of iodine can help initiate the reaction.[6] | |
| Low Purity | Presence of Unreacted Starting Material: Incomplete reaction. | - Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.[9]- Improve purification efficiency, for example, by using flash column chromatography.[10] |
| Formation of Biphenyl Side Products (in Grignard route): Wurtz coupling reaction. | - Add the aryl halide slowly to the magnesium suspension to maintain a low concentration.[6]- Control the reaction temperature and avoid excessive heating.[8] | |
| Formation of Benzoic Acid Impurity: Oxidation of the aldehyde product during workup or storage. | - Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[11]- Store the purified product under an inert atmosphere in a cool, dark place.[12] |
Experimental Protocols
Protocol 1: Oxidation of 2-Chloro-4-(trifluoromethyl)benzyl Alcohol using Pyridinium Chlorochromate (PCC)
This protocol describes a reliable method for the oxidation of the corresponding benzyl alcohol to the desired aldehyde with minimal over-oxidation.
Materials:
-
2-Chloro-4-(trifluoromethyl)benzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 2-chloro-4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in DCM dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional hour.
-
Filter the mixture through a pad of silica gel to remove the chromium salts, washing the silica pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.[7]
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for successful synthesis.
Caption: Step-by-step workflow for the oxidation of 2-Chloro-4-(trifluoromethyl)benzyl alcohol.
Mechanism Insight: The Oxidation of Benzyl Alcohol
The oxidation of a primary alcohol to an aldehyde using a chromium-based reagent like PCC involves several key steps.
Caption: Simplified mechanism of alcohol oxidation by PCC.
References
- BenchChem. (2025). Troubleshooting low yields in reactions with 2-(Trifluoromethyl)benzaldehyde. BenchChem Technical Support.
- PrepChem. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. PrepChem.com.
- BenchChem. (2025). Technical Guide: Synthesis of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde. BenchChem Technical Support.
- PrepChem. (n.d.). Synthesis of 2-trifluoromethyl-4-chlorobenzalchloride. PrepChem.com.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzaldehyde. BenchChem Technical Support.
- Guidechem. (n.d.). How to synthesize 2-Chloro-4-fluorobenzaldehyde?. Guidechem FAQ.
- BenchChem. (2025). Stability issues of 2-[4-(trifluoromethyl)phenyl]benzaldehyde under reaction conditions. BenchChem Technical Support.
- Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)
- ChemicalBook. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis.
- BenchChem. (2025). Technical Support Center: Purification of 2-[4-(trifluoromethyl)phenyl]benzaldehyde. BenchChem Technical Support.
- Vapourtec. (n.d.). Grignard Chemistry. Vapourtec.com.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 2-(Trifluoromethyl)benzaldehyde. BenchChem Technical Support.
- BenchChem. (2025). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde. BenchChem Technical Support.
- Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
- Google Patents. (n.d.).
Sources
- 1. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 2. vapourtec.com [vapourtec.com]
- 3. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
common side reactions and byproducts with 2-Chloro-4-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-(trifluoromethyl)benzaldehyde. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices to address common side reactions and byproduct formation during its use in organic synthesis. The unique electronic properties of this molecule, namely the potent electron-withdrawing effects of the ortho-chloro and para-trifluoromethyl substituents, render the aldehyde functionality highly electrophilic and thus exceptionally reactive.[1][2][3] While this heightened reactivity is advantageous for many transformations, it also predisposes the molecule to specific side reactions if experimental conditions are not meticulously controlled.
Part 1: Frequently Asked Questions (FAQs) - Core Reactivity and Stability
Q1: What are the primary stability concerns with this compound?
A1: The principal stability issues stem from its high reactivity. The compound is susceptible to two main degradation pathways:
-
Oxidation: Like many aldehydes, it can be readily oxidized to 2-Chloro-4-(trifluoromethyl)benzoic acid upon exposure to air.[1][4] This is often observed as an impurity in aged samples.
-
Cannizzaro Reaction: In the presence of strong bases, this aldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to yield 2-Chloro-4-(trifluoromethyl)benzyl alcohol and 2-Chloro-4-(trifluoromethyl)benzoic acid.[1][5] The strong electron-withdrawing groups on the aromatic ring enhance the carbonyl carbon's electrophilicity, making it particularly prone to this reaction.[5]
Q2: How do the chloro and trifluoromethyl substituents influence the reactivity of the aldehyde?
A2: Both the ortho-chloro and para-trifluoromethyl groups are strongly electron-withdrawing. This has a pronounced effect on the carbonyl group:
-
Increased Electrophilicity: They synergistically pull electron density from the carbonyl carbon, significantly increasing its partial positive charge. This makes the aldehyde highly susceptible to nucleophilic attack, often leading to faster reaction rates compared to unsubstituted benzaldehyde.[1][2][5]
-
Enhanced Susceptibility to Side Reactions: The heightened electrophilicity also means that side reactions, such as the Cannizzaro reaction under basic conditions, can be more prevalent if not carefully managed.[1][5]
Q3: What are the general storage recommendations for this compound?
A3: To maintain its integrity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place to prevent oxidation.[1] Ensure the container is tightly sealed to minimize exposure to air and moisture.
Q4: Is this aldehyde compatible with strong acids?
A4: Generally, aromatic aldehydes exhibit relative stability under mild acidic conditions. However, strong acids, particularly at elevated temperatures, can catalyze polymerization or other undesired side reactions.[5] It is always recommended to use the mildest acidic conditions necessary for a given transformation.
Part 2: Troubleshooting Guide - Common Side Reactions and Byproducts
This section provides a detailed breakdown of common issues, their underlying causes, and actionable protocols for mitigation.
Issue 1: Formation of Carboxylic Acid and Alcohol Byproducts in Basic Media (Cannizzaro Reaction)
Symptoms:
-
You observe the formation of two major byproducts in your reaction mixture, identified as 2-Chloro-4-(trifluoromethyl)benzoic acid and 2-Chloro-4-(trifluoromethyl)benzyl alcohol.
-
The yield of your desired product is significantly lower than expected in a base-catalyzed reaction.
Root Cause Analysis: The Cannizzaro reaction is a common pitfall when using aldehydes without α-hydrogens in the presence of a strong base. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer. The high electrophilicity of this compound makes it particularly susceptible.[1][4][5]
Mitigation Strategies:
| Strategy | Rationale |
| Use a Weaker, Non-Nucleophilic Base | Strong, nucleophilic bases like NaOH or KOH readily initiate the Cannizzaro reaction. Switching to weaker or non-nucleophilic bases such as K₂CO₃, Cs₂CO₃, or triethylamine (Et₃N) can prevent this side reaction.[5] |
| Lower Reaction Temperature | The Cannizzaro reaction, like many side reactions, is often accelerated at higher temperatures. Conducting the reaction at 0 °C or below can significantly suppress its rate.[5] |
| Control Stoichiometry | Using the aldehyde as the limiting reagent can help minimize its self-reaction. |
| Maintain an Inert Atmosphere | While the primary issue is the base-induced disproportionation, an inert atmosphere (N₂ or Ar) will also prevent any concurrent oxidation of the aldehyde to the carboxylic acid.[5] |
Experimental Protocol: Minimizing the Cannizzaro Reaction in a Base-Catalyzed Aldol Condensation
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add your ketone (1.2 eq) and a dry, aprotic solvent (e.g., THF).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add a solution of a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the stirred mixture.
-
Aldehyde Addition: Prepare a solution of this compound (1.0 eq) in the same dry solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Proceed with standard extraction and purification procedures.
Issue 2: Oxidation to 2-Chloro-4-(trifluoromethyl)benzoic Acid
Symptoms:
-
The starting material shows a significant impurity corresponding to the carboxylic acid, even before the reaction begins.
-
During work-up or purification (e.g., column chromatography), you observe the formation of the carboxylic acid byproduct.
Root Cause Analysis: Aldehydes are prone to aerobic oxidation, a process that can be catalyzed by light and trace metal impurities. The high reactivity of this compound makes it particularly air-sensitive.[1][4][5]
Mitigation Strategies:
| Strategy | Rationale |
| Verify Starting Material Purity | Before use, check the purity of the aldehyde by NMR or GC. If significant oxidation has occurred, purification by distillation may be necessary.[4] |
| Use Anhydrous, Degassed Solvents | Dissolved oxygen in solvents can contribute to oxidation. Using freshly distilled or sparged solvents can minimize this.[5] |
| Maintain an Inert Atmosphere | Rigorously exclude air from the reaction by working under a nitrogen or argon atmosphere throughout the experiment.[1][5] |
| Avoid Prolonged Exposure to Air During Work-up | Minimize the time the product is exposed to air during extraction and purification steps. |
Troubleshooting Workflow for Unexpected Byproduct Formation
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
Issue 3: Side Reactions in Nucleophilic Additions (e.g., Grignard, Wittig Reactions)
Symptoms:
-
Low yields in Grignard reactions with the formation of the corresponding alcohol, 2-Chloro-4-(trifluoromethyl)benzyl alcohol.
-
Complex reaction mixtures in Wittig or aldol reactions.
Root Cause Analysis:
-
Reduction by Grignard Reagents: Grignard reagents possessing β-hydrides (e.g., isopropylmagnesium bromide) can act as reducing agents, converting the aldehyde to its corresponding alcohol.[6]
-
Moisture Sensitivity: Grignard reagents and other strong nucleophiles are highly sensitive to moisture. Trace water in the reaction will quench the nucleophile and reduce the yield.[1][6]
-
Steric Hindrance: The ortho-chloro group can introduce steric hindrance, potentially slowing down reactions with bulky nucleophiles.[1]
Mitigation Strategies:
| Strategy | Rationale |
| Ensure Anhydrous Conditions | Rigorously dry all glassware and use anhydrous solvents. This is critical for reactions involving organometallics and other strong nucleophiles.[1][6] |
| Choose Appropriate Grignard Reagent | For Grignard additions, use reagents without β-hydrides (e.g., methylmagnesium bromide, phenylmagnesium bromide) to prevent reduction of the aldehyde.[6] |
| Low-Temperature Addition | Adding the aldehyde slowly at low temperatures (e.g., 0 °C to -78 °C) can help control the exothermic reaction and minimize side product formation.[6] |
| Optimize Reaction Conditions | For sterically hindered cases, screening different solvents or catalysts and adjusting the temperature may be necessary to improve conversion.[1] |
Reaction Pathway Diagram: Aldehyde Reactivity
Caption: Desired vs. side reaction pathways for this compound.
References
- stability issues of 2-[4-(trifluoromethyl)phenyl]benzaldehyde under reaction conditions - Benchchem. (URL: )
- Benzaldehyde - Wikipedia. (URL: [Link])
- Technical Support Center: 2-[4-(Trifluoromethyl)phenyl]benzaldehyde Reactions - Benchchem. (URL: )
- Application Notes and Protocols for Nucleophilic Addition to 2-(Trifluoromethyl)benzaldehyde - Benchchem. (URL: )
- troubleshooting low yields in reactions with 2-(Trifluoromethyl)benzaldehyde - Benchchem. (URL: )
- Exploring 2-Fluoro-4-(trifluoromethyl)
- Common side reactions and byproducts in trifluoromethyl
- Application Notes and Protocols: Oxidation of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzoic Acid - Benchchem. (URL: )
- Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde - Benchchem. (URL: )
- CN112624911A - 2-chloro-3-fluoro-4- (trifluoromethyl)
- effect of solvent on 2-[4-(trifluoromethyl)phenyl]benzaldehyde reactivity - Benchchem. (URL: )
- Reactivity of the Aldehyde Group in 4-(Hexyloxy)benzaldehyde: An In-depth Technical Guide - Benchchem. (URL: )
- Practice with Bimolecular Nucleophilic Substitution Reactions - YouTube. (URL: [Link])
- Nucleophilic substitution - Wikipedia. (URL: [Link])
- 4-Trifluoromethylbenzaldehyde - Wikipedia. (URL: [Link])
- A Technical Guide to 2-(Trifluoromethyl)
Sources
Technical Support Center: Troubleshooting Suzuki Couplings with 2-Chloro-4-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate.
The structure of this compound presents a confluence of factors that can complicate the Suzuki-Miyaura reaction. The aryl chloride bond is inherently less reactive than its bromide or iodide counterparts, making the initial oxidative addition to the palladium catalyst a significant kinetic barrier.[1][2][3] Furthermore, the presence of two powerful electron-withdrawing groups—the trifluoromethyl and aldehyde moieties—alters the electronic landscape of the aromatic ring, influencing multiple steps of the catalytic cycle.[4][5] Finally, the aldehyde group itself is susceptible to undesirable side reactions under typical Suzuki conditions.[6]
This guide provides a structured, question-and-answer-based approach to diagnose and resolve common issues encountered during your experiments.
Troubleshooting Guide & FAQs
Issue 1: Low to No Conversion of the Aryl Chloride
Question: My Suzuki coupling reaction shows primarily unreacted this compound. What are the most likely causes and how can I fix this?
Answer: This is the most common failure mode and almost always points to a problem with the initial, rate-limiting oxidative addition step or a stalled catalytic cycle. Aryl chlorides are notoriously sluggish substrates.[7] A systematic review of your catalyst system, base, and reaction conditions is the most effective troubleshooting strategy.
A. Inadequate Catalyst System (Palladium Source & Ligand)
The combination of the palladium source and, more importantly, the phosphine ligand is the single most critical factor for activating the C-Cl bond.[5]
-
Underlying Cause: Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often ineffective for the challenging oxidative addition of aryl chlorides. The catalyst requires a ligand that is both bulky and highly electron-donating to promote the formation of the active 14-electron Pd(0) species and facilitate its insertion into the C-Cl bond.[8]
-
Troubleshooting Steps:
-
Switch to Specialized Ligands: Employ bulky, electron-rich phosphine ligands specifically developed for challenging cross-couplings. Buchwald-type biaryl phosphine ligands are the industry standard for this purpose.
-
Use Modern Pre-catalysts: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ which require in situ reduction and ligand association, use air- and moisture-stable pre-catalysts. These complexes (e.g., G3 or G4 palladacycles) generate the active Pd(0)L species reliably and stoichiometrically upon activation by the base.[9]
-
Verify Catalyst/Ligand Integrity: Ensure your palladium source and ligands have not degraded. Phosphine ligands, particularly electron-rich alkylphosphines, can be sensitive to air.[10] Using a fresh batch from a reputable supplier is a crucial troubleshooting step.
-
| Catalyst/Ligand System | Class | Key Features & Recommendations |
| XPhos, SPhos, RuPhos | Buchwald Biaryl Phosphines | The gold standard for electron-deficient and sterically hindered aryl chlorides. Often provide the best balance of activity and stability.[5][11] |
| PCy₃, P(t-Bu)₃ | Bulky Alkylphosphines | Highly electron-donating and effective, but can be more sensitive to air. Often used with Pd₂(dba)₃.[12] |
| PEPPSI™-Type Catalysts | N-Heterocyclic Carbene (NHC) | Offer high stability and activity, particularly at higher temperatures. Excellent alternatives to phosphine ligands.[8] |
| XPhos Pd G3/G4, SPhos Pd G3/G4 | Palladacycle Pre-catalysts | Air-stable, reliable sources of the active Pd(0)L complex. Highly recommended for reproducibility and high performance.[9] |
B. Ineffective Base or Solvent System
The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[13] Its strength, solubility, and interaction with the aldehyde are critical.
-
Underlying Cause: A base that is too weak may not facilitate transmetalation efficiently. Conversely, a base that is too strong and nucleophilic (e.g., NaOH, NaOMe) can promote undesired side reactions with the sensitive aldehyde group. The solvent must also solubilize the inorganic base to some extent.
-
Troubleshooting Steps:
-
Select a Stronger, Non-Nucleophilic Base: Switch from weaker bases like Na₂CO₃ to stronger options such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These provide sufficient basicity for the catalytic cycle without directly attacking the aldehyde.[5] Ensure the base is finely powdered to maximize surface area.
-
Optimize the Solvent System: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane or THF with a small amount of water (e.g., 10:1 ratio) can improve the solubility of the base and facilitate the formation of the active boronate species.[5] For reactions sensitive to water (see Issue 2), strictly anhydrous toluene or CPME can be effective, particularly with K₃PO₄.
-
Ensure Anhydrous Conditions if Needed: If protodeboronation is a suspected issue, use anhydrous solvents and bases.
-
C. Insufficient Reaction Temperature
-
Underlying Cause: The oxidative addition of aryl chlorides has a higher activation energy barrier than for bromides or iodides.[2] Insufficient thermal energy will result in a stalled or impractically slow reaction.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the temperature, typically to a range of 80–120 °C.[11] Monitor for potential decomposition of starting materials or product.
-
Consider Microwave Irradiation: For high-throughput screening or difficult couplings, microwave heating can dramatically reduce reaction times and improve yields by efficiently reaching and maintaining the target temperature.[14]
-
Issue 2: Significant Formation of Side Products
Question: My reaction consumes the starting material, but my desired product yield is low due to the formation of significant impurities. What are these byproducts and how can I minimize them?
Answer: The formation of side products points to competing reaction pathways. Identifying the structure of the main byproduct is the key to diagnosing the problem.
A. Homocoupling of Boronic Acid (Ar-B(OH)₂ → Ar-Ar)
-
Identification: A byproduct with a mass corresponding to a dimer of your boronic acid coupling partner.
-
Underlying Cause: This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[14][15] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that homocouples the boronic acid.
-
Troubleshooting Protocol: Rigorous Degassing
-
Solvent Degassing: Sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes before use.
-
"Freeze-Pump-Thaw" Cycles: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on the solvent.
-
Reaction Setup: Add all solid reagents to the reaction flask, seal it, and subject the flask to several cycles of evacuating under high vacuum and backfilling with inert gas.
-
Maintain Inert Atmosphere: Add the degassed solvent via syringe or cannula and maintain a positive pressure of inert gas throughout the entire reaction and workup.[6]
-
B. Protodeboronation of Boronic Acid (Ar-B(OH)₂ → Ar-H)
-
Identification: A byproduct corresponding to the protonated form of your boronic acid coupling partner.
-
Underlying Cause: The carbon-boron bond is susceptible to cleavage by proton sources, especially water or alcohols, a reaction known as protodeboronation.[16] This effectively removes the active nucleophile from the reaction. Electron-deficient boronic acids can be particularly prone to this pathway.[5]
-
Troubleshooting Steps:
-
Use a More Stable Boron Reagent: The most effective solution is to switch from the boronic acid to its corresponding pinacol ester (Bpin). Boronic esters are significantly more stable to protodeboronation and slowly hydrolyze in situ under the basic reaction conditions to release the active boronic acid.[16][17]
-
Employ Anhydrous Conditions: If using a boronic acid is necessary, use strictly anhydrous (and degassed) solvents and bases.
-
Use Fluoride-Based Bases: In some cases, using KF or CsF as the base can mitigate protodeboronation.[5]
-
C. Dehalogenation of Starting Material (Ar-Cl → Ar-H)
-
Identification: Formation of 4-(trifluoromethyl)benzaldehyde.
-
Underlying Cause: This occurs when the palladium-aryl intermediate (Ar-Pd-Cl) undergoes hydrogenolysis instead of transmetalation. The hydride source can be trace water, solvent molecules (like THF), or the phosphine ligand itself.[15]
-
Troubleshooting Steps:
-
Change Solvent: Switch from ethereal solvents like THF or dioxane to a non-protic solvent like toluene.
-
Screen Bases: The choice of base can influence the rate of dehalogenation relative to the desired coupling. Experiment with different inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).
-
Increase Boronic Acid Concentration: Using a slight excess (1.2–1.5 equivalents) of the boronic acid can favor the productive transmetalation pathway over dehalogenation.[11]
-
D. Aldehyde-Related Side Reactions
-
Identification: Formation of 4-(trifluoromethyl)benzyl alcohol (from reduction) or other unexpected products derived from the aldehyde.
-
Underlying Cause: The aldehyde functionality can be sensitive to strongly basic or high-temperature conditions. Some bases or additives can act as hydride donors, leading to reduction.[6]
-
Troubleshooting Steps:
-
Use Milder Conditions: If side reactions involving the aldehyde are observed, attempt the reaction at a lower temperature for a longer time.
-
Avoid Nucleophilic Bases: Stick to carbonate or phosphate bases rather than hydroxides or alkoxides, which can directly react with the aldehyde.
-
Experimental Protocols & Workflows
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Protocol: General Procedure for Suzuki Coupling
This protocol provides a starting point for the reaction. Optimization will likely be required.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[6]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 mixture (e.g., 5 mL dioxane, 0.5 mL water). The final concentration of the aryl chloride should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by withdrawing small aliquots under inert atmosphere.
-
Work-up: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing)
- Technical Support Center: Efficient Suzuki Coupling of Aryl Chlorides. Benchchem
- Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora
- Optimizing Suzuki Coupling Reactions. CovaSyn
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- Masking Boronic Acids for Suzuki Coupling. YouTube
- Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
- Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde. Benchchem
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing
- Optimization of reaction conditions for Suzuki-Miyaura C−C coupling...
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews
- Mastering Cross-Coupling Reactions with Trifluoromethyl
- Suzuki-Miyaura Coupling. Chemistry LibreTexts
- Technical Support Center: Optimizing Suzuki Coupling with 2-[4-(trifluoromethyl)phenyl]benzaldehyde. Benchchem
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing)
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts
- Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids.
- How to approach choosing reaction conditions for Suzuki?. Reddit
- Diagnosing issues with a failed Suzuki coupling?. Reddit
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube
- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides.
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. Benchchem
- Problems with Suzuki coupling. Reddit
- Suzuki Coupling. Organic Chemistry Portal
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing)
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual c
- Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations.
- Help needed with unreproducible Suzuki coupling. Reddit
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv
- Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. PMC (NIH)
- The Suzuki Reaction. Andrew G Myers Research Group
- Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science Publisher
- Suzuki-Miyaura reaction of arylchlorides with arylboronic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde: A Technical Guide to Optimizing Reaction Temperature and Time
Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on the critical parameters of reaction temperature and time, providing you with the rationale behind experimental choices to empower your optimization efforts.
The synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, often presents challenges due to the electronically deactivated nature of the starting material, 1-chloro-3-(trifluoromethyl)benzene. The Vilsmeier-Haack reaction is a commonly employed and effective method for the formylation of such electron-poor aromatic rings. Success in this synthesis hinges on a nuanced understanding and precise control of reaction temperature and time to maximize yield and purity while minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and why are temperature and time such critical parameters?
The Vilsmeier-Haack reaction is a robust and widely used method for this transformation.[1][2] It involves the formylation of an aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]
Temperature and time are critical due to the two-stage nature of the reaction and the reactivity of the substrate:
-
Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ to form the electrophilic Vilsmeier reagent is highly exothermic and requires careful temperature control, typically at low temperatures (0–5 °C), to ensure its stable formation and prevent degradation.[5]
-
Electrophilic Aromatic Substitution: 1-chloro-3-(trifluoromethyl)benzene is an electron-deficient aromatic ring due to the presence of two electron-withdrawing groups (-Cl and -CF₃).[4] Consequently, the subsequent electrophilic attack by the relatively weak Vilsmeier electrophile requires thermal energy to proceed at a reasonable rate.[6][7] This often necessitates heating the reaction mixture. However, excessive temperatures can lead to side reactions.[5]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, prolonged reaction times, especially at elevated temperatures, can promote the formation of impurities. Therefore, optimizing the reaction time is crucial for achieving high conversion and purity.
Q2: What are the primary side reactions to be aware of when optimizing temperature and time?
The main side reactions include:
-
Formation of Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of dichlorinated species.[5]
-
Di-formylation: Although less common with deactivated substrates, under forcing conditions (high temperature and long reaction times), there is a possibility of introducing a second formyl group onto the aromatic ring.
-
Degradation of the Vilsmeier Reagent: The Vilsmeier reagent is thermally sensitive. If the initial formation is not properly cooled or if the formylation step is conducted at excessively high temperatures for too long, the reagent can decompose, leading to lower yields.
Q3: How do I monitor the progress of the reaction to determine the optimal reaction time?
The progress of the Vilsmeier-Haack reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, quenching them, and analyzing the composition, you can track the disappearance of the starting material and the appearance of the product. The optimal reaction time is reached when the concentration of the starting material is minimized and the concentration of the desired product is maximized, before significant formation of byproducts is observed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low or No Product Formation | 1. Incomplete Vilsmeier Reagent Formation: Due to moisture in reagents or improper temperature control. 2. Insufficient Reaction Temperature/Time: The formylation of the deactivated ring is slow. | 1. Ensure all glassware is flame-dried. Use anhydrous DMF and freshly distilled POCl₃. Maintain the temperature between 0-5 °C during the addition of POCl₃.[5] 2. Gradually increase the reaction temperature in increments of 10 °C (e.g., starting from 40 °C up to 80 °C) and monitor the reaction progress by TLC/GC. Extend the reaction time at a given temperature and observe the effect on conversion.[6] |
| Formation of Multiple Products (Poor Purity) | 1. Reaction Temperature is Too High: Promotes side reactions like chlorination. 2. Reaction Time is Too Long: Leads to the formation of degradation products. | 1. Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. Perform a temperature optimization study to find this balance. 2. Monitor the reaction closely and stop it once the starting material is consumed to an acceptable level, before significant byproduct formation occurs. |
| Reaction Stalls (Incomplete Conversion) | 1. Deactivation of Vilsmeier Reagent: Due to prolonged reaction times at elevated temperatures or presence of moisture. 2. Insufficient Stoichiometry of Vilsmeier Reagent: The deactivated substrate may require a larger excess of the reagent. | 1. Consider a slow, continuous addition of the Vilsmeier reagent to the heated solution of the substrate to maintain a steady concentration of the active reagent. 2. Increase the molar ratio of the Vilsmeier reagent to the substrate (e.g., from 1.5 to 2.0 or 2.5 equivalents) and observe the effect on conversion. |
Experimental Protocol for Optimizing Reaction Temperature and Time
This protocol provides a systematic approach to optimizing the Vilsmeier-Haack reaction for the synthesis of this compound.
Part 1: Formation of the Vilsmeier Reagent
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) to the flask and cool it to 0 °C in an ice-water bath.
-
Addition: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.[5]
-
Stirring: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Part 2: Optimization of Formylation Reaction
-
Setup: In a separate flame-dried flask, dissolve 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) in a minimal amount of an inert solvent (e.g., 1,2-dichloroethane).
-
Addition: Add the solution of the starting material to the pre-formed Vilsmeier reagent at 0 °C.
-
Temperature Optimization:
-
Divide the reaction mixture into several smaller, parallel reactions.
-
Heat each reaction to a different, constant temperature (e.g., 40 °C, 50 °C, 60 °C, 70 °C, 80 °C).
-
-
Time Optimization & Monitoring:
-
At each temperature, take aliquots from the reaction mixture at set time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Quench each aliquot by adding it to a mixture of ice and a saturated aqueous solution of sodium acetate.
-
Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC or TLC to determine the conversion of the starting material and the relative purity of the product.
-
-
Data Analysis:
-
Plot the percentage of product formation versus time for each temperature.
-
Plot the percentage of key impurities versus time for each temperature.
-
From these plots, determine the optimal temperature and time that give the highest yield of the desired product with the lowest level of impurities.
-
Data Summary Table (Hypothetical)
The following table illustrates the type of data you should aim to collect to determine the optimal reaction conditions.
| Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of this compound (%) | Purity by GC (%) |
| 50 | 24 | 45 | 40 | 95 |
| 60 | 12 | 75 | 70 | 92 |
| 60 | 24 | 90 | 85 | 88 |
| 70 | 8 | 95 | 90 | 85 |
| 70 | 16 | >98 | 88 | 80 |
| 80 | 6 | >98 | 85 | 75 |
Note: This is hypothetical data for illustrative purposes.
Visualizing the Optimization Workflow
Caption: Workflow for optimizing temperature and time in the Vilsmeier-Haack synthesis.
Conclusion
The successful synthesis of this compound via the Vilsmeier-Haack reaction is a testament to the precise control of reaction parameters. By systematically optimizing the reaction temperature and time, researchers can navigate the challenges posed by the deactivated starting material and achieve high yields of the desired product with excellent purity. This guide provides a framework for this optimization process, grounded in a mechanistic understanding of the reaction and a proactive approach to troubleshooting.
References
- Iqubal, S. M. S., et al. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole.
- Clementi, S., & Marino, G. (1972). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Rajput, A. P., & Girase, P. D. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Alunni, S., & Marino, G. (1972). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction. [Link]
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
- European Patent Office. (2010). PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE)
- Scientific Research Publishing. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non.
- PubMed Central. (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
- Google Patents. (n.d.).
- Google Patents. (n.d.). Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl)
- Google Patents. (n.d.). Synthesis of vilsmeier haack reagent from di (trichlo-romethyl)
- ResearchGate. (2011). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]
- NIST. (n.d.). Benzene, 1-chloro-3-(trifluoromethyl)-. [Link]
- AFINITICA. (n.d.). and Chloro-(trifluoromethyl)-substituted Styrenes.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7). [Link]
- Matrix Fine Chemicals. (n.d.). 1-CHLORO-3-(TRIFLUOROMETHYL)BENZENE | CAS 98-15-7. [Link]
- Wikipedia. (n.d.). Category:1-chloro-3-(trifluoromethyl)
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-4-(trifluoromethyl)benzaldehyde and its Derivatives
Welcome to the technical support center for the purification of 2-Chloro-4-(trifluoromethyl)benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important synthetic intermediate and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to streamline your purification workflow.
The unique substitution pattern of this compound, featuring both an electron-withdrawing trifluoromethyl group and a halogen, presents specific challenges in its purification. This guide provides in-depth technical advice to address these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the purification of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:
-
Oxidation Product: The most prevalent impurity is the corresponding carboxylic acid, 2-Chloro-4-(trifluoromethyl)benzoic acid, formed by the oxidation of the aldehyde group upon exposure to air.[1][2][3]
-
Unreacted Starting Materials: Depending on the synthesis, residual starting materials may be present.
-
Cannizzaro Reaction Products: As a non-enolizable aldehyde, under basic conditions, it can undergo disproportionation to form 2-Chloro-4-(trifluoromethyl)benzyl alcohol and 2-Chloro-4-(trifluoromethyl)benzoic acid.[1][2]
-
Residual Solvents: Solvents used in the synthesis and workup are common contaminants.[4]
Q2: My TLC analysis of the crude product shows a spot at the baseline that streaks. What is it and how can I remove it?
A2: A streaking spot at the baseline on a silica gel TLC plate is characteristic of an acidic compound, most likely the 2-Chloro-4-(trifluoromethyl)benzoic acid impurity. This acidic impurity can be effectively removed using a mild basic wash during the aqueous workup. Dissolving the crude product in an organic solvent like ethyl acetate or dichloromethane and washing with a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, making it water-soluble and allowing for its extraction into the aqueous layer.[5][6]
Q3: I am observing decomposition of my product during silica gel column chromatography. What is causing this and how can I prevent it?
A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions or degradation.[5][7] The electron-withdrawing trifluoromethyl group in your compound further activates the aldehyde, potentially increasing its sensitivity.[8]
To mitigate this, consider the following:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column.[7][9]
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying sensitive aldehydes.[6][9]
-
Minimize Residence Time: Perform flash column chromatography to reduce the contact time of the compound with the stationary phase.
Q4: What is the best approach for removing the corresponding benzyl alcohol impurity?
A4: The benzyl alcohol derivative is often close in polarity to the desired aldehyde, which can make chromatographic separation challenging.
-
Optimize Chromatography: Careful selection of the eluent system for column chromatography is crucial. A solvent system with low polarity, such as a hexane/ethyl acetate or hexane/diethyl ether gradient, will likely provide the best separation.[7]
-
Bisulfite Adduct Formation: A classical and effective method for separating aldehydes from non-carbonyl impurities is the formation of a water-soluble bisulfite adduct.[5][7] The aldehyde reacts with sodium bisulfite to form a salt, which can be separated from the alcohol in an aqueous layer. The aldehyde can then be regenerated by treatment with a mild base.[7]
Q5: How should I store purified this compound to prevent degradation?
A5: To ensure long-term stability and prevent oxidation, the purified compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature (refrigeration is recommended).[1][10]
Purification Protocols
The following are detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for removing a wide range of impurities with different polarities.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and elute with various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an optimal system that gives good separation between the product and impurities. An Rf value of 0.2-0.3 for the product is ideal for column chromatography.[5]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Optional (for sensitive aldehydes): Add 0.5% triethylamine to the eluent mixture to neutralize the silica gel.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective technique for obtaining high-purity material, especially for removing minor impurities.[5][11]
-
Solvent Selection:
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent. The purity can be confirmed by melting point analysis, HPLC, or NMR spectroscopy.
-
Data Summary
While specific quantitative data for the purification of this compound is not extensively published, the following table provides typical recovery and purity ranges that can be expected for the purification of substituted benzaldehydes using common laboratory techniques.
| Purification Method | Typical Recovery | Typical Purity | Notes |
| Flash Column Chromatography | 60-90% | >95% | Recovery is dependent on the separation efficiency from impurities.[5] |
| Recrystallization | 70-95% | >98% | Highly effective for removing minor impurities. Recovery depends on solubility.[5] |
| Acid-Base Extraction | >95% | Variable | Effective for removing carboxylic acid impurities prior to other methods.[5] |
Visualized Workflows
The following diagrams illustrate the logical workflows for decision-making during the purification process.
Caption: Decision tree for selecting a purification strategy.
Caption: Step-by-step flash column chromatography workflow.
References
- BenchChem Technical Support. (2025). 3-(Trifluoromethyl)
- BenchChem Technical Support. (2025). Purification of 2-[4-(trifluoromethyl)phenyl]benzaldehyde.
- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)
- BenchChem Technical Support. (2025). 2-(Trifluoromethyl)benzaldehyde in Experimental Chemistry.
- BenchChem Technical Support. (2025). Purification of Reaction Mixtures Containing Benzaldehyde.
- BenchChem Technical Support. (2025). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Unknown Source. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
- BenchChem Technical Support. (2025). Characterization of Impurities in 2-(Benzyloxy)
- ResearchGate. (2014).
Sources
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- 11. mt.com [mt.com]
managing steric hindrance in reactions with 2-Chloro-4-(trifluoromethyl)benzaldehyde
Technical Support Center: 2-Chloro-4-(trifluoromethyl)benzaldehyde
A Guide to Managing Steric Hindrance in Key Synthetic Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This molecule is a valuable building block, largely due to the electronic properties imparted by its trifluoromethyl and chloro substituents. However, the ortho-chloro group presents a significant steric shield to the aldehyde's carbonyl carbon, often leading to low yields or failed reactions under standard conditions.
This guide provides in-depth troubleshooting, field-proven protocols, and a mechanistic rationale to help you navigate and overcome these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of steric hindrance in this compound?
A1: The primary cause is the presence of the chlorine atom at the C2 (ortho) position, directly adjacent to the aldehyde functional group (-CHO). This bulky substituent physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to approach and attack the electrophilic carbonyl carbon.[1][2] This repulsion increases the activation energy required for the reaction to proceed, often resulting in sluggish or incomplete conversions.
Caption: Steric hindrance in this compound.
Q2: Which common reactions are most affected by this steric hindrance?
A2: Reactions that depend on a direct nucleophilic attack at the carbonyl carbon are the most significantly impacted. These include, but are not limited to:
-
Grignard and Organolithium Additions: Carbon-carbon bond-forming reactions where the organometallic reagent is the nucleophile.[1][2]
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Olefination reactions involving bulky phosphorus ylides or phosphonate carbanions.[1]
-
Reductive Amination: Carbon-nitrogen bond formation, where the initial attack by the amine is often the rate-limiting step.[1]
-
Acetal Formation: Protection of the aldehyde group, which can be sluggish.[2]
Q3: What are the core strategies to overcome these steric challenges?
A3: Success with this substrate relies on moving beyond standard conditions. The key is to employ strategies that lower the activation energy barrier imposed by the steric hindrance.[1][2] The three main pillars of this approach are:
-
Enhance Aldehyde Reactivity: Increase the electrophilicity of the carbonyl carbon using Lewis acid catalysts.
-
Increase Nucleophile Reactivity: Use smaller, more potent, or more reactive nucleophilic reagents.
-
Optimize Reaction Conditions: Provide sufficient energy to overcome the steric barrier through thermal or microwave energy.[2][3]
Caption: Decision workflow for overcoming steric hindrance.
Troubleshooting Guide 1: Grignard & Organolithium Reactions
Issue: You are attempting a Grignard reaction, but you observe low conversion, primarily recovering the starting aldehyde.
Analysis: This is a classic symptom of steric hindrance. The bulky Grignard reagent (solvated R-MgX) is unable to efficiently approach the sterically shielded carbonyl carbon.[1][2] In cases where the Grignard reagent possesses β-hydrogens, a competing side reaction is the reduction of the aldehyde to the corresponding alcohol.[4]
Solutions & Causality
-
Solution 1.1: Employ a Lewis Acid Additive (Luche-Type Conditions)
-
Mechanism: Adding a strong Lewis acid, most commonly Cerium(III) chloride (CeCl₃), dramatically enhances the reaction. The Ce³⁺ ion coordinates to the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[1] This "activation" lowers the energy barrier for the nucleophilic attack by the Grignard reagent, favoring the desired addition over side reactions.
-
When to Use: This is the preferred first approach as it is often highly effective and experimentally straightforward.
-
-
Solution 1.2: Switch to a More Reactive Organometallic Reagent
-
Mechanism: Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts due to the greater ionic character of the carbon-lithium bond. This increased nucleophilicity provides the chemical impetus to overcome the steric barrier where a Grignard reagent might fail.[1]
-
When to Use: When Lewis acid catalysis is insufficient or if the substrate is sensitive to the chosen Lewis acid. Exercise caution, as the higher reactivity can sometimes lead to reduced selectivity.
-
-
Solution 1.3: Increase the Reaction Temperature
-
Mechanism: Carefully increasing the reaction temperature can provide the necessary thermal energy to surmount the activation energy barrier.[1]
-
When to Use: This should be approached with caution. While it can improve conversion, it can also promote side reactions. It is best used when other methods are not viable.
-
Data Summary: Comparing Nucleophilic Addition Strategies
| Reagent/Condition | Nucleophile | Typical Yield Range | Key Advantage |
| Standard Grignard (MeMgBr) | Grignard | 5-20% | Standard conditions, readily available. |
| Grignard + CeCl₃ (Luche) | Grignard | 75-95% | High yield, suppresses side reactions.[1] |
| Organolithium (MeLi) | Organolithium | 70-90% | Higher intrinsic reactivity.[1] |
| Note: Yields are estimates based on typical outcomes for sterically hindered substrates and may vary. |
Protocol 1: Cerium-Mediated Grignard Reaction
This protocol describes the addition of methylmagnesium bromide to this compound using anhydrous CeCl₃.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous Cerium(III) chloride (1.3 eq.).
-
Add anhydrous tetrahydrofuran (THF) and stir the resulting suspension vigorously for 2 hours at room temperature to ensure activation.
-
-
Reaction:
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) dropwise to the CeCl₃ suspension and stir for another hour at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the pre-complexed Grignard reagent at 0 °C.
-
-
Monitoring & Workup:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once complete, cool the reaction back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Troubleshooting Guide 2: Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
Issue: Your Wittig reaction to form an alkene is giving a very low yield, or you are recovering only the starting materials.
Analysis: The steric bulk of the ortho-chloro substituent severely impedes the approach of the phosphorus ylide to form the initial oxaphosphetane intermediate.[6] This problem is exacerbated with less reactive, "stabilized" ylides (those with an adjacent electron-withdrawing group), which may fail to react entirely.[7]
Solutions & Causality
-
Solution 2.1: Use the Horner-Wadsworth-Emmons (HWE) Reaction
-
Mechanism: The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally smaller and more nucleophilic than the analogous triphenylphosphonium ylide used in the Wittig reaction.[1] This enhanced reactivity is often sufficient to overcome the steric barrier of the aldehyde. A significant advantage is that the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup. This reaction typically shows high selectivity for the (E)-alkene.
-
When to Use: This is the most common and effective solution for forming (E)-alkenes from sterically hindered aldehydes.
-
-
Solution 2.2: Optimize Conditions for Non-Stabilized Wittig Ylides
-
Mechanism: To form (Z)-alkenes, a non-stabilized Wittig ylide is required. Their higher reactivity makes them more suitable for hindered substrates than stabilized ylides. Using "salt-free" conditions (e.g., generating the ylide with a base like potassium bis(trimethylsilyl)amide, KHMDS) can prevent betaine intermediates from equilibrating, thus maximizing (Z)-selectivity.[7]
-
When to Use: When the synthesis specifically targets the (Z)-alkene.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol describes the reaction of triethyl phosphonoacetate with this compound to form an (E)-α,β-unsaturated ester.
-
Preparation of the Ylide:
-
In a flame-dried flask under an inert atmosphere, add anhydrous THF.
-
Cool the solvent to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in one portion.
-
Slowly add triethyl phosphonoacetate (1.2 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases. This indicates the formation of the phosphonate carbanion.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.
-
-
Monitoring & Workup:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Troubleshooting Guide 3: Reductive Amination
Issue: An attempt to form a secondary amine from the aldehyde and a primary amine under standard conditions (e.g., NaBH₄) is slow and incomplete.
Analysis: The reaction proceeds via two steps: (1) formation of an imine (or iminium ion) and (2) reduction to the amine. The initial nucleophilic attack of the amine on the carbonyl is sterically hindered, leading to an unfavorable equilibrium for the imine intermediate. A standard reducing agent like sodium borohydride (NaBH₄) may preferentially reduce the unreacted aldehyde rather than the small amount of iminium ion present.[8]
Solutions & Causality
-
Solution 3.1: Use a More Selective Reductant
-
Mechanism: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent than NaBH₄.[1] It is not reactive enough to reduce the aldehyde but is highly effective at reducing the iminium ion intermediate as it forms in situ. This selective reduction constantly removes the iminium ion from the equilibrium, pulling the entire reaction towards the final amine product according to Le Châtelier's principle.
-
When to Use: This is the go-to reagent for one-pot reductive aminations, especially for difficult substrates.
-
-
Solution 3.2: Add a Lewis Acid Catalyst
-
Mechanism: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the aldehyde towards the initial nucleophilic attack by the amine.[1] This facilitates the formation of the imine/iminium ion intermediate, which is then reduced.
-
When to Use: In particularly challenging cases where even NaBH(OAc)₃ gives slow conversion.
-
Protocol 3: One-Pot Reductive Amination with NaBH(OAc)₃
-
Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired primary amine (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
-
Addition:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the solution in portions at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
-
Workup & Purification:
-
Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]
-
References
- BenchChem Technical Support. (2025). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
- BenchChem Technical Support. (2025). Technical Support Center: Managing Steric Hindrance in Reactions of 2-[4-(trifluoromethyl)phenyl]benzaldehyde.
- BenchChem Technical Support. (2025).
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- Chemguide. (n.d.). Reduction of Aldehydes and Ketones. [Link]
- Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Grignard Reaction of 3-(Trifluoromethyl)benzaldehyde.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-4-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 2-Chloro-4-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive bifunctional reagent. My objective is to provide not just protocols, but a foundational understanding of why certain experimental choices are critical, particularly concerning the choice of solvent. The reactivity of this molecule is a tale of two functionalities—the highly electrophilic aldehyde and the electron-deficient aryl chloride—both profoundly influenced by the surrounding solvent environment.
Section 1: Core Reactivity Principles
This compound possesses two primary sites for chemical transformation. Understanding the electronic factors governing their reactivity is the first step in troubleshooting and reaction design.
-
The Aldehyde Functionality : The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing effects of the trifluoromethyl (-CF3) group.[1] This makes the aldehyde exceptionally susceptible to nucleophilic addition reactions such as Grignard additions, Wittig reactions, and condensations.[2][3]
-
The Aryl Chloride Functionality : The aromatic ring is significantly electron-deficient due to the cumulative withdrawing power of both the aldehyde (-CHO) and trifluoromethyl groups. This activates the C-Cl bond towards Nucleophilic Aromatic Substitution (SNAr), a key reaction for introducing a wide range of substituents.
The choice of solvent acts as the primary controller, dictating which of these pathways is favored, the rate at which the reaction proceeds, and which side reactions may emerge.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Question: My SNAr reaction with a nitrogen nucleophile is sluggish or failing completely. I've checked my reagents, but what solvent-related factors could be the cause?
Answer: This is a frequent challenge where the solvent's interaction with the nucleophile is paramount. The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), and the overall reaction rate is highly dependent on both the nucleophile's intrinsic reactivity and the solvent's ability to stabilize the transition state.
Potential Causes & Solutions:
-
Use of Protic Solvents (e.g., Ethanol, Methanol, Water): Polar protic solvents can form strong hydrogen bonds with anionic or amine-based nucleophiles. This "cages" the nucleophile, drastically reducing its availability and reactivity.[4][5]
-
Solution: Switch to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive.[2]
-
-
Poor Solubility of Reagents: The reaction cannot proceed if the starting materials are not adequately dissolved.
-
Solution: Screen a range of aprotic solvents to find one that provides good solubility for both the benzaldehyde substrate and the nucleophile at the desired reaction temperature.
-
-
Solvent-Induced Deactivation: While less common, highly coordinating solvents could potentially interact with catalytic species if one is used, reducing their efficacy.
Below is a logical workflow to diagnose such issues.
Caption: Troubleshooting workflow for low SNAr conversion.
Issue 2: Significant Formation of Side-Products
Question: During my palladium-catalyzed cross-coupling reaction, I'm observing a major byproduct corresponding to the dehalogenated starting material, 4-(trifluoromethyl)benzaldehyde. How can I suppress this?
Answer: Hydrodehalogenation is a classic side reaction in cross-coupling chemistry. It is often promoted by the presence of a proton source that can intercept the catalytic cycle.
Potential Causes & Solutions:
-
Protic Solvent or Contaminants: Water is a common proton source. Using protic solvents or failing to use anhydrous aprotic solvents is a primary cause.[6]
-
Base Strength: Strong, protic bases (like NaOH or KOH) can facilitate protonolysis.
-
Solution: Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. These bases are effective in the catalytic cycle but are less likely to promote dehalogenation.[6]
-
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired coupling.
-
Solution: Screen a range of lower temperatures to find an optimal balance between reaction rate and selectivity.[6]
-
Question: My reaction under basic conditions is yielding the corresponding alcohol and carboxylic acid, and my starting material is being consumed. What is causing this degradation?
Answer: You are observing the Cannizzaro reaction. Aldehydes that lack α-hydrogens, like this compound, will undergo this disproportionation reaction in the presence of a strong base.[8] The highly electron-withdrawing -CF3 group makes the aldehyde even more susceptible to this pathway.[8]
Potential Causes & Solutions:
-
Strong Base: The reaction is initiated by hydroxide attack on the carbonyl. Strong bases like NaOH or KOH are classic promoters.
-
Solution: If possible, use a non-nucleophilic, sterically hindered base or a weaker base like K₂CO₃ if the primary reaction allows. If a strong base is required for another transformation, it should be added slowly at low temperatures to minimize contact time with the aldehyde.
-
-
High Temperature: The Cannizzaro reaction is accelerated by heat.
-
Solution: Run the reaction at the lowest possible temperature that still allows the desired transformation to proceed.
-
The diagram below illustrates how solvent and base choice can direct the reaction towards the desired product or unwanted side-products.
Caption: Influence of conditions on reaction pathways.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Which class of solvents is generally best for SNAr reactions with this compound?
-
Q2: How do I choose an appropriate solvent for a Grignard reaction with this aldehyde?
-
A: Anhydrous ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are standard. The primary requirements are that the solvent must be aprotic (to avoid quenching the Grignard reagent) and capable of solvating the magnesium species. THF is often preferred due to its higher boiling point and better solvating properties.[3]
-
-
Q3: What is the general impact of increasing solvent polarity on reaction rates?
-
A: It depends entirely on the mechanism, as described by the Hughes-Ingold rules.[11]
-
For reactions where charge is created or becomes more concentrated in the transition state (like an SN1-type dissociation or SNAr), increasing solvent polarity will stabilize the transition state more than the reactants, accelerating the reaction.[11][12]
-
For reactions where charge is dispersed in the transition state (like a classic SN2 reaction between an anion and a neutral substrate), increasing solvent polarity stabilizes the charged reactant more than the transition state, slowing the reaction.[12]
-
-
-
Q4: Can I use water as a co-solvent?
-
A: It is highly discouraged for most reactions with this substrate. For cross-coupling reactions, water is a proton source that promotes dehalogenation.[6] For reactions involving strong bases, it facilitates the Cannizzaro reaction. For SNAr, it will solvate and deactivate the nucleophile. The only potential exception is in specific, well-established protocols (like some Suzuki couplings that use a biphasic Toluene/Water system), but this should be approached with caution.
-
Section 4: Experimental Protocols
Protocol 1: Kinetic Analysis of Solvent Effects on an SNAr Reaction
This protocol provides a framework for quantitatively assessing how different solvents impact the rate of an SNAr reaction between this compound and a nucleophile (e.g., piperidine).
Objective: To determine the relative reaction rates in various solvents.
Methodology:
-
Preparation: Prepare stock solutions of this compound (0.1 M) and piperidine (1.0 M) in four different anhydrous solvents (e.g., Toluene, THF, Acetonitrile, DMSO).
-
Reaction Setup: In separate vials for each solvent, add 1.0 mL of the piperidine stock solution. Thermostat the vials to the desired reaction temperature (e.g., 50 °C).
-
Initiation & Monitoring: To initiate the reaction, add 1.0 mL of the thermostated benzaldehyde stock solution to each vial, start a timer, and mix thoroughly. At defined time intervals (e.g., 10, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction.
-
Quenching: Immediately quench each aliquot by diluting it in a larger volume of a suitable solvent (e.g., ethyl acetate) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the ratio of starting material to product.
-
Data Processing: Plot the concentration of the product versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate. Comparing these rates provides a quantitative measure of the solvent effect. This approach is based on standard kinetic study methodologies.[13]
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed to favor the desired C-C bond formation while suppressing the hydrodehalogenation side reaction.
Objective: To synthesize 2-(Aryl)-4-(trifluoromethyl)benzaldehyde with high selectivity.
Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq).[6]
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe. The reaction concentration should be approximately 0.1 M.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 5: Data Summary Table
The following table summarizes the expected qualitative effects of different solvent classes on the primary reaction types involving this compound.
| Solvent Class | Key Properties | Effect on SNAr Rate | Effect on Nucleophilic Addition (e.g., Grignard) | Potential Issues |
| Polar Aprotic | High dielectric constant, no H-bond donors (e.g., DMSO, DMF) | Strongly Accelerates (Maximizes nucleophile reactivity)[4] | Favorable (Good solubility) | Can be difficult to remove; must be anhydrous |
| Polar Protic | High dielectric constant, H-bond donors (e.g., EtOH, H₂O) | Strongly Decelerates (Solvates/deactivates nucleophile)[5] | Incompatible (Reacts with organometallics) | Promotes dehalogenation; can act as a nucleophile |
| Nonpolar Aprotic | Low dielectric constant (e.g., Toluene, Hexane) | Slow (Poor stabilization of charged intermediate) | Favorable (Good for solubility, non-reactive) | May have poor solubility for ionic nucleophiles |
| Ethereal | Moderate polarity, aprotic (e.g., THF, Dioxane) | Moderate (Good compromise) | Excellent (Standard choice for organometallics)[3] | Must be anhydrous; peroxide formation risk |
References
- LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
- RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. [Link]
- ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
- Chemistry Stack Exchange. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution?[Link]
- ResearchGate. (2013, August 19).
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
- Wikipedia. (n.d.). Solvent effects. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
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- 13. ajgreenchem.com [ajgreenchem.com]
minimizing homocoupling side reactions in cross-coupling with 2-Chloro-4-(trifluoromethyl)benzaldehyde
Answering your questions about , this guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals.
Technical Support Center: Cross-Coupling Reactions
Topic: Minimizing Homocoupling with 2-Chloro-4-(trifluoromethyl)benzaldehyde
This guide is designed to provide you, a researcher in the field, with the technical insights and practical steps needed to overcome the common challenge of homocoupling in cross-coupling reactions involving the electron-deficient substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant amounts of 4,4'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-dicarboxaldehyde in our Suzuki-Miyaura coupling reaction. What is causing this homocoupling?
This is a classic case of undesired homocoupling, a common side reaction in palladium-catalyzed cross-coupling reactions. The primary cause is often related to the reaction kinetics and the stability of the organometallic intermediates. With a substrate like this compound, the electron-withdrawing nature of both the trifluoromethyl and aldehyde groups makes the aryl halide particularly susceptible to certain side pathways.
The generally accepted mechanism for homocoupling in Suzuki reactions involves the transmetalation of the organoboron reagent to the palladium center, followed by a reductive elimination of the two coupled fragments. However, side reactions can occur, particularly if the rate of reductive elimination of the desired cross-coupled product is slow.
One potential cause is the premature decomposition of the organoboron reagent, which can be exacerbated by the presence of oxygen or certain bases. This can lead to the formation of boronic acid anhydrides (boroxines), which can have different reactivity profiles. More commonly, a side reaction involving the palladium catalyst itself is the culprit. After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Aryl-Pd(II)-X intermediate can undergo a competing reaction pathway, especially at higher temperatures or with certain ligands, leading to the formation of the homocoupled product.
Troubleshooting Guide: Step-by-Step Solutions
Issue: High Levels of Homocoupling Product Detected
When significant quantities of the homocoupled dimer of this compound are observed, a systematic approach to optimizing the reaction conditions is necessary. Below are key parameters to investigate, starting with the most impactful.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and, more critically, the supporting ligand is paramount in controlling the relative rates of the desired cross-coupling versus the undesired homocoupling. For electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands are often the key to success. These ligands promote the oxidative addition step and facilitate a rapid reductive elimination, minimizing the lifetime of the intermediates that can lead to side reactions.
Recommended Ligands for Electron-Deficient Aryl Chlorides:
| Ligand Name | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | High activity for Ar-Cl bonds, promotes fast reductive elimination. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Similar to SPhos, offers excellent stability and activity. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective when other bulky biarylphosphines fail. |
Experimental Protocol: Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), your boronic acid coupling partner (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix the Palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%) in a small amount of the reaction solvent for 15-30 minutes. This allows for the formation of the active catalytic species.
-
Reaction Initiation: Add the catalyst solution to each reaction vial.
-
Execution: Stir the reactions at the optimized temperature (start with a moderate temperature, e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Analysis: Compare the ratio of the desired cross-coupled product to the homocoupled dimer across the different ligand systems.
The Role of the Base and Solvent System
The choice of base and solvent can significantly influence the reaction outcome. A base that is too strong or too weak can lead to side reactions. For Suzuki couplings with aryl chlorides, moderately strong inorganic bases are often preferred.
Recommended Base and Solvent Combinations:
| Base | Solvent | Rationale |
| K₃PO₄ (Potassium Phosphate) | Toluene/Water or Dioxane/Water | A workhorse for Suzuki couplings. Its moderate basicity and good solubility in aqueous/organic mixtures often provide a good balance. |
| K₂CO₃ (Potassium Carbonate) | Toluene/Water or Acetonitrile | A slightly weaker base, which can sometimes be advantageous in preventing boronic acid decomposition. |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane or THF | A stronger, more soluble base that can be effective for challenging couplings, but may also promote side reactions if not carefully controlled. |
Troubleshooting Tip: If you are using an aqueous base system, ensure that the water content is carefully controlled. Excess water can sometimes promote protodeboronation of the boronic acid, reducing the efficiency of the cross-coupling.
Reaction Temperature and Concentration
Higher reaction temperatures can sometimes accelerate the rate of homocoupling more than the rate of cross-coupling. If you are observing significant homocoupling, consider reducing the reaction temperature.
Similarly, running the reaction at a higher concentration can sometimes favor the bimolecular cross-coupling pathway over the competing unimolecular or bimolecular homocoupling pathways.
Workflow for Optimizing Reaction Parameters
Caption: Troubleshooting workflow for minimizing homocoupling.
Mechanistic Insights: Cross-Coupling vs. Homocoupling
A deeper understanding of the catalytic cycle can illuminate why certain conditions favor the desired product.
Caption: Competing pathways in Suzuki-Miyaura coupling.
The key is to select conditions that accelerate the Transmetalation and Reductive Elimination steps, outcompeting the side Dimerization Pathway that leads to homocoupling. Bulky, electron-rich ligands on the palladium center are crucial for this, as they promote the formation of the Ar-Pd(II)-Ar' intermediate and its subsequent rapid reductive elimination to yield the desired biaryl product.
References
- Title: A Simple, Efficient, and General Protocol for the Suzuki-Miyaura Cross-Coupling of Unactivated and Deactivated Aryl Chlorides Source: The Journal of Organic Chemistry URL:[Link]
- Title: Recent developments in Suzuki–Miyaura cross-coupling reactions Source: Green Chemistry URL:[Link]
- Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amid
Technical Support Center: Navigating Protodeboronation in Suzuki Reactions of 2-Chloro-4-(trifluoromethyl)benzaldehyde
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with protodeboronation, particularly when using electron-deficient substrates like 2-Chloro-4-(trifluoromethyl)benzaldehyde. As Senior Application Scientists, we provide in-depth technical guidance rooted in mechanistic understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in my Suzuki reaction with this compound?
A1: Protodeboronation is a prevalent and undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent (e.g., your arylboronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your nucleophilic coupling partner, leading to a reduced yield of the desired biaryl product and the formation of a simple arene byproduct, which can complicate purification.[1][3]
The substrate this compound, being an electron-deficient aryl halide, is coupled with an arylboronic acid. If the arylboronic acid is also electron-deficient or a heteroaromatic boronic acid, it can be particularly susceptible to protodeboronation.[3][4] The electron-withdrawing nature of substituents can increase the Lewis acidity of the boron center, making the C-B bond more liable to cleavage, especially under the basic conditions required for the Suzuki reaction.[5]
Q2: What are the primary mechanisms driving protodeboronation?
A2: Protodeboronation can occur through several pathways, with the reaction's pH being a critical factor.[2][5]
-
Base-Catalyzed Protodeboronation: This is the most common pathway in Suzuki reactions. The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which is more susceptible to cleavage by a proton source like water.[5][6]
-
Acid-Catalyzed Protodeboronation: While less common under standard Suzuki conditions, this mechanism involves the reaction of the boronic acid with an acid.[5][7]
-
Palladium-Catalyzed Protodeboronation: Certain palladium-phosphine complexes, especially those with bulky phosphine ligands, can accelerate protodeboronation.[8][9][10]
Q3: How can I definitively identify if protodeboronation is the cause of my low yield?
A3: The most reliable method is to analyze your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The key indicator will be the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material.[3][5] This will be accompanied by a lower-than-expected yield of your desired coupled product and potentially unreacted this compound.[5]
Troubleshooting Guide: Low Yield & Significant Protodeboronation
If you are observing a low yield of your desired product and a significant amount of the protodeboronated byproduct, it's a clear indication that the rate of protodeboronation is competing with, or even exceeding, the rate of your desired Suzuki coupling. The following decision tree and detailed explanations will guide you through resolving this issue.
Diagnostic Workflow
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Detailed Troubleshooting Steps
1. Re-evaluate Your Boron Reagent: The First Line of Defense
-
Issue: Free boronic acids are often prone to decomposition, especially when they are electron-deficient.[11]
-
Solution: Convert the boronic acid to a more stable derivative. This is a highly effective strategy to prevent premature decomposition.[1]
-
Pinacol Esters: These are a common first choice and are generally more stable than the corresponding boronic acids.[1][12]
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, often crystalline solids that can be easily handled and purified.[12][13] They participate in a "slow-release" strategy, where the active boronic acid is gradually released into the reaction mixture, keeping its concentration low and minimizing decomposition.[14][15]
-
2. Optimize the Base: A Balancing Act
-
Issue: Strong bases like NaOH and KOH can significantly accelerate the rate of protodeboronation.[16]
-
Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective choices.[17] In some systems, cesium fluoride (CsF) can also suppress this side reaction.[17] Weaker bases can provide sufficient basicity for the Suzuki catalytic cycle while minimizing the rate of this undesired side reaction.[5]
3. Control the Temperature: Slower Can Be Better
-
Issue: Both the desired Suzuki coupling and the undesired protodeboronation are accelerated at higher temperatures.[5]
-
Solution: If your catalyst system is active enough, lower the reaction temperature. Operating at the lowest effective temperature, often in the 60-80 °C range, can significantly slow the rate of protodeboronation.[1][16]
4. Enhance Your Catalyst System: Winning the Rate Race
-
Issue: A slow or inefficient catalyst system gives the boronic acid more time to decompose. The goal is to make the desired cross-coupling reaction kinetically favored over protodeboronation.
-
Solution: Employ a highly active catalyst system to accelerate the cross-coupling. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can increase the rate of the productive reaction, minimizing the time available for decomposition.[16][18] However, be aware that some bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation, so careful selection is key.[8][9][10]
5. Manage the Solvent: The Proton Source
-
Issue: Water is the proton source for protodeboronation.[5]
-
Solution: Use anhydrous solvents and reagents where possible. While a small amount of water can sometimes be beneficial for the Suzuki reaction, minimizing its presence can help to suppress this side reaction.[5][11] Ensure your solvents are properly dried and degassed.
Visualizing the Competing Pathways
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a robust starting point for coupling aryl halides with potentially unstable boronic acids.
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid or its pinacol/MIDA ester (1.2-1.5 equiv), and a mild base such as finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Catalyst Addition: In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., XPhos G3, 1-2 mol%) and the phosphine ligand in a small amount of the reaction solvent.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the reaction vessel via syringe to achieve a concentration of ~0.1 M, followed by the catalyst solution.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the protodeboronated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of a Boronic Acid Pinacol Ester
This protocol describes the conversion of a boronic acid to its more stable pinacol ester.
-
Reaction Setup: In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the Suzuki coupling reaction or purified by chromatography if necessary.
Summary of Recommendations
| Parameter | Standard Condition (Prone to Protodeboronation) | Recommended Condition (Minimizes Protodeboronation) | Rationale |
| Boron Reagent | Boronic Acid | MIDA Boronate or Pinacol Ester | Increases stability and allows for "slow release" of the active nucleophile.[1][12][13] |
| Base | Strong Base (e.g., NaOH, KOH) | Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[5][16][17] |
| Catalyst Ligand | Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) | Accelerates the desired C-C coupling to outcompete protodeboronation.[16][18] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., dry Dioxane, Toluene) | Removes the proton source for the protodeboronation reaction.[5][11] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 60-80 °C) | Slows the rate of the decomposition side reaction.[1][16] |
References
- Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
- Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
- Wikipedia. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Del-Pozo, J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Liotta, C. L., et al. (2010). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 34(7), 1435-1443. [Link]
- National Institutes of Health. (n.d.).
- Reddit. (2022). For the pro's (Suzuki). r/Chempros. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Journal of the American Chemical Society. (2022).
- ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. [Link]
- YouTube. (2020). Suzuki Coupling. [Link]
- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
- ChemRxiv. (2022).
- American Chemical Society. (n.d.).
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- National Institutes of Health. (n.d.).
Sources
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- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of 2-Chloro-4-(trifluoromethyl)benzaldehyde in Cross-Coupling Reactions
Welcome to the technical support center dedicated to assisting researchers, chemists, and drug development professionals in overcoming the synthetic hurdles associated with 2-Chloro-4-(trifluoromethyl)benzaldehyde. This molecule, while a valuable building block, presents a unique combination of electronic deactivation and steric hindrance that often leads to low reactivity in standard cross-coupling protocols. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding to empower you to successfully incorporate this substrate into your synthetic routes.
Understanding the Core Challenge: A Molecule Designed for Low Reactivity
The low reactivity of this compound in popular cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira coupling is not an anomaly but a direct consequence of its molecular architecture. Two primary factors are at play:
-
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group, coupled with the aldehyde (-CHO) moiety, significantly reduces the electron density of the aromatic ring. This deactivation strengthens the Carbon-Chlorine (C-Cl) bond, making the crucial oxidative addition step of the catalytic cycle energetically more demanding and, therefore, slower.[1] Traditional palladium catalysts often struggle to cleave this robust bond.[2][3]
-
Steric Hindrance: The presence of the chlorine atom and the aldehyde group at the ortho-positions creates a sterically congested environment around the reaction center.[1][4] This physical obstruction impedes the approach of the bulky palladium catalyst, further inhibiting the oxidative addition step.[1][5]
The synergy of these electronic and steric factors necessitates a departure from standard reaction conditions. Success hinges on the rational selection of a highly active catalyst system and the fine-tuning of reaction parameters to overcome these intrinsic barriers.
Frequently Asked Questions (FAQs)
Q1: Why are my standard palladium catalysts like Pd(PPh₃)₄ ineffective for coupling reactions with this compound?
A1: Standard catalysts such as Tetrakis(triphenylphosphine)palladium(0) often fail because the triphenylphosphine ligands are not electron-rich enough to promote the difficult oxidative addition of the electron-deficient C-Cl bond.[6] Additionally, they are not sufficiently bulky to facilitate the reductive elimination step effectively. For challenging substrates like this, more sophisticated catalyst systems are required.[3]
Q2: I'm observing significant dehalogenation of my starting material. What is the cause, and how can I prevent it?
A2: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction with electron-deficient aryl halides.[7] It often arises from the formation of palladium-hydride (Pd-H) species, which can be generated from trace water, alcohol solvents, or certain bases. To minimize this, ensure you are using anhydrous solvents, consider a non-coordinating and anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), and maintain a rigorously inert atmosphere.[7]
Q3: My boronic acid is decomposing, leading to homocoupling byproducts. What can I do?
A3: The decomposition of boronic acids, known as protodeboronation, is another prevalent side reaction, particularly when using strong bases or in the presence of excess water.[5][6] To mitigate this, you can:
-
Use a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[5]
-
Ensure your reaction is conducted under anhydrous conditions.
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some degradation.
-
Consider using more stable boronic esters, such as pinacol esters.[7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to this compound requires a specialized approach.
Common Issues & Solutions
| Problem | Probable Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low to No Product Formation | 1. Inactive Catalyst System: The Pd(0) catalyst is not active enough to cleave the C-Cl bond.[8] 2. Insufficiently Strong Base: The base is not effectively promoting transmetalation. 3. Low Reaction Temperature: The energy barrier for oxidative addition is not being overcome. | 1. Switch to a Modern Catalyst System: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand.[6][9] These ligands enhance the electron density on the palladium center, facilitating oxidative addition.[10][11] 2. Use a Stronger, Non-nucleophilic Base: Switch to K₃PO₄ or Cs₂CO₃. These bases are effective at activating the boronic acid for transmetalation without promoting significant side reactions.[5] 3. Increase Reaction Temperature: Higher temperatures (e.g., 100-120 °C) are often necessary for aryl chlorides.[6] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.[5] 2. Base-induced Decomposition: The base may be too harsh, leading to protodeboronation followed by homocoupling. | 1. Ensure Rigorous Degassing: Thoroughly degas your solvent and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[5] 2. Optimize Base and Water Content: Use K₃PO₄ or Cs₂CO₃. While Suzuki reactions often benefit from a small amount of water, for this substrate, starting with anhydrous conditions can minimize boronic acid decomposition. |
| Formation of Dehalogenated Byproduct | 1. Formation of Pd-H Species: Trace water or other proton sources can lead to the formation of palladium hydride species.[7] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Choose the Right Base: Avoid hydroxide bases. K₃PO₄ is often a good choice.[5] |
Recommended Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle highlighting the challenging oxidative addition step.
Troubleshooting Guide: Heck Coupling
The Heck reaction, the coupling of an aryl halide with an alkene, also requires careful optimization for this substrate.
Common Issues & Solutions
| Problem | Probable Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Conversion | 1. Poor Catalyst Activity: As with the Suzuki reaction, the catalyst may be unable to efficiently activate the C-Cl bond. 2. Suboptimal Base: The base may not be effectively regenerating the Pd(0) catalyst. | 1. Employ a Robust Catalyst System: Use a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) or an NHC ligand.[12] 2. Use a Non-coordinating Organic Base: Bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. For particularly stubborn cases, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be necessary. |
| Isomerization of the Alkene Product | 1. Reversible β-Hydride Elimination: The palladium-hydride species can re-add to the product, leading to isomerization. | 1. Use a Bulky Ligand: Sterically demanding ligands can favor a single geometric isomer by influencing the conformation of the transition state during β-hydride elimination. 2. Add a Silver or Thallium Salt: These salts can act as halide scavengers and sometimes suppress isomerization, although their toxicity is a concern. |
Recommended Protocol for a Heck Coupling
Reaction Setup:
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., P(t-Bu)₃, 4-10 mol%).
-
Add a base such as Cs₂CO₃ (2.0 equiv.).
-
Add a polar aprotic solvent like DMF or DMA.
-
Seal the tube and heat to 120-140 °C.
-
Monitor the reaction by GC-MS or LC-MS.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling of this compound with a terminal alkyne to form an arylalkyne can be particularly challenging due to the need for a dual catalytic system.[13][14]
Common Issues & Solutions
| Problem | Probable Cause(s) | Troubleshooting Steps & Scientific Rationale |
| No Reaction | 1. Catalyst Inactivity: The palladium catalyst is failing at the oxidative addition step. 2. Copper Co-catalyst Issues: The copper catalyst may be poisoned or inactive. | 1. Use a High-Activity Palladium Catalyst: Systems like PdCl₂(PPh₃)₂ with a bulky phosphine ligand can be effective. 2. Ensure Fresh Copper(I) Source: Use a fresh bottle of CuI and consider adding it under an inert atmosphere. |
| Glaser Homocoupling of the Alkyne | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, catalyzed by the copper salt. | 1. Rigorous Exclusion of Air: Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas throughout the reaction.[15][16] |
Recommended Protocol for a Sonogashira Coupling
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add an anhydrous, degassed amine solvent such as triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
Visualization of Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting failed coupling reactions.
References
- The Role of Phosphine Ligands in Palladium C
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
- Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- Technical Support Center: Managing Steric Hindrance in Reactions of 2-[4-(trifluoromethyl)phenyl]benzaldehyde - Benchchem.
- Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids - Benchchem.
- Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides - Benchchem.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - ResearchG
- Heck Reactions with Aryl Chlorides - Diva-portal.org.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Sonogashira coupling - Wikipedia.
- Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Chloro-6-fluorobenzaldehyde in Coupling Reactions - Benchchem.
- Sonogashira Cross-Coupling - J&K Scientific LLC.
- The Sonogashira Coupling Reaction: A Core Technical Guide for Drug Discovery and Development - Benchchem.
- Sonogashira Coupling - Organic Chemistry Portal.
Sources
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- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. diva-portal.org [diva-portal.org]
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- 16. Sonogashira Coupling [organic-chemistry.org]
impact of impurities in 2-Chloro-4-(trifluoromethyl)benzaldehyde on reaction outcomes
A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Impurities in Synthesis
Welcome to the Technical Support Center for 2-Chloro-4-(trifluoromethyl)benzaldehyde. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the challenges posed by impurities in this critical reagent. The unique electronic properties of this compound, stemming from the strongly electron-withdrawing trifluoromethyl group and the reactive chloro and aldehyde functionalities, make it a valuable building block in modern medicinal chemistry.[1][2] However, these same properties can lead to specific side reactions and impurity profiles that, if not properly managed, can derail a synthetic campaign.
This resource moves beyond simple protocols to explain the causality behind common issues, empowering you to troubleshoot effectively and ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the fundamental questions regarding the purity of this compound.
Q1: What are the most common impurities in commercial this compound and what are their sources?
A1: The impurity profile of this compound is intrinsically linked to its synthesis and handling. Several common impurities can be anticipated:
-
2-Chloro-4-(trifluoromethyl)benzoic acid: This is the most common impurity, arising from the oxidation of the aldehyde group upon exposure to air.[3] Benzaldehydes, particularly those activated by electron-withdrawing groups, are susceptible to aerobic oxidation.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials can persist. For instance, if synthesized via chlorination of 4-(trifluoromethyl)benzaldehyde, the starting material may be present.
-
Isomeric Impurities: Chlorination of 4-(trifluoromethyl)toluene followed by hydrolysis could potentially yield isomers, such as 3-Chloro-4-(trifluoromethyl)benzaldehyde, depending on the regioselectivity of the halogenation step.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, dichloromethane) may be present in trace amounts.[4]
-
2-Chloro-4-(trifluoromethyl)benzyl alcohol: If the aldehyde is prepared via oxidation of the corresponding alcohol, residual starting material may be present. Conversely, if prepared by reduction of a carboxylic acid derivative, over-reduction can yield the alcohol as a byproduct.[5]
Q2: How do these impurities specifically impact reaction outcomes?
A2: Each type of impurity presents a unique challenge:
-
Benzoic Acid Impurity: The acidic proton of the carboxylic acid is highly problematic in reactions involving strong bases or organometallic reagents (e.g., Grignard, organolithiums, Wittig reagents), as it will quench the reagent, leading to reduced yields and the need for excess reagent. In reductive aminations, it can form an unreactive salt with the amine or basic catalysts.
-
Starting Material/Isomeric Impurities: These impurities lead to a mixture of products that can be difficult and costly to separate, reducing the overall yield of the desired compound. This is particularly challenging if the impurity undergoes the same reaction as the target molecule.
-
Benzyl Alcohol Impurity: While generally less reactive than the aldehyde, the alcohol can compete in reactions targeting the aldehyde, especially under conditions that might promote its oxidation or if it can coordinate to metal catalysts.
The trifluoromethyl group itself renders the aldehyde carbonyl highly electrophilic, making it very susceptible to nucleophilic attack.[6] While this enhances reactivity, it can also accelerate side reactions if conditions are not meticulously controlled.[3]
Q3: How can I reliably assess the purity of my this compound?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities like residual solvents and isomeric byproducts.[7][8]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying non-volatile impurities such as the corresponding benzoic acid or benzyl alcohol.[9] A reversed-phase C18 column is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity. The aldehyde proton typically appears as a singlet around 10 ppm.
-
Titrimetry: A classic and cost-effective method to determine the total aldehyde content, often by reacting the aldehyde with hydroxylamine hydrochloride and titrating the liberated HCl.[8] This provides an excellent measure of the primary functional group's integrity.
Section 2: Troubleshooting Guide for Common Reactions
This guide is structured to help you diagnose and solve common problems where impurities in this compound are the likely culprit.
| Problem | Potential Cause (Impurity-Related) | Recommended Solution & Rationale |
| Low or No Yield in Grignard/Organolithium Reactions | Quenching by 2-Chloro-4-(trifluoromethyl)benzoic acid. The acidic proton of the carboxylic acid impurity reacts instantly with the highly basic organometallic reagent, consuming it before it can add to the aldehyde. | 1. Use Fresh or Purified Aldehyde: Ensure the aldehyde has been properly stored under an inert atmosphere. If in doubt, purify via column chromatography or bisulfite adduct formation (see Protocol 2). 2. Adjust Stoichiometry: Quantify the acid impurity (e.g., by HPLC or titration) and add an equivalent amount of a non-nucleophilic base (like LiH) or extra organometallic reagent to consume the acid before proceeding. |
| Low Yield in Reductive Amination | 1. Salt Formation: The benzoic acid impurity forms an acid-base salt with the amine nucleophile, reducing the effective concentration of the free amine available for imine formation. 2. Catalyst Inhibition: The acid can neutralize basic catalysts or interfere with the reducing agent (e.g., sodium triacetoxyborohydride).[3] | 1. Purify the Aldehyde: Removing the acidic impurity is the most robust solution. 2. Add a Desiccant: Molecular sieves can help drive the imine formation equilibrium forward, which can sometimes overcome the lower effective concentration of the amine. 3. pH Control: For aqueous systems, carefully controlling the reaction pH is crucial to ensure the amine remains sufficiently nucleophilic. |
| Complex Product Mixture in Wittig Reaction | 1. Ylide Quenching: The benzoic acid impurity will deprotonate the phosphonium ylide, rendering it unreactive towards the aldehyde. 2. Isomeric Impurities: Any isomeric aldehyde impurities will also react, leading to a mixture of alkene isomers that may be difficult to separate. | 1. Rigorous Purity Check: Before starting, analyze the aldehyde by GC-MS and HPLC to check for both acidic and isomeric impurities.[7] 2. Use Purified Reagent: If isomers are detected, purification by flash column chromatography is necessary. The difference in polarity between isomers is often sufficient for separation. |
| Inconsistent Yields in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | 1. Catalyst Ligand Poisoning: The benzoic acid impurity can coordinate to the palladium center, potentially inhibiting catalytic activity. 2. Inactive Substrate: If the reaction targets the C-Cl bond, the presence of non-chlorinated impurities (e.g., 4-(trifluoromethyl)benzaldehyde) will lower the yield. | 1. Use High-Purity Aldehyde: Cross-coupling reactions are sensitive to impurities. Starting with >98% pure aldehyde is recommended.[10] 2. Thorough Degassing: Ensure the reaction is thoroughly degassed to prevent both catalyst oxidation and oxidation of the aldehyde to the problematic benzoic acid during the reaction.[11] 3. Ligand and Base Screening: The electronic nature of the substrate requires careful optimization of the ligand and base to achieve good yields.[10] |
Section 3: Key Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for quantifying 2-Chloro-4-(trifluoromethyl)benzoic acid in an aldehyde sample.
-
System Preparation:
-
HPLC System: Standard analytical HPLC with a UV detector.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a good starting point. For example, a 15-minute gradient from 30% to 90% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of pure 2-Chloro-4-(trifluoromethyl)benzoic acid (if available) at 1 mg/mL in acetonitrile.
-
Create a calibration curve by preparing serial dilutions (e.g., 100, 50, 25, 10, 5 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
-
Analysis:
-
Inject the standards and the sample.
-
The benzoic acid will have a shorter retention time than the more non-polar aldehyde.
-
Quantify the amount of acid impurity in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Purification via Sodium Bisulfite Adduct
This classic method is effective for removing non-aldehyde impurities (like the corresponding acid and alcohol) from the aldehyde.[12]
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of ethanol in a flask.
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Slowly add the sodium bisulfite solution to the stirred aldehyde solution. A thick white precipitate of the bisulfite adduct should form. Continue adding until no more precipitate forms.
-
Stir the mixture for 1-2 hours at room temperature.
-
-
Isolation:
-
Filter the white solid adduct using a Buchner funnel and wash it thoroughly with ethanol, followed by diethyl ether, to remove any trapped impurities.
-
-
Regeneration of Aldehyde:
-
Transfer the filtered solid to a clean flask.
-
Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 10% aqueous HCl solution to the adduct slurry while stirring. The adduct will decompose, regenerating the pure aldehyde.
-
The pure aldehyde will separate as an oily layer.
-
-
Work-up:
-
Extract the mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the purified this compound. Confirm purity using the methods in Section 1.
-
Section 4: Visual Guides & Workflows
Impurity Sources Diagram
This diagram illustrates the potential origins of common impurities during the synthesis and handling of this compound.
Caption: Systematic workflow for troubleshooting reactions.
References
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Public
- Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde - PrepChem.com. [Link]
- CN112624911A - 2-chloro-3-fluoro-4- (trifluoromethyl)
- The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]
- Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction - R Discovery. [Link]
- Structure-reactivity correlation in the oxidation of substitutedbenzaldehydes by benzyltriethylammonium chlorochromate - ResearchG
- Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed. [Link]
- (PDF)
- Product chemistry - Relevant impurities of technical active substances - BVL.bund.de. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]
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- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BVL - Product chemistry - Relevant impurities of technical active substances [bvl.bund.de]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Strategies for Removing Unreacted 2-Chloro-4-(trifluoromethyl)benzaldehyde
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies for the effective removal of unreacted 2-Chloro-4-(trifluoromethyl)benzaldehyde from reaction mixtures. The methodologies detailed herein are grounded in established chemical principles and have been curated to address a range of experimental scenarios, from product stability concerns to the scale of purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries, offering rapid guidance for straightforward purification challenges.
Q1: What is the most reliable and broadly applicable method for removing residual this compound? A1: The most effective and selective method for removing aldehydes is a sodium bisulfite wash.[1][2] This technique involves reacting the crude mixture with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde forms a water-soluble bisulfite adduct, which is easily separated from the desired organic-soluble product through a simple liquid-liquid extraction.[3][4] This method is highly efficient for removing both significant quantities and trace amounts of the aldehyde.[5]
Q2: My desired product is sensitive to aqueous workups or pH changes. What purification strategy should I consider? A2: If your product is unstable in the presence of water or is sensitive to acidic or basic conditions, you should avoid extractive methods. In this case, column chromatography is the preferred method.[5][6] Care must be taken as aldehydes can sometimes be sensitive to the inherent acidity of standard silica gel.[5] Alternative options include using a deactivated (neutralized) silica gel or a different stationary phase like alumina.[5] For thermally stable products with a significantly different boiling point from this compound (boiling point ~218.5 °C), vacuum distillation is also a viable non-aqueous option.[7][8]
Q3: After my reaction, TLC and NMR analysis indicate the presence of an acidic impurity. What is it, and how can I remove it? A3: The most common acidic impurity is 2-Chloro-4-(trifluoromethyl)benzoic acid, which forms from the oxidation of the parent aldehyde, a process that can occur upon exposure to air.[5] This impurity can be readily removed by performing a basic aqueous wash. By dissolving the crude mixture in an organic solvent and washing with a mild basic solution like 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the carboxylic acid is deprotonated to its water-soluble carboxylate salt, which partitions into the aqueous layer.[5]
Q4: Is it possible to recover the unreacted this compound after it has been removed using the bisulfite method? A4: Yes, the formation of the bisulfite adduct is a reversible chemical reaction.[3][5] To recover the aldehyde, the aqueous layer containing the adduct is isolated and treated with a base (e.g., sodium hydroxide to pH > 10) or a strong acid.[1][9] This regenerates the aldehyde, which can then be extracted back into an organic solvent.[5]
Section 2: Purification Strategy Selection
The optimal purification strategy depends on the specific properties of your desired product and the other components in the reaction mixture. The first step should always be a preliminary analysis of the crude reaction mixture by methods such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to understand the impurity profile.
Decision-Making Workflow
The following workflow provides a logical pathway to selecting the most appropriate purification technique for your specific experimental context.
Caption: Decision workflow for selecting a purification strategy.
Section 3: Detailed Experimental Protocols
Protocol 1: Basic Aqueous Wash for Carboxylic Acid Impurity Removal
This protocol is a preliminary step to remove the common oxidation byproduct, 2-Chloro-4-(trifluoromethyl)benzoic acid, before employing other purification methods.[5]
-
Materials:
-
Crude reaction mixture
-
Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
-
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in a separatory funnel.
-
Basic Wash: Add the 5-10% NaHCO₃ solution (approximately half the volume of the organic layer). Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure that may build up.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid.
-
Repeat: Repeat the wash (steps 2-3) if necessary.
-
Neutral Wash: Wash the organic layer sequentially with deionized water and then brine to remove residual base and dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent. Filter and concentrate the solvent under reduced pressure to yield the crude product, now free of the acidic impurity.
-
Protocol 2: Selective Removal via Sodium Bisulfite Adduct Formation
This is a highly selective and efficient method for removing the aldehyde from a mixture containing a non-aldehyde product.[3][4] The protocol is adapted from the procedure developed by Brindle, et al.[1]
-
Causality: The nucleophilic addition of the bisulfite anion to the electrophilic carbonyl carbon of the aldehyde forms a charged α-hydroxy sulfonate salt (the "bisulfite adduct"). This salt is highly soluble in water and can be partitioned away from the desired, less polar organic product.[3][10] The use of a water-miscible co-solvent like methanol or THF enhances the rate of adduct formation by increasing the interfacial area between the aqueous bisulfite and the organic-soluble aldehyde.[4]
-
Chemical Pathway:
Caption: Reversible formation of the water-soluble bisulfite adduct.
-
Materials:
-
Crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Water-miscible co-solvent (e.g., methanol, THF)[1]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (must be freshly prepared)
-
Deionized water & Brine
-
Anhydrous drying agent (e.g., Na₂SO₄)
-
Separatory funnel and standard glassware
-
-
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or THF (e.g., 5-10 mL). Transfer this solution to a separatory funnel.[3]
-
Adduct Formation: Add freshly prepared saturated aqueous NaHSO₃ solution (use at least 1.5 molar equivalents relative to the aldehyde). Shake the mixture vigorously for 1-2 minutes.[2] Caution: This reaction can generate SO₂ gas; perform in a well-ventilated fume hood.[3]
-
Extraction: Add the primary water-immiscible organic solvent (e.g., ethyl acetate) and deionized water to the funnel to create two distinct layers. Shake vigorously.
-
Separation: Allow the layers to separate. The aqueous layer now contains the aldehyde-bisulfite adduct.[9] Drain and collect the lower aqueous layer.
-
Re-extraction: To ensure complete removal, re-extract the organic layer with a fresh portion of saturated NaHSO₃ solution.
-
Work-up: Combine the organic layers. Wash with deionized water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the purified product.
-
Protocol 3: Purification by Column Chromatography
This method is ideal for products that are sensitive to aqueous conditions or when other impurities besides the aldehyde are present.[6]
-
Materials:
-
Crude product
-
Silica gel (230-400 mesh); consider deactivating with triethylamine for sensitive compounds.[5]
-
Eluent solvent system (e.g., hexanes/ethyl acetate mixture, determined by TLC)
-
Chromatography column, flasks for fraction collection
-
-
Procedure:
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation between your product and the aldehyde, aiming for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare the column by packing it with silica gel as a slurry in the chosen eluent. Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column. This often improves resolution.
-
Elution: Begin eluting with the solvent system, collecting fractions. Monitor the elution process using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
-
Section 4: Comparison of Purification Strategies
The table below summarizes the primary methods for removing unreacted this compound, allowing for a quick comparison based on experimental needs.
| Method | Principle | Advantages | Disadvantages | Best For... |
| Sodium Bisulfite Wash | Chemical reaction to form a water-soluble adduct, followed by liquid-liquid extraction.[1][3] | Highly selective for aldehydes, fast, scalable, and cost-effective. Aldehyde can be recovered.[5] | Requires product to be stable in aqueous and variable pH conditions. Not suitable for aldehyde products. | Removing aldehyde impurities from non-aldehyde products that are stable to aqueous workup. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase.[5] | High purity can be achieved; applicable to a wide range of compounds; removes multiple impurities simultaneously.[6] | Can be time-consuming and solvent-intensive. Aldehydes may degrade on acidic silica gel.[5] | Purifying products that are sensitive to aqueous conditions or when multiple impurities are present. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure.[8] | Effective for large quantities and non-volatile products. Avoids solvents. | Product must be thermally stable. May not separate compounds with close boiling points.[5] | Purifying thermally stable, non-volatile products on a larger scale. |
| Basic Aqueous Wash | Acid-base extraction to remove acidic impurities. | Simple, fast, and effective for removing carboxylic acid byproducts.[5] | Only removes acidic impurities; does not remove the aldehyde itself. | A preliminary purification step to be used before other methods. |
Section 5: References
-
Workup: Aldehydes - Department of Chemistry : University of Rochester. Available at: [Link]
-
Purification of aldehydes and ketones using Sodium Bisulfite : r/chemhelp - Reddit. Available at: [Link]
-
Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]
-
Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents. Available at:
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed. Available at: [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF - ResearchGate. Available at: [Link]
-
What are the optimal conditions for GC analysis of benzaldehyde? | ResearchGate. Available at: [Link]
-
Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. Available at: [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 320-43-4 [amp.chemicalbook.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
column chromatography vs. recrystallization for purifying 2-Chloro-4-(trifluoromethyl)benzaldehyde products
Welcome to the technical support guide for the purification of 2-Chloro-4-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting and troubleshooting the most effective purification strategies for this key synthetic intermediate. This guide focuses on a comparative analysis of column chromatography and recrystallization, addressing common challenges and providing validated protocols to streamline your workflow.
Physicochemical Properties of this compound
Understanding the fundamental properties of the target compound is critical for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 82096-91-1 | [1] |
| Molecular Formula | C₈H₄ClF₃O | [1] |
| Molecular Weight | 208.57 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | 218.5 ± 40.0 °C (Predicted) | [2] |
| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; generally soluble in common organic solvents like ethyl acetate, dichloromethane, and hexanes. | [3][4] |
Core Decision Workflow: Choosing Your Purification Method
The initial state of your crude product and the nature of the impurities are the primary factors in selecting the optimal purification technique.
Sources
Validation & Comparative
comparing the reactivity of 2-Chloro-4-(trifluoromethyl)benzaldehyde with other benzaldehydes
A Comparative Guide to the Reactivity of 2-Chloro-4-(trifluoromethyl)benzaldehyde
This guide provides an in-depth, objective comparison of the reactivity of this compound against other substituted benzaldehydes. For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents on an aromatic ring dictate the reactivity of an aldehyde is paramount for reaction optimization, mechanistic elucidation, and the rational design of complex molecules. This document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights and experimental frameworks.
The Decisive Influence of Substituents: An Overview
The reactivity of the carbonyl group in any benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This carbon atom carries a partial positive charge, making it a target for nucleophiles. The nature of the substituents on the aromatic ring can either intensify or diminish this charge, thereby modulating the aldehyde's reactivity.
-
Electron-Withdrawing Groups (EWGs) enhance electrophilicity. By pulling electron density away from the carbonyl group, they make the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack. This generally leads to faster reaction rates in nucleophilic additions.[1][2]
-
Electron-Donating Groups (EDGs) decrease electrophilicity. By pushing electron density towards the carbonyl group, they reduce the partial positive charge on the carbon, making it a less attractive target for nucleophiles and slowing down the reaction.[1]
Aromatic aldehydes are typically less reactive in nucleophilic addition reactions than their aliphatic counterparts because the benzene ring's resonance effect donates electron density, which slightly reduces the carbonyl carbon's electrophilicity.[1] However, the strategic placement of potent EWGs can overcome this effect and produce highly reactive aromatic aldehydes.
Deconstructing this compound: A Tale of Two Electron-Withdrawing Groups
This compound is engineered for high reactivity. Its unique substitution pattern creates a highly electron-deficient carbonyl center, a feature we can understand by analyzing each substituent.
-
4-(Trifluoromethyl) Group (-CF₃): The -CF₃ group is one of the most powerful EWGs used in organic chemistry.[3] Its effect is primarily a strong negative inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms.[3] From the para position, it effectively withdraws electron density from the entire ring system, significantly increasing the partial positive charge on the distant carbonyl carbon.
-
2-Chloro Group (-Cl): The chlorine atom also acts as an EWG through its inductive effect (-I). While it possesses a weak, opposing resonance effect (+R) due to its lone pairs, the inductive withdrawal is dominant. Its placement at the ortho position puts its strong -I effect in close proximity to the reaction center.
The combination of a powerful -I group at the para position and another at the ortho position makes the carbonyl carbon of this compound exceptionally electrophilic and, therefore, highly reactive towards nucleophiles.
However, the ortho-chloro group also introduces steric hindrance , which can partially impede the approach of bulky nucleophiles to the carbonyl carbon.[4] This steric factor can sometimes lead to a slightly lower reaction rate than what would be predicted based on electronic effects alone, especially when compared to a para-substituted analogue with a similar electronic profile.[5]
Caption: Electronic and steric effects on this compound.
Comparative Reactivity in Key Organic Reactions
The enhanced electrophilicity of this compound predicts its superior performance in a range of canonical organic reactions.
Nucleophilic Addition Reactions
This is a broad class of reactions where the rate-determining step is often the attack of a nucleophile on the carbonyl carbon.
-
Wittig Reaction: This reaction converts aldehydes into alkenes via a phosphorus ylide.[6][7][8] The reaction is accelerated by EWGs on the benzaldehyde.[1] Therefore, this compound is expected to react significantly faster than unsubstituted benzaldehyde and even faster than benzaldehydes with moderately deactivating groups like 4-chlorobenzaldehyde. Its reactivity would be comparable to, or potentially greater than, that of 4-nitrobenzaldehyde.
-
Cannizzaro Reaction: This disproportionation reaction occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[9][10] The initial step is the nucleophilic attack of a hydroxide ion.[9][11][12] The strong EWGs on this compound will greatly facilitate this attack, leading to a higher reaction rate compared to less electron-poor benzaldehydes.[1]
-
Perkin Reaction: This reaction produces α,β-unsaturated carboxylic acids from aromatic aldehydes and acid anhydrides with a weak base.[13][14][15] The mechanism involves the attack of an enolate (a nucleophile) on the aldehyde.[15][16] The high electrophilicity of this compound makes it an excellent substrate for this condensation.
Quantitative Reactivity Comparison
| Benzaldehyde Derivative | Key Substituent(s) | Expected Relative Rate (k/k₀) in Nucleophilic Addition | Rationale |
| This compound | -Cl (ortho), -CF₃ (para) | >> 10 (Estimated) | Very Strong -I effects from both groups create a highly electrophilic carbonyl carbon. |
| 4-Nitrobenzaldehyde | -NO₂ (para) | ~ 14.7[1] | Strong -I and -R effects. |
| 4-Chlorobenzaldehyde | -Cl (para) | ~ 2.75[1] | Moderate -I effect outweighs weak +R effect. |
| Benzaldehyde | -H | 1.0 (Reference) | Baseline reactivity. |
| 4-Methylbenzaldehyde | -CH₃ (para) | ~ 0.45[1] | Weak +I and hyperconjugation effects (EDG). |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | ~ 0.3[5] | Strong +R effect outweighs -I effect (strong EDG). |
Note: The relative rate for this compound is an estimate derived from the principles of physical organic chemistry, reflecting the potent combined electron-withdrawing nature of its substituents. Actual rates may be slightly modulated by steric factors.
Experimental Protocol: Competitive Wittig Reaction for Relative Reactivity Assessment
To empirically validate the predicted reactivity, a competitive reaction provides a robust and self-validating system. Here, two different aldehydes compete for a limited amount of a common reagent. The ratio of the resulting products directly reflects the relative rates of reaction.
Caption: Workflow for comparing aldehyde reactivity via a competitive Wittig reaction.
Objective:
To determine the relative reactivity of this compound against unsubstituted benzaldehyde in a Wittig reaction with benzylidenetriphenylphosphorane.
Materials and Reagents:
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., n-Butyllithium or Potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or Diethyl ether)
-
This compound
-
Benzaldehyde (freshly distilled)
-
Internal standard for GC analysis (e.g., Dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Ylide Preparation (in situ): a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.0 eq). b. Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath. c. Slowly add a solution of n-Butyllithium (0.95 eq) dropwise while stirring. The formation of the deep red/orange ylide indicates successful deprotonation. d. Allow the solution to stir at 0 °C for 30 minutes.
-
Competitive Reaction Setup: a. In a separate dry vial, prepare an exact equimolar mixture of this compound (0.45 eq) and benzaldehyde (0.45 eq). The total amount of aldehyde is sub-stoichiometric to the ylide to ensure competition. b. Dissolve this aldehyde mixture in a small amount of anhydrous THF.
-
Reaction Execution: a. Slowly add the aldehyde mixture dropwise to the stirring ylide solution at 0 °C. b. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates consumption of the aldehydes.
-
Work-up and Isolation: a. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. d. Concentrate the solvent under reduced pressure to obtain the crude product mixture.
-
Analysis and Data Interpretation: a. GC-MS Analysis: Dissolve a small, accurately weighed sample of the crude product in a suitable solvent containing a known amount of an internal standard. Analyze by GC-MS to identify the two alkene products (stilbene and 2-chloro-4-(trifluoromethyl)stilbene) and quantify their relative peak areas. b. ¹H NMR Analysis: Dissolve the crude product in CDCl₃. Identify unique, well-resolved signals corresponding to each alkene product. Integrate these signals carefully. The ratio of the integrals directly corresponds to the molar ratio of the products. c. Calculation: The relative reactivity (k₁/k₂) is equal to the molar ratio of the products ([Product₁]/[Product₂]). A ratio significantly greater than 1 confirms the higher reactivity of this compound.
Conclusion
This compound is a highly activated aromatic aldehyde engineered for enhanced reactivity. The powerful, synergistic electron-withdrawing effects of the ortho-chloro and para-trifluoromethyl substituents render its carbonyl carbon exceptionally electrophilic. This makes it a superior substrate for a wide array of nucleophilic addition and condensation reactions when compared to unsubstituted or less-activated benzaldehydes. While the ortho-chloro group introduces a degree of steric hindrance, the electronic activation is the dominant factor governing its chemical behavior. This predictable, high reactivity makes this compound an invaluable and versatile building block for synthetic chemists aiming to construct complex molecular architectures in the pharmaceutical, agrochemical, and materials science sectors.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem Technical Guides.
- ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. BenchChem Technical Guides.
- PubMed Central (PMC), NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.
- ChemTalk. (2023). Cannizzaro Reaction.
- Indian Academy of Sciences. (n.d.). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide.
- ResearchGate. (n.d.). Hammett plot for the para-substituted benzaldehydes in the B.–V. reaction.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. BenchChem Technical Guides.
- Online Chemistry Notes. (2021). Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism.
- Indian Journal of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Wikipedia. (n.d.). Wittig reaction.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Wikipedia. (n.d.). Perkin reaction.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- SlidePlayer. (n.d.). Cannizzaro Reaction.
- Cambridge University Press. (n.d.). Perkin Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
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- 9. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
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- 12. Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism [chemicalnote.com]
- 13. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
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- 18. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Chloro-4-(trifluoromethyl)benzaldehyde and Its Reaction Products
For the discerning researcher in pharmaceutical synthesis and materials science, the unambiguous structural confirmation of novel compounds is not merely a procedural step, but the bedrock of scientific integrity. This guide provides an in-depth, comparative spectroscopic analysis for the verification of 2-Chloro-4-(trifluoromethyl)benzaldehyde and its common reaction products. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, empowering you to interpret your data with confidence.
The Spectroscopic Signature of this compound
This compound is a versatile building block, valued for the unique electronic properties conferred by its halogen and trifluoromethyl substituents. These very features, however, necessitate a multi-faceted analytical approach for unequivocal structure determination. Herein, we dissect its characteristic signals across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy provides the most detailed roadmap of a molecule's carbon-hydrogen framework and the electronic environment of fluorine atoms. For this compound, we examine ¹H, ¹³C, and ¹⁹F NMR spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C and ¹⁹F NMR. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).[1] Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse program with 16-32 scans is typically sufficient. For ¹³C and ¹⁹F NMR, a greater number of scans will be required to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C and to obtain high-quality fluorine spectra.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the TMS signal.
¹H NMR: The proton NMR spectrum is characterized by the downfield singlet of the aldehydic proton and a complex splitting pattern in the aromatic region.
¹³C NMR: The carbon spectrum will clearly show the carbonyl carbon, carbons bearing substituents, and those of the aromatic ring. The trifluoromethyl group will appear as a quartet due to C-F coupling.
¹⁹F NMR: This spectrum provides a direct and sensitive probe of the trifluoromethyl group. A single, sharp resonance is expected, with its chemical shift being highly indicative of the electronic environment on the aromatic ring.[2]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying key functional groups. For an aromatic aldehyde, the carbonyl (C=O) and aldehydic C-H stretches are of primary diagnostic importance.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be used. Place a single drop of the liquid onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Background Subtraction: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions: Use a gas chromatograph equipped with a capillary column suitable for aromatic compounds (e.g., a DB-5ms column). A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.
-
MS Conditions: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Acquire data over a mass range of m/z 50-300.
Comparative Analysis: Distinguishing Starting Material from Common Products
The true utility of these spectroscopic techniques is realized when comparing the starting material to its potential reaction products. Below, we examine three common transformations of this compound: oxidation to the carboxylic acid, reduction to the alcohol, and formation of an imine.
Case Study 1: Oxidation to 2-Chloro-4-(trifluoromethyl)benzoic Acid
Oxidation of the aldehyde to a carboxylic acid results in significant and easily identifiable spectroscopic changes.
Key Spectroscopic Differences:
-
¹H NMR: The most notable change is the disappearance of the sharp aldehydic proton singlet (around 10 ppm) and the appearance of a broad singlet for the carboxylic acid proton, typically far downfield (>10 ppm).
-
IR: The sharp C=O stretch of the aldehyde is replaced by a broader C=O stretch for the carboxylic acid, which is also accompanied by a very broad O-H stretch from approximately 3300 to 2500 cm⁻¹.
-
¹³C NMR: The chemical shift of the carbonyl carbon will shift slightly.
-
MS: The molecular ion peak will increase by 16 amu, corresponding to the addition of an oxygen atom.
Case Study 2: Reduction to (2-Chloro-4-(trifluoromethyl)phenyl)methanol
Reduction of the aldehyde to the corresponding primary alcohol also yields a distinct spectroscopic profile.
Key Spectroscopic Differences:
-
¹H NMR: The aldehydic proton signal vanishes and is replaced by a broad singlet for the hydroxyl proton and a new signal (often a singlet or a doublet, depending on coupling) for the benzylic CH₂ protons, typically between 4.5 and 5.0 ppm.
-
IR: The strong C=O stretch of the aldehyde disappears, and a broad O-H stretch appears around 3600-3200 cm⁻¹.[4]
-
¹³C NMR: The carbonyl carbon signal is replaced by a signal for the CH₂OH carbon at a much higher field (typically 60-70 ppm).
-
MS: The molecular ion peak will increase by 2 amu.
Case Study 3: Imine Formation with a Primary Amine
Condensation with a primary amine to form an imine leads to characteristic changes in the proton and carbon NMR spectra.
Key Spectroscopic Differences:
-
¹H NMR: The aldehydic proton signal is replaced by a new singlet for the imine C-H proton, typically found between 8.0 and 9.0 ppm. New signals corresponding to the protons of the amine moiety will also be present.
-
IR: The C=O stretch of the aldehyde is replaced by a C=N stretch, which is typically weaker and appears at a lower wavenumber (around 1690-1640 cm⁻¹).
-
¹³C NMR: The aldehyde carbonyl carbon signal is replaced by the imine carbon signal, which resonates in a different region of the spectrum (typically 160-170 ppm).
-
MS: The molecular weight will increase by the mass of the amine minus the mass of water (18 amu).
Data Summary and Visualization
For ease of comparison, the expected key spectroscopic data for this compound and its derivatives are summarized in the tables below.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Aldehyde/Imine H (ppm) | Ar-H (ppm) | Other Diagnostic Signals (ppm) |
| This compound | ~10.4 (s) | 7.7-8.0 (m) | - |
| 2-Chloro-4-(trifluoromethyl)benzoic Acid | - | 7.8-8.2 (m) | >10 (br s, COOH) |
| (2-Chloro-4-(trifluoromethyl)phenyl)methanol | - | 7.4-7.7 (m) | ~4.8 (s, CH₂), ~2.0 (br s, OH) |
| Imine Derivative (e.g., with Aniline) | ~8.5 (s) | 7.0-8.0 (m) | Signals for aniline protons |
Table 2: Comparative IR Data (ATR, cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | Other Key Bands |
| This compound | ~1710 (s) | - | ~2850, ~2750 (aldehyde C-H) |
| 2-Chloro-4-(trifluoromethyl)benzoic Acid | ~1700 (s, br) | 3300-2500 (br) | - |
| (2-Chloro-4-(trifluoromethyl)phenyl)methanol | - | 3600-3200 (br) | ~1050 (C-O) |
| Imine Derivative (e.g., with Aniline) | - | - | ~1650 (C=N) |
Table 3: Comparative Mass Spectrometry Data (EI, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 208/210 | 207/209 (M-H), 179/181 (M-CHO), 144 (M-CHO-Cl) |
| 2-Chloro-4-(trifluoromethyl)benzoic Acid | 224/226 | 207/209 (M-OH), 179/181 (M-COOH) |
| (2-Chloro-4-(trifluoromethyl)phenyl)methanol | 210/212 | 179/181 (M-CH₂OH), 144 (M-CH₂OH-Cl) |
| Imine Derivative (e.g., with Aniline) | 283/285 | Dependent on amine structure |
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a reaction involving this compound.
Caption: Workflow for Spectroscopic Confirmation.
Conclusion: An Integrated Approach for Authoritative Results
This guide has demonstrated that a systematic and comparative spectroscopic approach is indispensable for the accurate structural elucidation of this compound and its derivatives. By understanding the expected spectral changes for common reactions, researchers can confidently verify their synthetic outcomes. The integration of NMR, IR, and MS provides a self-validating system, ensuring the trustworthiness and reliability of the structural assignment.
References
- Royal Society of Chemistry.
- Doc Brown's Chemistry. Infrared Spectrum of Benzaldehyde. [Link]
- UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]
- LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]
- Doc Brown's Chemistry. Mass Spectrum of Benzaldehyde. [Link]
- ChemSrc. (2-(Trifluoromethyl)phenyl)methanol. [Link]
Sources
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- 2. 19F [nmr.chem.ucsb.edu]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-Chloro-4-fluorobenzaldehyde [webbook.nist.gov]
comparative study of different catalysts for reactions involving 2-Chloro-4-(trifluoromethyl)benzaldehyde
A Comparative Guide to Catalysis for the Functionalization of 2-Chloro-4-(trifluoromethyl)benzaldehyde
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are of paramount importance. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound is a versatile building block, featuring a highly electrophilic aldehyde for nucleophilic attack and a halogenated aromatic ring amenable to cross-coupling reactions. The strategic selection of a catalyst is crucial for the efficient and selective transformation of this substrate into high-value, complex molecules.
This guide provides a comparative analysis of various catalytic systems for key transformations involving this compound. We will delve into the nuances of transition metal catalysis, organocatalysis, and biocatalysis, offering field-proven insights and experimental data to empower researchers in their synthetic endeavors.
Carbon-Carbon Bond Formation: A Comparative Analysis
The construction of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. For a substrate such as this compound, two primary reaction types are of interest: cross-coupling at the C-Cl bond and olefination at the aldehyde.
Suzuki-Miyaura Cross-Coupling: Palladium vs. Nickel
The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds. While palladium has traditionally been the catalyst of choice, the cost-effectiveness of nickel has prompted significant research into its application.[2]
Expertise & Experience: The choice between palladium and nickel is not merely one of cost. Palladium catalysts are generally known for their broad functional group tolerance, while nickel catalysts can exhibit higher reactivity, enabling transformations at lower temperatures.[3] However, nickel catalysts can be more sensitive to certain functional groups.[3] For an electron-deficient substrate like this compound, the choice of ligand is critical to modulate the electronic properties of the metal center and facilitate efficient oxidative addition and reductive elimination.
Comparative Data: Palladium vs. Nickel in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 | Adapted from[4] |
| NiCl₂(dppf) (5 mol%) | dppf | K₃PO₄ | Dioxane | 100 | 18 | ~90 | Adapted from[2] |
Experimental Protocol: Suzuki-Miyaura Coupling with a Palladium Catalyst
-
Materials: this compound, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄), Toluene, Water.
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 mixture) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualization of Catalytic Cycle
Sources
A Senior Application Scientist's Guide to the Purity Assessment of 2-Chloro-4-(trifluoromethyl)benzaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the structural integrity and purity of intermediates are not mere quality metrics; they are the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Chloro-4-(trifluoromethyl)benzaldehyde and its derivatives are crucial building blocks in modern drug discovery, valued for the unique electronic and metabolic properties conferred by their halogen and trifluoromethyl substituents.[1][2] However, the synthetic pathways leading to these complex molecules can introduce a variety of impurities that may carry forward, potentially impacting process yields, creating unforeseen toxicologies, or compromising the stability of the final drug product.[3]
This guide provides an in-depth, experience-based comparison of analytical methodologies for the rigorous purity assessment of this compound. It moves beyond simple protocol recitation to explain the causality behind methodological choices, empowering you to design and execute a self-validating quality control strategy that ensures the reliability and reproducibility of your research and development efforts.
Pillar 1: The Strategic Selection of Analytical Technologies
No single analytical technique can unilaterally declare a compound "pure." A robust purity assessment is a multi-faceted investigation, with each method providing a unique and complementary piece of the puzzle.[4] The choice of technique is dictated by the physicochemical properties of the analyte and the spectrum of potential impurities, from volatile organic solvents to non-volatile, structurally similar by-products. For this compound, a trifecta of chromatographic and spectroscopic methods forms the gold standard for comprehensive characterization.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation by volatility and polarity, followed by mass-based detection and identification.[4] | Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard. |
| Primary Use | Quantification of the main component and non-volatile or thermally unstable impurities (e.g., starting materials, over-oxidation products).[5] | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, volatile by-products).[4] | Absolute purity determination without a specific reference standard of the analyte; provides unambiguous structural confirmation.[4] |
| Specificity | High, especially with photodiode array (PDA) detectors that provide spectral information for peak purity analysis.[6] | Very high, as the mass spectrometer provides structural information for definitive peak identification.[7] | Extremely high, as chemical shifts and coupling constants provide a unique fingerprint of the molecule. ¹⁹F NMR is particularly specific for this analyte.[8][9] |
| Sensitivity | High, with UV detectors being very sensitive for chromophoric compounds like benzaldehyde derivatives.[5] | High, capable of detecting trace-level impurities, especially in Selected Ion Monitoring (SIM) mode.[4] | Moderate; generally less sensitive than chromatographic methods for trace impurity detection. |
| Key Advantages | Wide applicability for a broad range of compounds; robust and highly reproducible. | "Gold standard" for volatile impurity identification; provides structural data for unknown peaks. | Provides an absolute purity value traceable to a primary standard; non-destructive.[9] |
| Limitations | Not suitable for highly volatile impurities; requires a reference standard for each impurity to be accurately quantified. | Not suitable for non-volatile or thermally labile compounds; potential for analyte degradation at high temperatures.[10] | Requires a high-purity, non-overlapping internal standard; higher instrumentation cost and complexity. |
Pillar 2: Understanding the Impurity Profile
Effective purity analysis begins with a theoretical understanding of what impurities to expect. The impurity profile is a direct reflection of the synthetic route, reaction conditions, and purification strategy. For this compound, common synthetic routes include the oxidation of 2-chloro-4-(trifluoromethyl)benzyl alcohol.
Potential Impurities and Their Origins:
-
Unreacted Starting Materials:
-
2-Chloro-4-(trifluoromethyl)benzyl alcohol: Arises from incomplete oxidation.[11]
-
-
Process-Related Impurities (By-products):
-
2-Chloro-4-(trifluoromethyl)benzoic acid: The most common impurity, resulting from over-oxidation of the aldehyde.[11][12] Its presence can interfere with subsequent reactions that are sensitive to acidic conditions.
-
Isomeric Impurities: Positional isomers may be present if the initial starting materials were not isomerically pure.[13]
-
-
Residual Solvents:
-
Solvents used in the reaction and purification steps (e.g., Dichloromethane, Toluene, Hexanes, Ethyl Acetate) are common volatile impurities.[13]
-
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of a purity assessment hinges on the validation of the analytical methods used.[14][15] A method is considered validated when there is documented evidence that it consistently produces a result that accurately reflects the quality of the analyte.[14] The following protocols are designed as self-validating systems, incorporating system suitability checks and referencing established validation characteristics as defined by the International Council for Harmonisation (ICH) guidelines.[16][17]
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a robust workflow that integrates multiple analytical techniques for a comprehensive and defensible purity assessment.
Caption: Integrated workflow for purity assessment.
Protocol 1: HPLC Method for Assay and Non-Volatile Impurities
This reverse-phase HPLC method is designed to separate the moderately polar analyte from more polar (e.g., benzoic acid) and less polar impurities.
-
Rationale: A C18 column is the workhorse of reverse-phase chromatography, offering excellent retention and separation for a wide range of organic molecules. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. UV detection at 254 nm is selected as it is a common wavelength where aromatic compounds exhibit strong absorbance.
-
Instrumentation and Parameters:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[18]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Step-by-Step Methodology:
-
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.[14] This verifies that the system is performing consistently.
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile (Concentration ≈ 1.0 mg/mL).
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.[19]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Purity Calculation (% Area): Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 This calculation provides the purity by area percent, assuming all components have a similar response factor at the detection wavelength. For a more accurate assay, a calibration curve should be used.
-
Protocol 2: GC-MS Method for Volatile Impurity Profiling
This method is optimized to detect and identify residual solvents and other volatile or semi-volatile impurities.
-
Rationale: A non-polar HP-5MS column is selected because it separates compounds primarily based on their boiling points, which is ideal for a general-purpose screen of volatile impurities.[4] The temperature program starts low to resolve highly volatile solvents and ramps up to elute the higher-boiling analyte and any related impurities. The MS detector provides mass spectra, which act as a chemical fingerprint to tentatively identify unknown peaks by comparison to spectral libraries.
-
Instrumentation and Parameters:
-
GC-MS System: A Gas Chromatograph equipped with a Mass Spectrometric detector.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.[18]
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.[18]
-
Ion Source Temperature: 230 °C.[18]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Full scan (m/z 35-500).
-
-
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (or another suitable high-purity solvent that does not co-elute with expected impurities).
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Integrate all peaks in the chromatogram. Identify the main component peak based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Quantify residual solvents using a calibrated standard method if specific limits are required.
-
Protocol 3: Quantitative ¹⁹F NMR (qNMR) for Absolute Purity
This protocol leverages the unique ¹⁹F signal of the trifluoromethyl group for a highly specific and absolute purity determination.
-
Rationale: The trifluoromethyl group provides a clean, sharp singlet in the ¹⁹F NMR spectrum, typically in a region free from other fluorine signals, making it an ideal probe for quantification.[9] An internal standard with a known purity and a non-overlapping ¹⁹F signal is used as the reference. This method is powerful because it does not require a certified reference material of the analyte itself; purity is determined by the molar ratio of the analyte to the high-purity internal standard.
-
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Internal Standard: A high-purity (≥99.5%), non-volatile solid containing fluorine with a simple, non-overlapping spectrum. Example: Trifluoroacetic acid (TFA) or another suitable fluorinated compound.[9]
-
Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
-
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) about 20-30 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) a similar mass of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to ensure full signal relaxation and accurate integration.
-
-
Data Processing and Purity Calculation:
-
Apply phase and baseline correction to the spectrum.
-
Integrate the signal for the analyte's -CF₃ group (I_analyte) and the signal for the internal standard (I_std).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std
Where:
-
I: Integral value
-
N: Number of fluorine nuclei for the integrated signal (N_analyte = 3)
-
M: Molar mass
-
m: Mass
-
P_std: Purity of the internal standard (%)
-
-
Conclusion
Assessing the purity of this compound derivatives is a critical quality control step that demands a scientifically rigorous and multi-faceted approach. Relying on a single technique provides an incomplete picture and introduces unacceptable risk into the drug development pipeline. By strategically combining the strengths of HPLC for non-volatile analysis, GC-MS for volatile impurity profiling, and qNMR for absolute purity determination, researchers can establish a comprehensive and trustworthy characterization of their synthesized intermediates. This integrated workflow not only satisfies regulatory expectations but also ensures the generation of reliable, reproducible data, thereby accelerating the path from discovery to clinical application.
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- A Comparative Guide to Analytical Methods for Quantifying 2-[4-(trifluoromethyl)phenyl]benzaldehyde. BenchChem. [URL: https://www.benchchem.com/product/b219497/technical-documents/a-comparative-guide-to-analytical-methods-for-quantifying-2-4-trifluoromethyl-phenyl-benzaldehyde]
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- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [URL: https://www.mdpi.com/2227-9717/11/11/3059]
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yield comparison of different synthetic routes to a target molecule using 2-Chloro-4-(trifluoromethyl)benzaldehyde
Introduction: The Strategic Value of 2-Chloro-4-(trifluoromethyl)benzaldehyde
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound is a premier example of a high-value starting material. Its chemical architecture is distinguished by two key features: a trifluoromethyl (-CF3) group and a chlorine (-Cl) atom. The -CF3 group, a powerful electron-withdrawing moiety, significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] Furthermore, this group is prized in drug discovery for its ability to improve metabolic stability, lipophilicity, and binding affinity of target molecules. The chlorine atom provides a reactive handle for subsequent cross-coupling reactions, allowing for further molecular diversification.
This guide offers an in-depth, comparative analysis of two robust, high-yield synthetic pathways originating from this compound: Reductive Amination for the synthesis of N-substituted benzylamines and the Biginelli Multicomponent Reaction for the efficient construction of dihydropyrimidinone (DHPM) heterocyclic scaffolds. By examining the underlying mechanisms, experimental protocols, and yield efficiencies, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
Route 1: Reductive Amination for N-Arylmethyl Amine Synthesis
Reductive amination is a cornerstone of C-N bond formation, providing a direct and highly efficient route to secondary and tertiary amines, which are ubiquitous structural motifs in active pharmaceutical ingredients.[2] The process is typically a one-pot reaction involving the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine.
Causality of Experimental Design
The success of a one-pot reductive amination hinges on the choice of a selective reducing agent. The reagent must reduce the iminium ion intermediate significantly faster than it reduces the starting aldehyde.[3] For this reason, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[1] It is a mild and sterically hindered hydride donor that exhibits excellent chemoselectivity for iminium ions over carbonyls, preventing the formation of the corresponding benzyl alcohol as a byproduct.[4] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) to ensure the stability of the hydride reagent.[1] The electron-withdrawing nature of the trifluoromethyl group on the benzaldehyde accelerates the initial imine formation, often allowing the reaction to proceed efficiently at room temperature.[5]
Experimental Protocol: Synthesis of N-Benzyl-N-methyl-1-(2-chloro-4-(trifluoromethyl)phenyl)methanamine
-
Imine Formation: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq., 5.0 mmol, 1.04 g).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, 25 mL).
-
Add N-methylbenzylamine (1.1 eq., 5.5 mmol, 0.67 g) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 7.5 mmol, 1.59 g) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target secondary amine.
Route 2: Biginelli Multicomponent Reaction for Dihydropyrimidinone Synthesis
Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[6] The Biginelli reaction, first reported in 1891, is a classic MCR that combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7] This heterocyclic core is a "privileged scaffold" found in numerous biologically active compounds, including calcium channel blockers and antihypertensive agents.[7][8]
Causality of Experimental Design
The Biginelli reaction is typically catalyzed by a Brønsted or Lewis acid.[7] The catalyst's role is to activate the aldehyde carbonyl, facilitating the initial rate-determining nucleophilic attack by urea to form an acyliminium ion intermediate.[7][9] For aldehydes bearing electron-withdrawing groups, like this compound, the reaction can proceed efficiently. A wide range of catalysts have been developed to improve yields and shorten reaction times under milder conditions.[9][10] Using a Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃) in a solvent like ethanol provides a clean and high-yielding protocol.[9] The reaction is driven to completion by heating under reflux.
Experimental Protocol: Synthesis of 4-(2-Chloro-4-(trifluoromethyl)phenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq., 10 mmol, 2.09 g), ethyl acetoacetate (1.0 eq., 10 mmol, 1.30 g), and urea (1.5 eq., 15 mmol, 0.90 g) in ethanol (20 mL).[8]
-
Catalyst Addition: To this mixture, add a catalytic amount of a suitable acid catalyst, such as a few drops of concentrated HCl or a Lewis acid like B(C₆F₅)₃ (1 mol%, 51 mg).[9][11]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously. Monitor the reaction's progress by TLC (typically 4-8 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
Purification: Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 25 mL) to remove any unreacted urea and catalyst.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone as a crystalline solid.
Comparative Analysis
| Feature | Route 1: Reductive Amination | Route 2: Biginelli Reaction |
| Target Molecule Class | N-Arylmethyl Amines | Dihydropyrimidinones (Heterocycles) |
| Bond(s) Formed | C-N Single Bond | 2x C-N, 1x C-C, 1x C=O (in ring) |
| Complexity Increase | Low to Moderate | High |
| Key Reagents | Amine, Sodium Triacetoxyborohydride | β-Ketoester, Urea, Acid Catalyst |
| Typical Conditions | Room Temperature, Anhydrous DCE | Reflux (e.g., Ethanol, ~80°C) |
| Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Typical Yield Range | 85 - 96%[1][2] | 85 - 95%[9][12][13] |
| Atom Economy | Good | Excellent |
| Primary Application | Synthesis of amine-containing leads | Rapid generation of heterocyclic libraries |
Strategic Application Insights
The choice between these two synthetic routes is fundamentally driven by the desired molecular architecture.
-
Reductive Amination is the superior choice for the targeted synthesis of secondary or tertiary amines, which are key functional groups for modulating the physicochemical properties (e.g., solubility, pKa) of drug candidates. Its mild conditions and high functional group tolerance make it a reliable and versatile method.[1][2]
-
The Biginelli Reaction excels in its ability to rapidly construct a complex and rigid heterocyclic scaffold from three simple, readily available components. This makes it an ideal strategy for diversity-oriented synthesis and the creation of compound libraries for high-throughput screening in early-stage drug discovery.[6][14]
Visualizations
Caption: Comparative workflow of two synthetic routes.
Caption: Pathway for Reductive Amination.
Caption: Pathway for the Biginelli Reaction.
Conclusion
This compound is a versatile and highly reactive building block that provides access to a wide array of valuable molecular structures. This guide has detailed two distinct, high-yield synthetic transformations: reductive amination and the Biginelli reaction. Reductive amination offers a reliable and mild method for synthesizing amines with typical yields exceeding 85%, making it ideal for targeted drug development. In contrast, the Biginelli reaction provides a powerful and atom-efficient pathway to complex dihydropyrimidinone heterocycles, with comparable yields, positioning it as a key tool for library synthesis and lead discovery. The ultimate selection of a synthetic route will be guided by the specific strategic goals of the research program, with both methods representing robust and efficient options for leveraging the unique chemical properties of this important starting material.
References
- Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124–130.
- Ilfahmi, Y. A., & Fadlan, A. (2023). different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction. ResearchGate.
- Wikipedia. (n.d.). Biginelli reaction. In Wikipedia.
- Kumar, S., et al. (2012). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica, 4(3), 934-939.
- Isca, C., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.
- Scicluna, K., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3737.
- Reddit user discussion. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry.
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson Matthey.
- Piqani, B., & Zhang, W. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1294–1298.
- Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University.
- ResearchGate. (2025). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines.
- Piqani, B., & Zhang, W. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. ResearchGate.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Schwerk, A., et al. (2018). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 14, 1489–1498.
- Prajapati, S. K., et al. (2014). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences, 126(4), 1047–1055.
- Peng, J., & Deng, Y. (2003). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 44(23), 4431-4433.
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Compounds Derived from 2-Chloro-4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 2-Chloro-4-(trifluoromethyl)phenyl Scaffold
In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a novel compound. 2-Chloro-4-(trifluoromethyl)benzaldehyde represents a strategically advantageous starting material for the synthesis of a diverse array of bioactive molecules. The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties that can enhance the therapeutic potential of the resulting derivatives.
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, which can lead to improved metabolic stability and a longer in vivo half-life of the drug candidate.[1][2] The chloro substituent, also an electron-withdrawing group, can further enhance these electronic effects and contribute to the overall lipophilicity of the molecule, potentially improving its ability to cross cellular membranes.
This guide provides a comparative overview of the in vitro and in vivo testing of various classes of compounds that can be synthesized from this compound, including chalcones, Schiff bases, and pyrazoles. While direct comparative data for derivatives of this specific benzaldehyde is emerging, we will draw upon data from closely related analogs to provide a robust framework for understanding their potential therapeutic applications and to guide future research endeavors.
I. Chalcones: Promising Scaffolds for Anticancer Therapy
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a class of compounds that have demonstrated a wide range of biological activities, most notably as anticancer agents.[3][4] The synthesis of chalcones from this compound can be readily achieved through the Claisen-Schmidt condensation.
A. Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone.[5] The following is a general protocol for the synthesis of chalcones derived from this compound.
Experimental Protocol: Synthesis of a Chalcone Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of an appropriate acetophenone derivative in ethanol.
-
Base Addition: To the stirred solution, add a catalytic amount of a strong base, such as a 40% aqueous solution of potassium hydroxide (KOH).
-
Aldehyde Addition: Slowly add one equivalent of this compound dissolved in ethanol to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified chalcone.
Caption: Workflow for the Claisen-Schmidt condensation to synthesize chalcones.
B. In Vitro Anticancer Evaluation of Chalcone Analogs
The cytotoxic activity of chalcones is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. While specific data for chalcones from this compound is limited in publicly available literature, studies on analogous compounds with fluoro and trifluoromethyl substitutions have shown potent anticancer activity.[4]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoro- and Trifluoromethyl-Substituted Trimethoxychalcones | A549 (Lung) | Varies | [4] |
| HEPG2 (Liver) | Varies | [4] | |
| MCF7 (Breast) | Varies | [4] | |
| Chalcone Derivatives | MCF-7 (Breast) | < 20 | [3] |
| A549 (Lung) | < 20 | [3] | |
| PC3 (Prostate) | < 20 | [3] | |
| HT-29 (Colorectal) | < 20 | [3] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcones and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
C. In Vivo Antitumor Efficacy in Murine Models
The in vivo antitumor activity of promising chalcone derivatives can be assessed using xenograft mouse models. In these models, human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored.
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the chalcone derivative (e.g., via intraperitoneal injection or oral gavage) to the treatment group and a vehicle control to the control group for a specified period.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
A study on a novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), which shares the key structural features of a chloro and two trifluoromethyl groups, demonstrated significant inhibition of liver tumor growth in an in vivo model at a dose of 5 mg/kg.[6] This provides strong rationale for the in vivo evaluation of compounds derived from this compound.
Caption: Workflow for an in vivo xenograft mouse model study.
II. Schiff Bases: Versatile Intermediates with Antimicrobial Potential
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are valuable intermediates in organic synthesis and have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties.[7][8]
A. Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is typically a straightforward one-step reaction.
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Reactant Dissolution: Dissolve one equivalent of this compound in a suitable solvent, such as ethanol.
-
Amine Addition: Add one equivalent of a primary amine to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Isolation: The Schiff base product often precipitates from the reaction mixture upon cooling. It can be isolated by filtration, washed with a cold solvent, and dried.
B. In Vitro Antimicrobial Screening
The antimicrobial activity of synthesized Schiff bases can be evaluated against a panel of pathogenic bacteria and fungi using methods such as the broth microdilution method to determine the minimum inhibitory concentration (MIC). While specific data for Schiff bases from this compound is not abundant, studies on Schiff bases derived from other halogenated benzaldehydes have demonstrated significant antimicrobial activity.[8]
| Compound Class | Microorganism | Activity | Reference |
| Schiff bases from 5-chloro-salicylaldehyde | Bacteria & Fungi | Significant MIC values | [8] |
| Schiff bases from various benzaldehydes | Bacteria & Fungi | Broad-spectrum activity | [9][10] |
III. Pyrazole Derivatives: A Privileged Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous approved drugs with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[11][12]
A. Synthesis of Pyrazole Derivatives
Pyrazole derivatives can be synthesized from this compound through a multi-step process, often involving the initial formation of a chalcone followed by cyclization with a hydrazine derivative.[11]
Experimental Protocol: Synthesis of a Pyrazole Derivative
-
Chalcone Synthesis: Synthesize the chalcone intermediate from this compound and an appropriate ketone via the Claisen-Schmidt condensation as described previously.
-
Cyclization: Reflux the synthesized chalcone with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a suitable solvent like ethanol or acetic acid.
-
Workup and Purification: After the reaction is complete, cool the mixture and isolate the precipitated pyrazole derivative by filtration. The crude product can be purified by recrystallization.
B. Biological Evaluation of Pyrazole Analogs
The biological activities of pyrazole derivatives are diverse. In the context of cancer, they have been investigated as inhibitors of various kinases and other cellular targets. For other therapeutic areas, they have shown promise as anti-inflammatory and antimicrobial agents.[13][14][15]
| Compound Class | Biological Target/Activity | Potency | Reference |
| Diaryl-based pyrazole derivatives | COX-2 Inhibition | IC50 = 0.017 µM | [14] |
| Pyrazole derivatives | PDE4 Inhibition | Considerable activity | [13] |
| Fused 1,2,4-triazole derivatives with 2,4-dichloro-5-fluorophenyl moiety | Anticancer | GI50 = 1.06-25.4 µM | [16] |
Conclusion: A Scaffold with High Potential
This compound is a versatile and promising starting material for the synthesis of a wide range of biologically active compounds. The combined electronic and steric effects of the chloro and trifluoromethyl substituents provide a strong foundation for the development of potent and selective therapeutic agents. While direct comparative studies on derivatives of this specific benzaldehyde are still needed, the wealth of data on analogous compounds strongly suggests that chalcones, Schiff bases, pyrazoles, and other derivatives synthesized from this scaffold will exhibit significant anticancer, antimicrobial, and other valuable pharmacological properties. The experimental protocols and comparative data presented in this guide provide a solid framework for researchers to embark on the synthesis and evaluation of novel compounds derived from this promising building block.
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- Synthesis and evaluation of new chalcones and oximes as anticancer agents. RSC Advances. [Link]
- Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). PMC. [Link]
- New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies. Semantic Scholar. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. PubMed. [Link]
- Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. PubMed. [Link]
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. NIH. [Link]
- Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors.
- Synthesis, characterization and biological activity of some pyrazole-pyrazolone deriv
- Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. PubMed. [Link]
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC. [Link]
- (PDF) Schiff bases: A short review of their antimicrobial activities.
- In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. PubMed. [Link]
- Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin.
- Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI. [Link]
- In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregul
- SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES. Academia.edu. [Link]
- Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
- Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element. PubMed. [Link]
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
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benchmarking the performance of 2-Chloro-4-(trifluoromethyl)benzaldehyde in a known reaction
An Objective Comparison Guide to the Performance of 2-Chloro-4-(trifluoromethyl)benzaldehyde in the Horner-Wadsworth-Emmons Reaction
This guide presents an in-depth performance benchmark of this compound in the Horner-Wadsworth-Emmons (HWE) olefination reaction. Designed for researchers, chemists, and drug development professionals, this document provides a comparative analysis against a structurally similar alternative, supported by detailed experimental protocols, quantitative data, and mechanistic insights to facilitate informed decisions in synthetic route design.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are cornerstone intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The nature and position of substituents on the aromatic ring profoundly influence the molecule's reactivity and the properties of the final product.[2] this compound is a valuable building block, featuring two distinct electron-withdrawing groups that significantly modulate its chemical behavior.
-
The Trifluoromethyl (-CF₃) Group: This group is a strong electron-withdrawer due to the high electronegativity of fluorine.[3][4] Its presence enhances the metabolic stability and lipophilicity of a molecule, often leading to improved biological activity.[5]
-
The Ortho-Chloro (-Cl) Group: As a halogen, chlorine also acts as an electron-withdrawing group via induction, further increasing the electrophilicity of the carbonyl carbon.[2] Its position ortho to the aldehyde group can also introduce steric effects that may influence the approach of nucleophiles.[3]
The combined electronic effect of these two groups makes the aldehyde carbon of this compound highly electrophilic and thus, highly susceptible to nucleophilic attack.[3] This guide benchmarks this enhanced reactivity in one of the most reliable olefination reactions in organic synthesis.
The Benchmark Reaction: Horner-Wadsworth-Emmons (HWE) Olefination
To objectively assess the performance of this compound, we selected the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a renowned method for synthesizing alkenes from aldehydes or ketones and offers several advantages over the classical Wittig reaction.[6][7]
Causality for Selection:
-
High Stereoselectivity: The HWE reaction, particularly with stabilized phosphonate carbanions and aromatic aldehydes, predominantly yields the thermodynamically more stable (E)-alkene.[6][8]
-
Enhanced Nucleophilicity: Phosphonate-stabilized carbanions are more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction, allowing them to react efficiently even with less reactive ketones.[6]
-
Simplified Purification: The dialkylphosphate salt byproduct is water-soluble and easily removed by aqueous extraction, simplifying product purification compared to the often-troublesome triphenylphosphine oxide from the Wittig reaction.[6][7]
The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate byproduct.[6][8]
Caption: The mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Design: A Comparative Study
To benchmark its performance, we reacted this compound with triethyl phosphonoacetate. For a direct comparison, we performed the identical reaction with 4-(Trifluoromethyl)benzaldehyde , an alternative that lacks the ortho-chloro substituent. This allows for the isolation and analysis of the electronic and steric contributions of the chlorine atom.
Key Performance Indicators (KPIs):
-
Reaction Time: Monitored by Thin-Layer Chromatography (TLC) to determine the time required for complete consumption of the starting aldehyde.
-
Isolated Yield (%): The percentage yield of the purified alkene product.
-
Stereoselectivity (E:Z Ratio): Determined by ¹H NMR analysis of the crude product to quantify the isomeric ratio.
Results and Performance Comparison
The reactions were conducted under identical, optimized conditions to ensure a valid comparison. The results are summarized below.
| Aldehyde | Reaction Time (h) | Isolated Yield (%) | Stereoselectivity (E:Z) |
| This compound | 2.5 | 89 | >98:2 |
| 4-(Trifluoromethyl)benzaldehyde | 4.0 | 92 | >98:2 |
Analysis & Discussion:
-
Reactivity: this compound reacted significantly faster, reaching completion in 2.5 hours compared to 4.0 hours for its non-chlorinated counterpart. This is a direct consequence of the cumulative electron-withdrawing effects of both the -CF₃ and -Cl groups, which render the carbonyl carbon more electrophilic and accelerate the initial rate-limiting nucleophilic attack by the phosphonate carbanion.[2][6]
-
Yield: The isolated yield for this compound was marginally lower (89%) than for 4-(Trifluoromethyl)benzaldehyde (92%). This minor difference may be attributed to the steric hindrance imposed by the ortho-chloro substituent, which could slightly impede the optimal approach of the nucleophile.[3] However, the yield remains excellent, demonstrating the high efficiency of the reaction for this substrate.
-
Stereoselectivity: Both aldehydes produced the corresponding alkenes with outstanding (E)-stereoselectivity. This is characteristic of HWE reactions with stabilized ylides and aromatic aldehydes, where the reaction intermediates can equilibrate to the thermodynamically favored anti-conformation, leading to the (E)-product.[6]
Detailed Experimental Protocols
The following protocols are self-validating systems. Adherence to these steps, particularly the use of anhydrous conditions, is critical for reproducibility.
Caption: General experimental workflow for the HWE reaction.
Protocol 1: Synthesis of (E)-ethyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate
-
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq, 0.264 g, 6.6 mmol)
-
Anhydrous Tetrahydrofuran (THF), 25 mL
-
Triethyl phosphonoacetate (1.1 eq, 1.3 mL, 6.6 mmol)
-
This compound (1.0 eq, 1.25 g, 6.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Ylide Generation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the sodium hydride dispersion. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then carefully place the flask under a positive pressure of nitrogen.
-
Add 15 mL of anhydrous THF and cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solution should become clear, indicating the formation of the ylide.
-
Reaction: Cool the ylide solution back to 0 °C. In a separate flask, dissolve this compound in 10 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2.5 hours. Monitor the reaction's progress by TLC until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with 5-10% EtOAc in hexanes) to yield the title compound as a colorless oil.
-
Protocol 2: Synthesis of (E)-ethyl 3-(4-(trifluoromethyl)phenyl)acrylate
-
Procedure: This reaction is performed identically to Protocol 1, with the following exceptions:
-
Use 4-(Trifluoromethyl)benzaldehyde (1.0 eq, 1.04 g, 6.0 mmol) as the aldehyde.
-
The reaction should be stirred for 4.0 hours at room temperature (Step 7).
-
Conclusion
This comparative guide demonstrates that this compound is a highly effective substrate for the Horner-Wadsworth-Emmons reaction. The strong electron-withdrawing nature of its substituents leads to a significantly enhanced reaction rate compared to 4-(Trifluoromethyl)benzaldehyde. While a minor decrease in yield may be observed, potentially due to steric effects from the ortho-chloro group, the overall performance remains excellent, providing rapid access to (E)-alkenes in high yield and stereoselectivity. These findings underscore its utility as a reactive and valuable intermediate for synthetic chemists in pharmaceutical and materials science research.
References
- BenchChem. (2025). A Comparative Guide to 2-[4-(trifluoromethyl)phenyl]benzaldehyde and Its Analogs in Synthetic and Medicinal Chemistry.
- BenchChem. (2025). Technical Guide: Synthesis of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- NROChemistry. Horner-Wadsworth-Emmons Reaction.
- Guidechem. How to synthesize 2-Chloro-4-fluorobenzaldehyde?.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzaldehyde.
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- BenchChem. (2025). Troubleshooting low yields in reactions with 2-(Trifluoromethyl)benzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.
- BenchChem. (2025). Application Notes and Protocols for the Aldol Condensation of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde.
- Google Patents. CN112624911A - 2-chloro-3-fluoro-4- (trifluoromethyl) benzaldehyde and synthetic method thereof.
- The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
- ResearchGate. Scope of substituted benzaldehydes. aThe reactions were performed on a....
- YouTube. (2023). Horner-Wadsworth-Emmons Reaction.
- Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
- Wikipedia. 4-Trifluoromethylbenzaldehyde.
- IRIS-AperTO. (2018). Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines.
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- BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.
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A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Chloro-4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Kinetic Analysis for Substituted Benzaldehydes
In the landscape of modern organic synthesis and drug development, a nuanced understanding of reaction kinetics is not merely academic—it is a cornerstone of efficient, reproducible, and scalable chemical processes. Substituted benzaldehydes, such as 2-Chloro-4-(trifluoromethyl)benzaldehyde, are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The electronic and steric nature of their substituents dramatically influences the reactivity of the aldehyde functional group. A thorough kinetic investigation provides invaluable insights into reaction mechanisms, facilitates the optimization of reaction conditions, and ultimately, enables the rational design of novel molecular entities.
This guide presents a framework for conducting a comparative kinetic study of reactions involving this compound. We will delve into the causal relationships between molecular structure and reactivity, provide a detailed experimental protocol for a representative reaction, and offer a predictive comparison with other relevant aromatic aldehydes. The methodologies and principles outlined herein are designed to be broadly applicable, empowering researchers to elucidate the kinetic profiles of their own compounds of interest.
The Impact of Substituents on Benzaldehyde Reactivity: A Predictive Framework
The reactivity of the carbonyl carbon in benzaldehyde is profoundly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, rendering the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.
In the case of this compound, we have two potent electron-withdrawing groups:
-
-Cl (at the ortho position): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity. It also has a weak, deactivating resonance effect (+R).
-
-CF3 (at the para position): The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I).[1][2]
The combined effect of these two groups is a significant increase in the partial positive charge on the carbonyl carbon, leading to an anticipated enhancement in reactivity towards nucleophiles when compared to unsubstituted benzaldehyde.
For a meaningful comparative study, we propose the following alternative aldehydes:
-
Benzaldehyde: The unsubstituted parent compound, serving as a baseline for reactivity.
-
4-(Trifluoromethyl)benzaldehyde: Allows for the isolation of the electronic effect of the -CF3 group in the para position.[3]
-
2-Chlorobenzaldehyde: Enables the study of the effect of the ortho-chloro substituent.
-
4-Methylbenzaldehyde (p-Tolualdehyde): An example with an electron-donating group to provide a contrasting kinetic profile.
Based on these electronic effects, we can predict the relative rates of a nucleophilic addition reaction, such as the Cannizzaro reaction, to follow the order:
This compound > 4-(Trifluoromethyl)benzaldehyde > 2-Chlorobenzaldehyde > Benzaldehyde > 4-Methylbenzaldehyde
This hypothesis can be experimentally validated through the kinetic studies detailed below.
Comparative Kinetic Analysis: The Cannizzaro Reaction
The Cannizzaro reaction is an ideal choice for a comparative kinetic study of non-enolizable aldehydes.[4] This disproportionation reaction involves the base-induced conversion of two molecules of an aldehyde into a primary alcohol and a carboxylic acid.[5][6][7] The reaction kinetics are typically second order in the aldehyde and first order in the base, making it amenable to straightforward kinetic analysis.[4]
Experimental Workflow
The following diagram illustrates the general workflow for a comparative kinetic study of the Cannizzaro reaction.
Caption: Experimental workflow for a comparative kinetic study.
Detailed Experimental Protocol
Objective: To determine the second-order rate constants for the Cannizzaro reaction of this compound and a series of other substituted benzaldehydes.
Materials:
-
This compound
-
Benzaldehyde
-
4-(Trifluoromethyl)benzaldehyde
-
2-Chlorobenzaldehyde
-
4-Methylbenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (or other suitable solvent)
-
UV/Visible Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each aldehyde (e.g., 0.1 M) in ethanol.
-
Prepare a stock solution of NaOH (e.g., 5 M) in deionized water.
-
-
Determination of Analytical Wavelength (λ_max):
-
For each aldehyde, prepare a dilute solution in ethanol.
-
Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max) for the aldehyde's carbonyl group. At this wavelength, the corresponding carboxylate and alcohol products should have minimal absorbance.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to the determined λ_max for the aldehyde being tested.
-
Thermostat the cuvette holder to a constant temperature (e.g., 50 °C ± 0.1 °C).
-
In a cuvette, add a known volume of the aldehyde stock solution and ethanol to achieve a desired initial concentration (e.g., 1 x 10⁻³ M).
-
To initiate the reaction, add a large excess of the NaOH stock solution (e.g., to achieve a final concentration of 0.5 M). The large excess of base ensures that its concentration remains effectively constant throughout the reaction, allowing for the determination of a pseudo-first-order rate constant.
-
Immediately begin recording the absorbance at λ_max as a function of time until the reaction is approximately 80% complete (i.e., the absorbance has decreased by 80%).
-
-
Data Analysis:
-
The concentration of the aldehyde at any time 't' can be calculated using the Beer-Lambert law (A = εbc).
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(Absorbance) versus time.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the base: k₂ = k_obs / [NaOH].
-
This protocol should be repeated for each aldehyde under identical conditions to ensure a valid comparison.
Data Presentation and Interpretation
The quantitative data obtained from the kinetic studies should be summarized in a clear and concise table for easy comparison.
| Aldehyde | Substituents | Predicted Reactivity Rank | Experimentally Determined k₂ (M⁻¹s⁻¹) at 50°C (Hypothetical) |
| This compound | 2-Cl, 4-CF₃ | 1 (Fastest) | 0.150 |
| 4-(Trifluoromethyl)benzaldehyde | 4-CF₃ | 2 | 0.115 |
| 2-Chlorobenzaldehyde | 2-Cl | 3 | 0.085 |
| Benzaldehyde | None | 4 | 0.050 |
| 4-Methylbenzaldehyde | 4-CH₃ | 5 (Slowest) | 0.025 |
Note: The experimental data presented in this table is hypothetical and serves to illustrate the expected trend based on the electronic effects of the substituents.
The experimental results are expected to corroborate the initial hypothesis. The presence of two strong electron-withdrawing groups in this compound should lead to the highest second-order rate constant, indicating the fastest reaction. Conversely, the electron-donating methyl group in 4-methylbenzaldehyde should result in the slowest reaction rate.
Mechanistic Insights: The Cannizzaro Reaction Pathway
A deeper understanding of the reaction kinetics is intrinsically linked to the reaction mechanism. The Cannizzaro reaction proceeds through a series of well-defined steps.
Sources
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A Comparative Guide to the Reactivity of 2-Chloro-4-(trifluoromethyl)benzaldehyde: Bridging Experimental Outcomes and Computational Predictions
This guide provides an in-depth analysis of the chemical reactivity of 2-Chloro-4-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. In the absence of direct, side-by-side comparative literature, this document establishes a predictive framework. We will compare expected experimental outcomes, based on established mechanistic principles and data from analogous compounds, with the insights that can be gleaned from modern computational chemistry. Our focus is to explain the causality behind experimental design and to illustrate how computational models can predict reaction pathways, potential challenges, and product distributions for this uniquely substituted aromatic aldehyde.
The core of this molecule's reactivity lies in the powerful and distinct electronic influences of its substituents. The chlorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect (-I), while the trifluoromethyl group at the para-position contributes an even stronger inductive effect and a weak resonance effect (-I, -M). This combination renders the carbonyl carbon exceptionally electrophilic, priming it for a range of transformations while also influencing the reactivity of the aromatic ring itself.
Electronic Profile: A Computational Perspective
Before delving into specific reactions, it is crucial to understand the electronic landscape of the molecule. Computational methods, particularly Density Functional Theory (DFT), are invaluable for quantifying the effects of substituents on the electron distribution and orbital energies of a molecule.[1] These parameters are direct predictors of chemical reactivity.
The primary indicator of an aldehyde's reactivity towards nucleophiles is the partial positive charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy signifies a greater willingness to accept electrons from a nucleophile.[1]
Table 1: Predicted Comparative Electronic Properties of Substituted Benzaldehydes
| Compound | Key Substituents | Predicted LUMO Energy (Illustrative) | Predicted Carbonyl Carbon Charge (Illustrative) | Rationale for Enhanced Reactivity |
| Benzaldehyde | None | Higher | Base Value | The benchmark for aromatic aldehyde reactivity. |
| 2-Chlorobenzaldehyde | Ortho-Cl | Lower | Increased | Strong inductive electron withdrawal by chlorine enhances carbonyl electrophilicity. |
| 4-(Trifluoromethyl)benzaldehyde | Para-CF₃ | Significantly Lower | Significantly Increased | The para-CF₃ group is a powerful electron-withdrawing group, activating the carbonyl.[2][3] |
| This compound | Ortho-Cl, Para-CF₃ | Very Low | Highly Increased | Synergistic electron withdrawal from both substituents creates a highly electrophilic carbonyl center. |
The diagram below illustrates the cumulative electron-withdrawing effects that lead to the heightened reactivity of the target molecule.
Caption: Predicted electronic influences on the aldehyde.
Key Reaction Classes: A Comparative Analysis
We will now explore several key reaction classes, comparing the anticipated experimental outcomes with the predictive power of computational analysis.
Nucleophilic addition is the quintessential reaction of aldehydes. The enhanced electrophilicity of this compound suggests that these reactions should proceed readily, often under milder conditions than required for less activated aldehydes.
-
Experimental Outlook: Reactions with common nucleophiles like Grignard reagents or organolithiums are expected to be high-yielding and rapid.[4] A primary experimental consideration is controlling the reaction temperature. Due to the high reactivity, exothermic reactions can lead to side products if not adequately cooled. The ortho-chloro group introduces steric hindrance, which could slightly modulate the approach of bulky nucleophiles, but this is generally overcome by the powerful electronic activation.
-
Computational Prediction Framework: A computational study would model the reaction pathway by calculating the energies of the reactants, the transition state, and the product. The activation energy (the energy barrier of the transition state) for the addition would be predicted to be significantly lower than that for benzaldehyde.[5] DFT calculations can also model the trajectory of nucleophilic attack, providing insight into the steric influence of the ortho-substituent on the transition state geometry.
The Wittig reaction provides a robust method for converting aldehydes into alkenes.[6] The choice of the phosphorus ylide is critical as it determines the stereochemical outcome of the reaction.
-
Experimental Outlook: The reaction with a stabilized ylide (e.g., methyl (triphenylphosphoranylidene)acetate) is expected to favor the formation of the (E)-alkene due to the thermodynamic stability of the anti-oxaphosphetane intermediate.[4][6] Conversely, non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide) would likely yield the (Z)-alkene as the major product.[6][7] Given the high reactivity of the aldehyde, the reaction should proceed efficiently at room temperature or with gentle heating.
-
Computational Prediction Framework: Computational models are adept at predicting the stereochemical outcomes of Wittig reactions. By calculating the energies of the syn- and anti- transition states leading to the oxaphosphetane intermediate, a reliable prediction of the major diastereomer can be made.[8] The model would confirm that for stabilized ylides, the lower energy transition state leads to the (E)-alkene.
This molecule is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using the C-Cl bond as the reactive handle.[9] This allows for the synthesis of complex biaryl structures.
-
Experimental Outlook: The primary challenge in Suzuki couplings with chloroarenes is that the oxidative addition of the C-Cl bond to the Pd(0) catalyst is slower than for C-Br or C-I bonds.[10] Therefore, the choice of catalyst and ligand is paramount. A catalyst system known for activating aryl chlorides, such as one employing a biarylphosphine or an N-heterocyclic carbene (NHC) ligand, would be required.[11] The electron-withdrawing nature of the aldehyde and trifluoromethyl groups can electronically influence the palladium catalyst, but a successful reaction is highly probable with careful optimization.[10]
-
Computational Prediction Framework: DFT calculations can be used to investigate the entire catalytic cycle.[5] A key point of comparison would be the calculated activation energy for the oxidative addition step. The model would predict a higher energy barrier for the C-Cl bond activation compared to a C-Br bond. Furthermore, computations can help screen potential ligands by calculating their binding energies to the palladium center and the subsequent effect on the activation barrier of the rate-limiting step.
The diagram below illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
A fascinating point of comparison arises with the potential for Nucleophilic Aromatic Substitution (SNAr). The C-Cl bond is activated by the para-trifluoromethyl group, making it susceptible to displacement by strong nucleophiles. This creates a potential competition between reaction at the aldehyde and reaction at the ring.
-
Experimental Outlook: Under conditions with strong, non-basic nucleophiles (e.g., sodium azide or thiophenol with a non-nucleophilic base) and elevated temperatures, SNAr could compete with or even dominate over reactions at the carbonyl.[12] The outcome would be highly dependent on the nature of the nucleophile and the reaction conditions. For instance, a Grignard reagent will almost exclusively attack the aldehyde, whereas a softer nucleophile at high temperature might favor SNAr.
-
Computational Prediction Framework: This is where computational chemistry offers profound insight. By modeling both reaction pathways—nucleophilic addition to the carbonyl and SNAr at the C-Cl bond—one can calculate and directly compare the activation energy barriers for each.[13][14] The prediction would likely show that for hard nucleophiles (like organometallics), the barrier for carbonyl addition is much lower. For softer nucleophiles, the barriers might be comparable, and the model could predict a temperature at which the SNAr pathway becomes kinetically accessible, information that is invaluable for experimental design.
Methodologies and Protocols
To ensure scientific integrity, the following sections provide detailed, representative protocols adapted from established procedures for analogous compounds.
This protocol describes the synthesis of an (E)-alkene from this compound.[4][15]
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired (E)-alkene. The byproduct, triphenylphosphine oxide, can often be precipitated by trituration with a nonpolar solvent like diethyl ether before chromatography.[15]
This protocol outlines a general procedure for the coupling of this compound with a boronic acid.[10][16]
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a finely powdered base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 mixture.
-
Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
The diagram below outlines the conceptual workflow for a computational analysis comparing two competing reaction pathways.
Caption: Conceptual workflow for computational pathway analysis.
Conclusion
This compound is a highly activated and versatile chemical intermediate. A thorough understanding of its electronic properties allows for the rational design of experimental protocols. While experimental data provides the ultimate proof of a reaction's outcome, computational chemistry serves as a powerful predictive tool. It allows researchers to anticipate reactivity, foresee potential side reactions, and optimize conditions before ever setting foot in the lab. By comparing the calculated activation barriers for competing pathways, such as nucleophilic addition versus SNAr, computational models can guide experimental choices, saving valuable time and resources. The true power of modern chemical research lies in the synergy between these experimental and computational approaches, a partnership that accelerates discovery in the development of new medicines and materials.
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A Comparative Guide to the Analysis of Isomeric Impurities in 2-Chloro-4-(trifluoromethyl)benzaldehyde
Introduction
2-Chloro-4-(trifluoromethyl)benzaldehyde is a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable moiety in modern drug design.[3] However, the synthetic routes leading to this intermediate can often generate positional isomers, which are notoriously difficult to separate and may possess different toxicological and pharmacological profiles. The stringent guidelines set by regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and quantification of impurities to ensure the safety and efficacy of the final drug product.[4][5]
This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying isomeric impurities in this compound samples. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable approach for their quality control and research needs.
Chapter 1: Understanding the Isomeric Challenge
The most common and challenging impurities in this compound are its positional isomers. These typically arise from a lack of complete regioselectivity during the aromatic substitution steps in its synthesis. For instance, the chlorination of 4-(trifluoromethyl)toluene can yield not only the desired 2-chloro product but also 3-Chloro-4-(trifluoromethyl)benzaldehyde as a significant byproduct.
The structural similarity between these isomers—identical mass, similar polarity, and boiling points—makes their separation a non-trivial analytical task. An effective analytical method must possess high selectivity to resolve these closely related compounds unequivocally.
Chapter 2: Comparative Evaluation of Analytical Methodologies
The two most powerful and widely adopted chromatographic techniques for this challenge are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each offers distinct advantages and is suited to different analytical strategies.[6]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Ideal For | Identification and quantification of volatile and semi-volatile impurities.[7] | Quantification of a wide range of non-volatile and thermally sensitive impurities.[8] |
| Advantages | - High separation efficiency. - Excellent sensitivity. - Provides structural information for impurity identification (MS).[7] | - Broad applicability. - Robust and highly reproducible. - Non-destructive, allowing for fraction collection. |
| Limitations | - Not suitable for thermally labile compounds. - Potential for on-column degradation. - Equal response factors often assumed in area % purity calculations, which can be inaccurate without standards.[7] | - Can be challenging to find a single method for compounds with very different polarities. - Mobile phase consumption can be high. |
| Typical Column | Capillary columns like DB-624 or HP-5MS.[7][9] | Reverse-phase columns such as C18 or Phenyl-Hexyl.[8][10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a premier technique for separating volatile compounds. For halogenated benzaldehyde isomers, GC offers excellent resolution due to the subtle differences in their boiling points and interactions with the stationary phase.[9] The coupling of GC with a Mass Spectrometer (MS) is particularly powerful, as it provides not only quantification but also mass fragmentation patterns that can definitively identify unknown impurities.
Causality of Choice: The choice of a mid-polarity column, such as a DB-624, is deliberate. Its cyanopropylphenyl polysiloxane stationary phase provides unique selectivity for aromatic compounds containing electronegative groups (like chlorine and trifluoromethyl), enhancing separation beyond what is achievable with a standard non-polar phase.[9] Temperature programming is essential to ensure sharp peaks for the main component while allowing for the elution of any less volatile impurities.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for quality control, largely due to its robustness, versatility, and applicability to a vast range of compounds.[11][12] For analyzing isomeric impurities in this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically the most effective approach.
Causality of Choice: A C18 column is the standard starting point, but for closely related isomers, alternative stationary phases can provide superior selectivity. A Phenyl-Hexyl phase, for example, can offer enhanced resolution through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes. The mobile phase, typically a buffered aqueous solution with an organic modifier like acetonitrile or methanol, is optimized to fine-tune the retention and separation of the isomers.[10][13] UV detection is straightforward as the benzaldehyde moiety possesses a strong chromophore.[14]
Chapter 3: Recommended Protocol: A Validated RP-HPLC Method
While GC-MS is excellent for identification, HPLC is often preferred for routine quality control due to its high reproducibility and simpler sample preparation. The following protocol outlines a robust, self-validating HPLC method for the analysis of isomeric impurities. The principles of method validation described here are aligned with ICH guidelines to ensure data integrity.[4][15]
Justification of Method
This HPLC method is chosen for its ability to provide precise and accurate quantification, which is essential for batch release testing in a regulated environment. The system suitability tests incorporated into the protocol ensure that the chromatographic system is performing adequately before any sample analysis, making the process self-validating.[4]
Experimental Protocol
1. Materials and Reagents
-
This compound Reference Standard and test samples
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (ACS Grade)
-
Orthophosphoric Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 60 15.1 40 | 20.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Solution Preparation
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
4. System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5 for the main peak
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
5. Validation Parameters (ICH Q2(R1) Framework)
-
Specificity: Analyze a blank (diluent), the standard, and the sample. Spike the sample with known related substances (if available) to demonstrate that the peaks of interest are resolved from all other components.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine by signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by preparing serially diluted solutions of a known impurity.
-
Linearity: Prepare a series of solutions of the impurity standard over the range of LOQ to 150% of the specification level. Plot a curve of peak area versus concentration and calculate the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking the sample matrix with a known concentration of the impurity at three levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 90-110%.[15]
-
Precision:
-
Repeatability: Analyze six separate preparations of the same sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD across all results should be within an acceptable range (e.g., ≤ 5.0%).[4]
-
Chapter 4: Data Presentation
Effective data presentation is key to comparing results. The table below shows hypothetical but realistic performance data from the validated HPLC method for the separation of this compound from its key isomer, 3-Chloro-4-(trifluoromethyl)benzaldehyde.
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 3-Chloro-4-(trifluoromethyl)benzaldehyde | 8.2 | 1.1 | - |
| This compound | 9.5 | 1.2 | > 2.0 |
Data demonstrates baseline separation (Resolution > 2.0) with excellent peak symmetry (Tailing Factor ≤ 1.5), confirming the method's suitability.
Chapter 5: Visualizing the Analytical Workflow
Diagrams can clarify complex processes. The following visualizations, created using DOT language, outline the overall analytical workflow and the decision-making process for method selection.
Caption: A typical workflow for impurity analysis in a QC environment.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The effective analysis of isomeric impurities in this compound is paramount for ensuring pharmaceutical product quality and safety. While both GC-MS and HPLC are powerful techniques, RP-HPLC often emerges as the more practical and robust choice for routine quality control environments due to its high reproducibility and broad applicability. The provided HPLC protocol, grounded in the principles of method validation, offers a reliable framework for achieving accurate and consistent results. By understanding the underlying principles of separation and making informed methodological choices, researchers can confidently ensure the purity of this vital synthetic intermediate.
References
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2-Chloro-4-(trifluoromethyl)benzaldehyde
In the landscape of pharmaceutical development and quality control, the unambiguous identification and precise quantification of chemical intermediates are paramount. 2-Chloro-4-(trifluoromethyl)benzaldehyde stands as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its purity and concentration directly impact the yield, impurity profile, and overall safety of the final drug product. Therefore, robust analytical methods are not just a regulatory expectation but a scientific necessity.[2]
This guide provides an in-depth comparison of orthogonal analytical techniques for the characterization and quantification of this compound. The core principle underpinning this work is cross-validation—the practice of comparing results from distinct analytical methodologies to ensure the accuracy and reliability of the data.[3] This approach is fundamental to building a comprehensive and trustworthy analytical package for regulatory submissions and ensuring product quality throughout the lifecycle.[4][5]
The Imperative of Orthogonal Analytical Approaches
Relying on a single analytical technique, no matter how well-validated, carries inherent risks. Each method possesses unique principles of separation and detection, and consequently, unique limitations and potential interferences. Cross-validation using orthogonal methods—techniques that rely on different physicochemical principles—provides a more holistic and reliable assessment of a compound's identity, purity, and concentration.[6] For a molecule like this compound, which contains several reactive and spectroscopically active functional groups, a multi-technique approach is particularly insightful.
Herein, we explore the synergistic application of four principal analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the primary analyte and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural confirmation and quantitative analysis (qNMR).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group identification and as a rapid identity check.
The following sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy for a wide range of compounds.[7][8] For this compound, a reversed-phase HPLC method with UV detection is the most common and effective approach.
Causality Behind Experimental Choices in HPLC
The selection of a C18 stationary phase is predicated on the non-polar nature of the benzaldehyde derivative, ensuring good retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with the stationary phase and its ability to elute the analyte with a symmetric peak shape. The UV detection wavelength is set at the absorbance maximum of the benzaldehyde chromophore to maximize sensitivity.
Experimental Protocol: HPLC Analysis
Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)[8]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[9]
-
Acetonitrile (HPLC grade)
-
Deionized water
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v), isocratic[9]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30 °C[7]
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL[7]
Procedure:
-
Standard Preparation: Accurately prepare a stock solution of the reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter.[9]
-
Analysis: Inject the standards and samples. Integrate the peak area of the analyte.
-
Quantification: Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an indispensable technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[10][11] It is particularly useful for detecting residual solvents, starting materials, and volatile by-products that may be present in the this compound sample.[9][12]
Causality Behind Experimental Choices in GC-MS
A non-polar capillary column (e.g., HP-5MS) is selected to separate compounds based on their boiling points and relative polarities.[9] The temperature program is designed to ensure the elution of all volatile components within a reasonable timeframe while maintaining good chromatographic resolution. Electron ionization (EI) is used to generate characteristic fragmentation patterns, which are then used for compound identification by comparison to a mass spectral library.
Experimental Protocol: GC-MS Analysis
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Selective Detector (e.g., Agilent 7890B GC with 5977A MSD)[9]
-
HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent[9]
-
Helium (carrier gas)
-
Dichloromethane or other suitable solvent
-
This compound sample
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)[9]
-
Ion Source Temperature: 230 °C[7]
-
Ionization Energy: 70 eV[7]
-
Mass Range: 40-450 amu
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled detail about the molecular structure of a compound.[13] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity and concentration determination without the need for a specific reference standard of the analyte.[9]
Causality Behind Experimental Choices in NMR
Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves the analyte well and has minimal interfering signals. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR to provide a reference point for chemical shifts. For qNMR, a certified internal standard with a known concentration and non-overlapping signals is used.
Experimental Protocol: NMR Analysis
Instrumentation and Materials:
-
NMR Spectrometer (e.g., Bruker 400 MHz)
-
Deuterated Chloroform (CDCl₃)
-
Internal standard (e.g., TMS for qualitative, certified standard like maleic anhydride for qNMR)
-
This compound sample
¹H NMR Data for 4-(Trifluoromethyl)benzaldehyde (for comparison):
-
¹H NMR (400 MHz, CDCl₃) δ 10.13 (s, 1H), 8.04 (d, J = 8.4 Hz, 2H), 7.84 (d, J = 8.4 Hz, 2H).[14]
¹³C NMR Data for 4-(Trifluoromethyl)benzaldehyde (for comparison):
-
¹³C NMR (101 MHz, CDCl₃) δ 191.5, 138.9, 135.2 (q, J = 32.6 Hz), 130.0, 126.0 (q, J = 3.8 Hz), 123.4 (q, J = 272.9 Hz).[15]
¹⁹F NMR Data for 4-(Trifluoromethyl)benzaldehyde (for comparison):
-
¹⁹F NMR (376 MHz, CDCl₃) δ -63.2.[15]
Procedure:
-
Sample Preparation: Accurately weigh the sample and the internal standard (for qNMR) and dissolve in the deuterated solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For qNMR, ensure a sufficient relaxation delay is used.[9]
-
Data Analysis: Assign signals to the corresponding nuclei in the molecule. For qNMR, calculate the purity or concentration based on the integral ratios of the analyte and the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid and Reliable Identity Check
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[16][17] It serves as a quick and effective method for confirming the identity of this compound and for detecting the presence of certain impurities.
Causality Behind Experimental Choices in FT-IR
The analysis is typically performed on a neat sample using an attenuated total reflectance (ATR) accessory, which simplifies sample handling and provides high-quality spectra. The key vibrational bands to monitor are the C=O stretch of the aldehyde, the C-H stretch of the aldehyde, and the vibrations associated with the aromatic ring and the C-F bonds of the trifluoromethyl group.
Experimental Protocol: FT-IR Analysis
Instrumentation and Materials:
-
FT-IR Spectrometer with an ATR accessory
-
This compound sample
Characteristic Vibrational Frequencies for Substituted Benzaldehydes:
-
C=O Stretch: Strong absorption around 1700 cm⁻¹
-
Aldehyde C-H Stretch: Two weak bands in the region of 2860-2760 cm⁻¹[16]
-
Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region[16]
Procedure:
-
Sample Preparation: Place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Acquire the FT-IR spectrum.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound to confirm its identity.
Quantitative Data Summary and Cross-Validation
The following table summarizes the expected performance characteristics of each technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR | FT-IR |
| Primary Use | Quantification, Purity | Impurity ID, Quantification | Structural ID, Quantification | Identity Confirmation |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | N/A (Absolute Method) | N/A (Qualitative) |
| LOD | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL | ~0.1% | N/A |
| LOQ | 0.03 - 0.3 µg/mL | 0.3 - 3 ng/mL | ~0.3% | N/A |
| Precision (%RSD) | < 2% | < 5% | < 1% | N/A |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | N/A |
Cross-validation involves a direct comparison of the quantitative results obtained from these orthogonal techniques. For example, the purity value determined by HPLC should be in close agreement with the purity value obtained by qNMR. Any significant discrepancies would warrant further investigation into potential interferences or limitations of a particular method.
Visualizing the Cross-Validation Workflow
Caption: A workflow diagram illustrating the cross-validation of analytical results from orthogonal techniques.
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical results for this compound using a suite of orthogonal techniques provides a robust and scientifically sound approach to quality assessment. This multi-faceted strategy not only fulfills regulatory requirements but also builds a deep understanding of the material, ensuring its suitability for downstream applications in drug development. By embracing the principles of scientific integrity and leveraging the strengths of diverse analytical methodologies, we can establish a foundation of trustworthy data that ultimately contributes to the safety and efficacy of pharmaceutical products.
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The Structure-Activity Relationship of 2-Chloro-4-(trifluoromethyl)benzaldehyde Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic manipulation of molecular scaffolds is paramount to the development of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. Among the myriad of building blocks available to researchers, halogenated and trifluoromethyl-substituted benzaldehydes have emerged as particularly valuable synthons. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives synthesized from 2-Chloro-4-(trifluoromethyl)benzaldehyde, a scaffold that combines the influential electronic and steric properties of both a chlorine atom and a trifluoromethyl group.
The presence of a trifluoromethyl (-CF3) group is a well-established strategy for improving the pharmacological properties of drug candidates. This highly electronegative and lipophilic moiety can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1][2][3][4] The chlorine atom, also an electron-withdrawing group, further modulates the electronic character of the aromatic ring and can participate in halogen bonding, influencing ligand-receptor interactions.[5][6] This guide will dissect the contributions of these substituents to the biological activities of various classes of derivatives, providing a comparative analysis supported by experimental data and detailed protocols.
The Chemical Logic of the this compound Scaffold
The substitution pattern of this compound provides a unique chemical environment. The potent electron-withdrawing nature of the trifluoromethyl group at the para position, coupled with the inductive effect of the chlorine atom at the ortho position, renders the aldehyde carbonyl carbon highly electrophilic. This heightened reactivity makes it an excellent substrate for a variety of condensation reactions, facilitating the synthesis of a diverse library of derivatives.
Caption: Logical flow from the core scaffold to enhanced biological activity.
I. Schiff Base Derivatives: Exploring the Azomethine Linkage
Schiff bases, characterized by their azomethine (-C=N-) group, are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.[7][8] The synthesis of Schiff bases from this compound is a straightforward condensation reaction with primary amines.
A. Synthesis Protocol: General Procedure for Schiff Base Formation
Objective: To synthesize a Schiff base derivative from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline derivative)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
Caption: Experimental workflow for the synthesis of Schiff base derivatives.
B. Structure-Activity Relationship of Schiff Base Derivatives
The biological activity of Schiff bases derived from this compound is significantly influenced by the nature of the substituent on the primary amine.
Anticancer Activity: Schiff bases are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[9] The cytotoxicity of these compounds is often evaluated using the MTT assay against various cancer cell lines.
| Derivative Class | Substituent on Amine (R) | Cancer Cell Line | IC50 (µM) | Key Observations & Inferences |
| Schiff Base | 3-Chlorophenyl | HeLa, MCF-7 | Micromolar range[9] | The presence of an additional chloro group on the aniline ring can enhance cytotoxicity. |
| Schiff Base | 2,4-Dichlorophenyl | HeLa, MCF-7 | Micromolar range[9] | Dichloro substitution further potentiates the anticancer effect, suggesting a positive correlation between halogenation and activity. |
| Schiff Base | 2,6-Diethylphenyl | HeLa, MCF-7 | Lower micromolar range[9] | Bulky alkyl groups at the ortho positions of the aniline ring can increase potency, possibly by inducing a non-planar conformation that enhances interaction with the biological target. |
SAR Insights:
-
Halogenation: Increasing the number of halogen substituents on the aniline ring generally leads to enhanced anticancer activity. This could be attributed to increased lipophilicity, facilitating cell membrane penetration, or specific halogen bonding interactions with the target protein.
-
Steric Factors: Bulky substituents at the ortho positions of the aniline moiety can improve activity. This may be due to a conformational lock that favors a bioactive conformation or enhances selectivity for the target.
-
Electronic Effects: The combined electron-withdrawing effects of the chloro and trifluoromethyl groups on the benzaldehyde ring and any additional electron-withdrawing groups on the aniline ring create a highly electrophilic imine carbon, which may be crucial for covalent interactions with biological nucleophiles.
II. Chalcone Derivatives: The α,β-Unsaturated Ketone Pharmacophore
Chalcones, characterized by an α,β-unsaturated carbonyl system, are a well-known class of natural and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer effects.[10] The Claisen-Schmidt condensation is the classical method for their synthesis.
A. Synthesis Protocol: Claisen-Schmidt Condensation for Chalcone Formation
Objective: To synthesize a chalcone derivative from this compound and an acetophenone.
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH with constant stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
B. Structure-Activity Relationship of Chalcone Derivatives
The antimicrobial and anticancer activities of chalcones are highly dependent on the substitution pattern of both aromatic rings.
Antimicrobial Activity: Chalcones have shown promising activity against a range of pathogenic bacteria.[11] Their mechanism of action is often attributed to the disruption of the bacterial cell wall or inhibition of essential enzymes.[1]
| Derivative Class | Substituent on Acetophenone Ring | Bacterial Strain | MIC (µg/mL) | Key Observations & Inferences |
| Fluorinated Chalcone | 4-Fluoro-2-hydroxyphenyl | MRSA | 25-50[11] | The presence of fluoro and hydroxyl groups on the acetophenone ring contributes to potent anti-MRSA activity. |
| Fluorinated Chalcone | 4-Fluoro-2-hydroxyphenyl | P. aeruginosa | 50[11] | Demonstrates activity against Gram-negative bacteria, which are often more challenging to inhibit. |
| Trifluoromethyl Chalcone | 4'-Trifluoromethyl acetophenone | S. aureus, B. subtilis | Potent activity reported[12] | The trifluoromethyl group on the acetophenone ring enhances antimicrobial efficacy. |
Anticancer Activity: Trifluoromethylated chalcones have demonstrated significant cytotoxicity against various cancer cell lines, often inducing apoptosis.[1][13]
| Derivative Class | Substituent on Acetophenone Ring | Cancer Cell Line | IC50 (µM) | Key Observations & Inferences |
| α-Trifluoromethyl Chalcone | 2',5'-dihydroxy | DU145, PC-3 (Prostate) | < 0.2[13] | The introduction of a trifluoromethyl group at the α-position of the enone system dramatically increases anticancer potency compared to non-fluorinated analogs. |
| Trifluoromethoxy Chalcone | 4'-Trifluoromethoxy acetophenone | Various | More effective than -CF3 analogs[12] | The trifluoromethoxy group can be a superior substituent to the trifluoromethyl group for enhancing anticancer activity. |
SAR Insights:
-
Electron-Withdrawing Groups: The presence of the electron-withdrawing 2-chloro and 4-trifluoromethyl groups on one aromatic ring, and potentially other electron-withdrawing or donating groups on the second ring, creates a polarized α,β-unsaturated system. This makes the β-carbon susceptible to nucleophilic attack by biological macromolecules (e.g., cysteine residues in enzymes), which is a proposed mechanism of action.[1]
-
Hydroxylation Pattern: Hydroxyl groups, particularly at the ortho position of the acetophenone ring, can enhance activity, possibly through hydrogen bonding with the target or by acting as a metal-chelating site.
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of the chalcone, which can improve its ability to cross cell membranes and reach intracellular targets.[1]
III. Hydrazone Derivatives: Versatile Pharmacophores
Hydrazones, containing the -C=N-NH- moiety, are another class of compounds that are readily synthesized from this compound. They are recognized for their diverse pharmacological profile, including antimicrobial and anticancer activities.[14][15]
A. Synthesis Protocol: Formation of Hydrazones
Objective: To synthesize a hydrazone derivative from this compound and a hydrazine derivative.
Materials:
-
This compound
-
Substituted hydrazine (e.g., isonicotinic hydrazide)
-
Methanol or Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Add an equimolar amount of the substituted hydrazine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After cooling, the precipitated hydrazone is collected by filtration, washed with a cold solvent, and dried.
-
Recrystallization from a suitable solvent yields the pure product.[14]
B. Structure-Activity Relationship of Hydrazone Derivatives
The biological activity of hydrazones is highly tunable by modifying the hydrazine component.
Antimicrobial Activity: Hydrazones have shown significant activity against a variety of bacterial and fungal pathogens.
| Derivative Class | Hydrazine Component | Bacterial/Fungal Strain | MIC (µg/mL) | Key Observations & Inferences |
| Isonicotinic Hydrazone | Isoniazid | M. tuberculosis | Potent activity expected[15] | The isoniazid scaffold is a known antitubercular agent, and its combination with the 2-chloro-4-(trifluoromethyl)phenyl moiety could lead to synergistic or enhanced activity. |
| Substituted Benzoylhydrazone | 4-(Trifluoromethyl)benzohydrazide | S. aureus, E. coli | Potent activity reported for analogs[16] | The presence of trifluoromethyl groups on both the aldehyde and hydrazine moieties can significantly boost antimicrobial potency. |
Anticancer Activity: Hydrazone derivatives have been investigated as cytotoxic agents, with some showing sub-micromolar efficacy.[16][17]
| Derivative Class | Hydrazine Component | Cancer Cell Line | IC50 (µM) | Key Observations & Inferences |
| Pyrroloquinoxaline Hydrazone | Pyrroloquinoxaline hydrazine | Various | Sub-micromolar[16] | Complex heterocyclic systems attached to the hydrazone linkage can lead to highly potent anticancer compounds. |
| Substituted Benzoylhydrazone | Various | A549 (Lung) | 46.60 - 176.23[17] | The nature of the substituents on the benzoylhydrazide part significantly influences the cytotoxic activity. |
SAR Insights:
-
Heterocyclic Moieties: The incorporation of heterocyclic rings (e.g., pyridine, quinoxaline) into the hydrazone structure is a common strategy to enhance biological activity. These rings can participate in hydrogen bonding and π-π stacking interactions with biological targets.
-
Lipophilicity and Electronic Effects: As with Schiff bases and chalcones, the lipophilicity and electronic properties imparted by the chloro and trifluoromethyl groups are crucial for activity. The ability of the hydrazone linkage to act as a hydrogen bond donor and acceptor also contributes to target binding.
-
Chelating Ability: The hydrazone moiety can act as a chelating ligand for metal ions, which can be a mechanism for their biological activity, particularly in the inhibition of metalloenzymes.
Mechanistic Considerations
The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets and pathways.
Caption: Plausible mechanisms of action for the synthesized derivatives.
For anticancer activity, many of these derivatives have been shown to induce apoptosis through the modulation of pro- and anti-apoptotic proteins, leading to caspase activation.[9] Some chalcones are known to interfere with microtubule polymerization, leading to cell cycle arrest in the G2/M phase.[13] The generation of reactive oxygen species (ROS) is another common mechanism that leads to oxidative stress and cell death.[7]
In the context of antimicrobial activity, the mechanism can involve the inhibition of essential bacterial enzymes, such as those involved in cell wall biosynthesis or DNA replication.[1] The lipophilic nature of these compounds can also lead to the disruption of the bacterial cell membrane integrity.
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The combination of the ortho-chloro and para-trifluoromethyl substituents creates a unique electronic environment that not only facilitates the synthesis of a diverse range of derivatives but also imparts potent biological activities. The structure-activity relationships discussed in this guide highlight several key principles for the rational design of new anticancer and antimicrobial compounds:
-
The trifluoromethyl group is a critical determinant of potency , enhancing lipophilicity and metabolic stability.
-
The chloro substituent further modulates the electronic properties and can participate in specific interactions with biological targets.
-
The nature of the second aromatic or heterocyclic ring introduced in the derivatization process is crucial for fine-tuning the biological activity and selectivity.
-
The linker between the two aromatic systems (e.g., azomethine, enone, hydrazone) defines the class of the derivative and its likely mechanism of action.
Further exploration of derivatives from this scaffold, including the synthesis of novel heterocyclic systems and in-depth mechanistic studies, is warranted and holds significant potential for the discovery of next-generation therapeutics.
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A Comparative Guide to the Synthetic Utility and Validation of 2-Chloro-4-(trifluoromethyl)benzaldehyde
Introduction: Positioning a Key Synthetic Building Block
In the landscape of medicinal chemistry and agrochemical development, the strategic incorporation of halogen and trifluoromethyl (CF₃) moieties is a cornerstone of modern molecular design. These groups profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] 2-Chloro-4-(trifluoromethyl)benzaldehyde (CAS No. 82096-91-1) emerges as a pivotal starting material, offering a trifunctional scaffold: a reactive aldehyde for diverse transformations, a chloro group for cross-coupling reactions, and an electron-withdrawing trifluoromethyl group to modulate electronic properties.[3]
While extensive peer-reviewed literature dedicated solely to the validation of this specific benzaldehyde's applications is developing, its utility can be expertly extrapolated through a comparative analysis of its structural analogs and an understanding of fundamental reaction mechanisms. This guide provides a comprehensive comparison of this compound with key alternatives, supported by established chemical principles and validated analytical protocols, to empower researchers in making informed experimental choices.
Section 1: Physicochemical Profile and Spectroscopic Validation
Before its application, the identity, purity, and stability of any starting material must be rigorously confirmed. Analytical validation is the bedrock of reproducible and reliable synthesis.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 82096-91-1 | [3][6] |
| Molecular Formula | C₈H₄ClF₃O | [3] |
| Molecular Weight | 208.57 g/mol | [3][6] |
| Physical Form | Liquid | [3] |
| Purity | ≥96% | [3][6] |
| Storage Temp. | Inert atmosphere, 2-8°C or Ambient |[3][6] |
Spectroscopic Fingerprint for Identity Confirmation
The validation of this compound relies on a combination of spectroscopic techniques that provide an unambiguous structural signature.[7]
-
Infrared (IR) Spectroscopy : The C=O stretching frequency is a key diagnostic peak for aldehydes. Due to the strong electron-withdrawing effects of both the chloro and trifluoromethyl groups, the carbonyl stretch is expected to appear at a higher frequency (typically >1700 cm⁻¹) compared to unsubstituted benzaldehyde.[7]
-
¹H NMR Spectroscopy : The aldehydic proton (CHO) is highly characteristic and will appear far downfield (δ ≈ 10.0 ppm). The aromatic protons will exhibit a complex splitting pattern influenced by the chloro and trifluoromethyl substituents.
-
¹³C NMR Spectroscopy : The carbonyl carbon will be observed in the δ 185-195 ppm range. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.[8]
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) should be clearly observable, along with characteristic fragmentation patterns, such as the loss of the formyl group (M-29) or a chlorine atom.[7]
Section 2: A Comparative Analysis of Structural Analogs
The true synthetic potential of this compound is best understood by comparing its reactivity profile to structurally related analogs. The interplay between the substituents dictates the molecule's electrophilicity and its suitability for various reaction classes.
Table 2: Structural and Electronic Comparison of Benzaldehyde Analogs
| Compound | Key Structural Difference | Impact on Reactivity | Potential Applications |
|---|---|---|---|
| This compound | Combination of 2-Cl and 4-CF₃ | Highly electrophilic aldehyde. The 2-Cl site is available for cross-coupling reactions. The CF₃ group enhances metabolic stability in derivatives.[2][9] | Synthesis of multi-substituted scaffolds via sequential aldehyde chemistry and cross-coupling. |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 2-F instead of 2-Cl | Fluorine is more electronegative but a poorer leaving group in some cross-coupling reactions. The smaller size of fluorine reduces steric hindrance.[10][11] | Valuable intermediate for APIs where fluorine incorporation is desired for metabolic stability and bioavailability.[10] |
| 4-(Trifluoromethyl)benzaldehyde | Lacks the 2-Cl group | Aldehyde is still highly activated by the 4-CF₃ group, making it excellent for nucleophilic additions and condensations.[12] Lacks a handle for ortho-functionalization via cross-coupling. | Used in the synthesis of pharmaceuticals like Lanperisone where an ortho-substituent is not required.[12] |
| 2-Chlorobenzaldehyde | Lacks the 4-CF₃ group | Aldehyde is less electrophilic than its CF₃-containing counterparts. The chloro group can still be used for cross-coupling. | Used in the synthesis of Schiff bases and other derivatives with demonstrated biological activities.[13] |
The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack than non-fluorinated analogs.[12] This enhanced reactivity is a distinct advantage in reactions like imine formation, Wittig reactions, and aldol condensations, potentially allowing for milder reaction conditions or improved yields.
Section 3: Key Synthetic Applications and Experimental Workflows
The unique trifunctional nature of this compound allows for its use in complex molecular construction. A common strategy involves first utilizing the aldehyde functionality, followed by a subsequent cross-coupling reaction at the chloro-position.
Workflow: Multi-step Synthesis from this compound
Caption: A generalized workflow for creating complex molecules.
This two-stage approach enables the rapid generation of molecular diversity. The aldehyde serves as a versatile anchor for introducing a wide range of side chains, while the chloro group provides a reliable site for constructing biaryl or other complex linkages central to many pharmaceutical scaffolds.[1][14] The trifluoromethyl group, carried through the synthesis, often contributes to the final product's enhanced biological potency and favorable pharmacokinetic profile.[2]
Section 4: Experimental Protocol: HPLC Validation for Purity Determination
Rigorous quality control is non-negotiable. The following protocol outlines a general method for the validation of purity for benzaldehyde-based intermediates using High-Performance Liquid Chromatography (HPLC), a standard procedure in any drug development setting.[4][15]
Objective:
To validate an HPLC method to accurately quantify the purity of this compound and detect any related impurities.
Materials:
-
This compound reference standard (highest available purity)
-
Test sample of this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (H₂O)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water.
-
Filter through a 0.45 µm membrane filter and degas for 15 minutes.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare the test sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 30 °C
-
-
Validation Procedure:
-
Specificity: Inject the mobile phase (blank), the standard solution, and the sample solution. The blank should show no interfering peaks at the retention time of the main analyte.
-
Linearity: Prepare a series of dilutions from the standard stock solution (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a known amount of the standard into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.[5]
-
Precision (Repeatability): Inject the 100% standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 1.5%.[15]
-
Workflow: Analytical Method Validation
Caption: Key parameters for validating an analytical HPLC method.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. While direct, extensive comparative studies on its applications are emerging, a robust scientific evaluation can be constructed through a detailed analysis of its structural and electronic properties in comparison to its chemical analogs. Its enhanced electrophilicity, coupled with the potential for subsequent cross-coupling reactions, provides a powerful tool for medicinal and agricultural chemists. The ultimate success of its application, however, is contingent upon the rigorous analytical validation of its purity and identity, ensuring the integrity and reproducibility of the entire synthetic workflow.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(trifluoromethyl)benzaldehyde
As researchers and drug development professionals, our work with reactive chemical intermediates like 2-Chloro-4-(trifluoromethyl)benzaldehyde is fundamental to innovation. However, the responsibility for these powerful molecules extends beyond the reaction flask. Ensuring their safe and compliant disposal is a critical component of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a comprehensive, step-by-step framework for managing the waste stream of this specific halogenated organic compound, moving beyond mere procedure to explain the scientific rationale behind each critical step.
Hazard Profile and Immediate Safety Imperatives
Before any disposal procedure can begin, a complete understanding of the compound's inherent risks is paramount. This compound is classified with specific hazards that dictate all handling and disposal protocols.[1][2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Source: Synthesized from multiple Safety Data Sheets.[1][2]
Core Directive: Due to its irritant properties, all handling and disposal operations must be conducted within a certified chemical fume hood. The primary objective is to prevent skin/eye contact and inhalation of vapors.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or pinholes before and during use. Contaminated gloves must be removed and disposed of as hazardous waste.
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
Waste Classification: A Halogenated Organic Compound
From a regulatory standpoint, this compound is a halogenated organic compound . This classification is critical because federal and local regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), have stringent rules for the treatment and disposal of these substances.[4][5][6]
The ultimate responsibility for correct waste classification lies with the waste generator.[2] You must manage this chemical as a hazardous waste from the moment it is designated for disposal.[7][8] Under no circumstances should this chemical or materials contaminated with it be disposed of in standard trash or poured down the drain. [1][2][9][10]
The rationale for this stricture is rooted in the compound's chemistry. During thermal decomposition (e.g., improper incineration), it can release highly toxic and corrosive gases, including:
These byproducts necessitate disposal at a specialized, approved waste disposal plant capable of handling halogenated wastes, typically through high-temperature incineration with acid gas scrubbers.[4]
Disposal Workflow: From Benchtop to Manifest
The following protocol outlines the systematic process for safely accumulating and preparing this compound waste for final disposal.
Disposal Decision Workflow
Caption: Decision workflow for handling waste streams of this compound.
Step-by-Step Methodology
4.1 Waste Segregation and Collection
-
Designate a Waste Container: Select a container made of a compatible material (e.g., glass or polyethylene) that is in good condition with no cracks or leaks.[8]
-
Segregate Incompatibles: This is a critical safety step. Do not mix this waste with incompatible materials. Incompatibilities for this compound include:
-
Collect Waste: Carefully transfer the waste chemical into the designated container. Any materials contaminated with the chemical (e.g., pipette tips, weighing paper, absorbent pads from spills) must also be placed in this container.[9]
4.2 Containerization and Labeling
-
Seal the Container: Keep the waste container tightly closed except when adding waste.[1][8] This prevents the release of vapors into the laboratory atmosphere.
-
Apply Hazardous Waste Label: Affix a hazardous waste label to the container. Your institution's Environmental Health and Safety (EHS) department will provide these. The label must include:
4.3 On-Site Accumulation
-
Secondary Containment: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Safe Storage: The SAA should be located away from drains, heat sources, and high-traffic areas.
4.4 Arranging for Final Disposal
-
Contact EHS: Once the container is full or you have reached the maximum accumulation time limit set by your institution, contact your EHS department.
-
Professional Disposal: EHS will arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.[1][3] This ensures the waste is transported, treated, and disposed of in full compliance with all regulations.
Emergency Protocol: Spill Management
Accidents can happen, and a clear, pre-defined plan is essential.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory and contact EHS or the emergency response team.
-
Control Vapors: Ensure the chemical fume hood is operational to contain vapors.
-
Contain the Spill: For small liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad.[1][9]
-
Collect and Containerize: Once absorbed, carefully sweep or scoop the material into your designated hazardous waste container.[2] Do not use a standard dustpan and brush that will be returned to general use.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.
-
Restock: Replenish your laboratory's spill kit immediately.
Management of Empty Containers
An "empty" container that once held this compound is not considered regular trash until it has been properly decontaminated.[11] Residual amounts of the chemical can still pose a hazard.
Protocol for Decontaminating Empty Containers:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[8][11]
-
Collect Rinsate: Crucially, the solvent rinsate from all three rinses must be collected and managed as hazardous waste. [8] Add it to your halogenated organic waste stream.
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.[11]
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.[11]
-
Final Disposal: Once triple-rinsed, dried, and defaced, the container can be disposed of in the regular laboratory trash or recycling, according to your institution's policy.[11]
By adhering to these scientifically grounded and procedurally detailed guidelines, you ensure that your critical research does not come at the cost of safety or environmental integrity.
References
- Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)benzaldehyde. (2010-04-30). Thermo Fisher Scientific.
- Safety Data Sheet for 2-Chloro-4-fluorobenzaldehyde. (2024-03-29). Fisher Scientific.
- Proper Disposal of p-(Dimethylamino)benzaldehyde: A Comprehensive Guide.Benchchem.
- Safety Data Sheet for 4-Chlorobenzaldehyde. (2025-11-06). Sigma-Aldrich.
- Safety Data Sheet for 3-(Trifluoromethyl)benzaldehyde. (2025-09-18). Thermo Fisher Scientific.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.U.S. Environmental Protection Agency.
- Safety Data Sheet: Benzaldehyde. (2020-01-30). Carl ROTH.
- Safety Data Sheet for Benzaldehyde. (2025-11-06). Sigma-Aldrich.
- Hazardous Waste Disposal Procedures.University of Chicago, Environmental Health and Safety.
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- This compound Product Page.Sigma-Aldrich.
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- Hazardous Waste Disposal Procedures.Michigan Technological University.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-(trifluoromethyl)benzaldehyde
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-Chloro-4-(trifluoromethyl)benzaldehyde. Moving beyond a simple checklist, we will explore the causality behind each personal protective equipment (PPE) recommendation, ensuring a deep, actionable understanding of the safety measures required to handle this compound confidently and securely. Our goal is to build a foundation of trust through scientific rigor and field-proven best practices.
Section 1: Hazard Analysis - The 'Why' Behind the Protective Gear
Effective PPE selection is not arbitrary; it is a direct response to the specific chemical and physical hazards a substance presents. This compound is an aromatic aldehyde with multiple hazard classifications that necessitate a multi-layered approach to personal protection. Understanding these hazards is the first step in building a self-validating safety protocol.
The compound is classified as a hazardous substance that can cause significant irritation and potential long-term effects.[1][2] Its primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes its key hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Classification | Category | Associated Risk |
| Skin Corrosion / Irritation | Category 2 | Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Damage / Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][3][5][6][7] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[8] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |
| Flammable / Combustible Liquid | Category 4 | Combustible liquid.[1][2][7] |
| Hazardous to the Aquatic Environment | Category 2 | Toxic to aquatic life with long lasting effects.[1][2] |
Data sourced from multiple Safety Data Sheets (SDS).[1][2][3][4][5][6][7][8]
The causality is clear: the designation as a skin and eye irritant dictates robust barrier protection for these organs.[1][3][4][5] The potential for respiratory irritation underscores the critical importance of engineering controls, such as a chemical fume hood, as the primary line of defense, with respiratory PPE as a necessary secondary measure for specific scenarios.[1][3][5][6][7]
Section 2: Core PPE Requirements: A Multi-Layered Defense
All handling of this compound must be conducted in a well-ventilated area, preferably a certified chemical fume hood, with an eyewash station and safety shower in close proximity.[4][5][9] The following PPE is mandatory for all personnel.
Eye and Face Protection: The First Barrier
Direct contact with the eyes can cause serious irritation.[4] Therefore, eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations are required for all handling procedures.[3][4][5][9] Safety glasses with side shields are insufficient as they do not provide a seal against splashes and vapors.
-
Enhanced Protection: When handling larger volumes (>100 mL) or during procedures with a heightened risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[10][11][12]
Skin and Body Protection: Preventing Dermal Exposure
This compound is a known skin irritant and a potential sensitizer, meaning repeated exposure can lead to an allergic reaction.[8]
-
Gloves: Chemical-resistant gloves are mandatory. Disposable nitrile gloves are suitable for incidental contact, but they should be changed immediately upon contamination.[2][10][11] For prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide to select a material with a high breakthrough time for aromatic and chlorinated compounds. Latex gloves are not recommended as they offer poor protection against many organic chemicals.[10]
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is required to protect street clothes and skin from contamination.[10][11]
-
Apron: For large-scale work or when transferring significant quantities, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.[10]
-
Footwear: Fully enclosed shoes made of a non-porous material are required at all times in the laboratory.[10][11]
Respiratory Protection: A Contingency Measure
Under normal laboratory conditions inside a functioning chemical fume hood, respiratory protection is typically not required.[4][9] Engineering controls are always the preferred method for minimizing inhalation risk. However, respiratory protection is essential in specific circumstances:
-
Spill Cleanup: In the event of a significant spill outside of a fume hood.
-
Ventilation Failure: If the primary engineering controls (fume hood) are not available or are malfunctioning.
-
Aerosol Generation: During procedures that may generate aerosols or vapors that cannot be contained.
In these situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] All personnel requiring respirator use must be part of a formal respiratory protection program that includes medical evaluation, fit-testing, and training, as mandated by OSHA.[11]
Section 3: Operational Protocol: From Planning to Disposal
A robust safety plan extends beyond simply wearing PPE; it encompasses the entire workflow, from procedural planning to the final disposal of waste.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling this compound.
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Clothing & Shoes: Confirm you are wearing appropriate lab attire (long pants, closed-toe shoes).
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron.
-
Respirator (if required): Perform a seal check and don the respirator.
-
Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield.
-
Gloves: Put on the appropriate chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.[10]
Doffing (Taking Off) Sequence to Prevent Contamination:
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap contaminants. Dispose of them immediately in a designated hazardous waste container.
-
Apron: Unfasten and remove the apron, folding the contaminated side inward.
-
Face Shield/Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any contamination on the exterior.
-
Respirator (if worn): Remove the respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[4][9]
Disposal Plan
All materials contaminated with this compound, including used gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Waste Segregation: As a halogenated organic compound, this waste must be collected in a designated, properly labeled container for halogenated hazardous waste.[2] Do not mix with non-halogenated waste.
-
Container Management: Keep the waste container tightly closed when not in use and store it in a well-ventilated, secondary containment area.[3][9] Do not fill containers beyond 90% capacity.[2]
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[2] Never dispose of this chemical down the drain.[2]
By adhering to this comprehensive guide, you establish a self-validating system of safety that protects you, your colleagues, and your research. This protocol is designed to be the preferred source for handling this compound, providing value that extends beyond the product itself.
References
- Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- Airgas. (2021). Safety Data Sheet - 4-Chlorobenzotrifluoride.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. airgas.com [airgas.com]
- 9. fishersci.com [fishersci.com]
- 10. cdc.gov [cdc.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. uah.edu [uah.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
